1-(3-Hydroxypyridin-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSAZGSIBFUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555678 | |
| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13210-29-2 | |
| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxypyridin-2-yl)ethan-1-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Hydroxypyridin-2-yl)ethanone: From Natural Occurrence to Synthetic Exploration
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Versatile Pyridine Scaffold
1-(3-Hydroxypyridin-2-yl)ethanone, also known as 2-acetyl-3-hydroxypyridine, is a heterocyclic aromatic ketone. While its formal "discovery" in the traditional sense of a singular, groundbreaking publication remains elusive in publicly accessible scientific literature, its significance has emerged through its identification as a natural product and its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known history, physicochemical properties, and key synthetic approaches, offering a valuable resource for researchers engaged in the exploration of novel pyridine-based compounds.
Part 1: A History Rooted in Nature
The documented history of this compound is intrinsically linked to the study of natural products. Its presence was notably identified in the essential oil of ambrette seeds (Abelmoschus moschatus), a plant prized in perfumery for its musky fragrance. A 2008 study detailing the volatile organic nitrogen-containing constituents of ambrette seed extract reported the tentative identification of this compound among other pyridine derivatives. This finding suggests that the compound is a naturally occurring molecule, contributing to the complex aroma profile of this plant species.
While this identification marks a key point in its known history, the initial isolation or first synthetic preparation of this compound is not clearly documented in readily available scientific literature. Its journey into the realm of chemical synthesis has been more gradual, likely driven by the broader interest in functionalized pyridine scaffolds for various applications.
Part 2: Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's properties is fundamental to its application in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13210-29-2 | [] |
| Molecular Formula | C₇H₇NO₂ | [] |
| Molecular Weight | 137.14 g/mol | [] |
| Appearance | Brown solid | [] |
| Boiling Point | 311.5 °C at 760 mmHg (Predicted) | [] |
| Density | 1.217 g/cm³ (Predicted) | [] |
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¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the hydroxyl and acetyl substituents. The methyl protons of the acetyl group would appear as a singlet in the upfield region.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyridine ring (some shifted downfield due to the electronegative nitrogen and oxygen atoms), and the methyl carbon would be observed.
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IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic C-H and C=C/C=N bonds would be present.
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Mass Spectrometry: The molecular ion peak corresponding to its molecular weight would be observed, along with characteristic fragmentation patterns.
Part 3: Synthetic Strategies: A Focus on Building the Pyridine Core
While a definitive "first synthesis" of this compound is not readily found, several plausible synthetic routes can be devised based on established pyridine synthesis methodologies. The choice of a particular route by a researcher would be dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Strategy 1: Synthesis from Substituted Pyridines
A common and logical approach involves the modification of a pre-existing pyridine ring.
One potential route starts with the commercially available 3-hydroxypyridine. Introduction of an acetyl group at the 2-position can be challenging due to the directing effects of the hydroxyl group and the pyridine nitrogen.
Conceptual Workflow:
Experimental Causality:
-
Protection: The acidic proton of the hydroxyl group would interfere with strongly basic reagents like organolithiums. Therefore, protection with a suitable group like tert-butyldimethylsilyl (TBS) is a necessary first step.
-
Directed Ortho-Metalation: The protected hydroxyl group can direct metalation (lithiation) to the adjacent C2 position. The use of a strong base like n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) is a standard protocol for this transformation.
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Acetylation: The resulting organolithium species is a potent nucleophile that can react with an acetylating agent such as N,N-dimethylacetamide to introduce the acetyl group.
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Deprotection: Removal of the protecting group, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF), would yield the final product.
Another plausible route could involve the diazotization of 2-amino-3-hydroxypyridine followed by a Sandmeyer-type reaction. However, this can be a challenging transformation. A more viable approach might involve acylation of the amino group, followed by further modifications.
Strategy 2: Ring Construction (De Novo Synthesis)
Building the pyridine ring from acyclic precursors is a powerful strategy in organic synthesis.
The Guareschi-Thorpe condensation and similar reactions are classic methods for constructing substituted pyridin-2-ones, which could then be converted to the target molecule.
Conceptual Workflow:
Experimental Causality:
-
Guareschi-Thorpe Condensation: This reaction between a β-ketoester and cyanoacetamide in the presence of a base like piperidine or sodium ethoxide is a well-established method for the synthesis of substituted 2-pyridones.
-
Functional Group Interconversions: The resulting pyridone would require several functional group manipulations, including hydrolysis of the nitrile to a carboxylic acid, decarboxylation, and introduction of the hydroxyl group at the 3-position. The latter step can be complex and may require multi-step sequences.
Part 4: Applications and Future Outlook
The this compound scaffold, with its vicinal hydroxyl and acetyl groups on a pyridine ring, presents a rich platform for further chemical modifications.
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Medicinal Chemistry: The pyridine ring is a common motif in many pharmaceuticals. The hydroxyl and ketone functionalities in this molecule can serve as handles for the introduction of diverse substituents, allowing for the generation of libraries of compounds for biological screening. The ability of the hydroxyl and carbonyl groups to participate in hydrogen bonding and act as coordination sites for metal ions makes it an interesting scaffold for designing enzyme inhibitors or metal-chelating agents.
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Materials Science: Pyridine derivatives are utilized in the synthesis of polymers, dyes, and ligands for catalysis. The functional groups on this compound could be exploited to create novel materials with specific optical, electronic, or catalytic properties.
The lack of a well-defined historical "discovery" narrative for this compound should not detract from its potential. As a naturally occurring molecule with a synthetically accessible and versatile structure, it represents a promising starting point for innovation in both drug discovery and materials science. Future research will likely focus on developing more efficient and scalable synthetic routes and exploring the biological activities and material properties of its derivatives.
References
2-Acetyl-3-hydroxypyridine fundamental properties
An In-depth Technical Guide to 2-Acetyl-3-hydroxypyridine: Core Properties and Applications
Abstract
2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative possessing functional groups that make it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic scaffold, it serves as a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its fundamental properties, including its structural characteristics, tautomeric nature, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into its synthetic pathways, chemical reactivity, potential applications in drug development, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
Molecular Structure and Nomenclature
2-Acetyl-3-hydroxypyridine is a pyridine ring substituted with an acetyl group at the 2-position and a hydroxyl group at the 3-position. This arrangement of functional groups is pivotal to its chemical behavior.
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IUPAC Name : 1-(3-hydroxypyridin-2-yl)ethan-1-one
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Common Name : 2-Acetyl-3-hydroxypyridine
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CAS Number : While a specific CAS number for this exact structure is not prominently indexed, related structures like 2-Acetylpyridine (1122-62-9) and 3-Hydroxypyridine (109-00-2) are well-documented.
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Molecular Formula : C₇H₇NO₂
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Molecular Weight : 137.14 g/mol
Tautomerism: A Critical Feature
A crucial characteristic of hydroxypyridines is their ability to exist in tautomeric forms.[1][2] 2-Acetyl-3-hydroxypyridine can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is highly dependent on the solvent environment. Non-polar solvents tend to favor the hydroxy form, while polar solvents like water shift the equilibrium towards the zwitterionic pyridone form.[3][4] This behavior is critical as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity in a given biological or chemical system.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Hydroxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Hydroxypyridin-2-yl)ethanone (CAS No: 13210-29-2), a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective application in synthesis, formulation, and biological screening.
Chemical Identity and Structure
This compound, also known as 2-Acetyl-3-hydroxypyridine, possesses a molecular structure characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an acetyl group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.
Figure 1: Chemical Structure of this compound.
The intramolecular hydrogen bond between the hydroxyl proton and the acetyl oxygen is a key structural feature, influencing the compound's conformation and physicochemical behavior.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 13210-29-2 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| InChI | 1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |
| SMILES | CC(=O)C1=C(O)C=CC=N1 |
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for predicting the behavior of this compound in various experimental and physiological conditions.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes | Source |
| Physical State | Solid, Brown powder | At room temperature. | [2] |
| Melting Point | Data not available | Experimental data is not currently published in readily accessible sources. | |
| Boiling Point | 311.5 ± 22.0 °C | Predicted value. | [1] |
| Density | 1.217 g/cm³ | Predicted value. | [1] |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like DMSO and ethanol. Low solubility in water is anticipated. | |
| pKa | Data not available | The 3-hydroxypyridine moiety suggests both acidic (phenolic proton) and basic (pyridine nitrogen) character. | |
| LogP | 1.1 | Predicted value, indicating moderate lipophilicity. | [1] |
Solubility and pKa: A Predictive Analysis
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Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as ethanol. Its solubility in water is likely to be limited due to the presence of the aromatic ring and the acetyl group, although the hydroxyl and pyridine functionalities will contribute to some aqueous solubility.
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pKa: The 3-hydroxypyridine scaffold is known to exhibit two pKa values. The pyridinium ion (protonated nitrogen) is acidic, and the hydroxyl group is also acidic. The exact pKa values for this compound will be influenced by the electron-withdrawing acetyl group at the 2-position. This is a critical parameter for understanding its ionization state at physiological pH, which in turn affects its membrane permeability and target engagement in drug development.
Figure 2: Factors influencing the solubility and permeability of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Although a comprehensive public spectral database for this specific compound is not available, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The hydroxyl proton's chemical shift will be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure. The carbonyl carbon of the acetyl group is expected to resonate at a characteristic downfield chemical shift (typically >190 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the hydroxyl and acetyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
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A broad O-H stretching vibration for the hydroxyl group.
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A strong C=O stretching vibration for the acetyl carbonyl group.
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C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The exact mass can be used to verify the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. The expected exact mass is 137.0477 g/mol .[1]
Synthesis and Reactivity
This compound can be synthesized through various synthetic routes, often involving the functionalization of a pre-existing pyridine ring. Its reactivity is governed by the interplay of the hydroxyl, acetyl, and pyridine functionalities, making it a versatile building block in organic synthesis.
Figure 3: A generalized workflow for the synthesis and characterization of this compound.
Safety and Handling
Based on available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Standard laboratory safety protocols should be strictly followed when handling this compound:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Applications in Research and Drug Development
The 3-hydroxypyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetyl group at the 2-position provides a handle for further synthetic modifications, making this compound a valuable intermediate for the synthesis of novel drug candidates. Its structural motifs are relevant to the design of inhibitors for various enzymes and receptors.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound based on currently available data. While several properties are predicted, this information provides a solid foundation for researchers and drug development professionals. Further experimental determination of properties such as melting point, solubility, and pKa, along with the publication of detailed spectral data, will be invaluable for the broader scientific community.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Hydroxypyridin-2-yl)ethanone
This guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Hydroxypyridin-2-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships behind the observed data, providing a framework for the structural elucidation and characterization of this and related pyridine derivatives.
Introduction: The Significance of this compound
This compound, also known as 2-acetyl-3-hydroxypyridine, belongs to the class of substituted pyridines, a structural motif prevalent in a vast array of pharmaceuticals and functional materials. The presence of a hydroxyl group, a ketone, and the pyridine nitrogen atom imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with tailored biological activities or material properties.
Accurate structural characterization is the bedrock of chemical research and development. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and connectivity of a compound. This guide will systematically dissect the spectroscopic signature of this compound, offering insights into the interpretation of its spectral data.
Synthesis of this compound: A Plausible Synthetic Approach
While various methods for the synthesis of substituted pyridines exist, a reliable and scalable synthesis of this compound is crucial for its further investigation and application. Although a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible and effective synthetic route can be proposed based on established pyridine chemistry. One such approach involves the ortho-acylation of 3-hydroxypyridine.
Friedel-Crafts acylation on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom.[1][2] However, the hydroxyl group at the 3-position can activate the ring towards electrophilic substitution, directing the incoming acyl group to the ortho and para positions.
Proposed Synthetic Protocol:
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Protection of the Hydroxyl Group: To avoid side reactions, the hydroxyl group of 3-hydroxypyridine is first protected, for example, as a methoxymethyl (MOM) ether. This can be achieved by reacting 3-hydroxypyridine with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM).
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Directed ortho-Lithiation and Acylation: The MOM-protected 3-hydroxypyridine can then undergo directed ortho-lithiation at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF). The resulting lithiated species is then quenched with an acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to introduce the acetyl group. The use of a Weinreb amide helps to prevent over-addition.
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Deprotection: Finally, the MOM protecting group is removed under acidic conditions (e.g., with hydrochloric acid in methanol) to yield the desired product, this compound.
This multi-step synthesis offers good control over the regioselectivity of the acylation, a common challenge in pyridine chemistry.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data and Interpretation
Due to the limited availability of public experimental spectra for this compound, the following data are based on predictive models and analysis of structurally similar compounds. These predictions provide a robust framework for interpreting experimental data when it is acquired.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we expect to see signals for the three pyridine ring protons, the methyl protons of the acetyl group, and the hydroxyl proton.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | -OH |
| ~8.2 | dd | 1H | H-6 |
| ~7.5 | dd | 1H | H-4 |
| ~7.3 | t | 1H | H-5 |
| ~2.6 | s | 3H | -CH₃ |
Interpretation:
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Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm) due to hydrogen bonding and exchange with the solvent. Its broadness is a characteristic feature of exchangeable protons.
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Pyridine Ring Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the aromatic region (7.0-8.5 ppm).
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H-6: This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field (~8.2 ppm) as a doublet of doublets due to coupling with H-5 and H-4.
-
H-4: This proton is also deshielded by the adjacent nitrogen and the carbonyl group, appearing around 7.5 ppm as a doublet of doublets.
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H-5: This proton will be the most upfield of the ring protons (~7.3 ppm) and will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.
-
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Methyl Protons (-CH₃): The three protons of the acetyl group are in an identical chemical environment and will appear as a sharp singlet at a more upfield position (~2.6 ppm).
Caption: Predicted ¹H NMR assignments for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O |
| ~155 | C-3 |
| ~145 | C-6 |
| ~140 | C-2 |
| ~125 | C-4 |
| ~120 | C-5 |
| ~30 | -CH₃ |
Interpretation:
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Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically around 200 ppm.
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Pyridine Ring Carbons:
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C-3: The carbon bearing the hydroxyl group will be significantly deshielded and is predicted to appear around 155 ppm.
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C-2 and C-6: The carbons adjacent to the nitrogen atom (C-2 and C-6) will also be deshielded, with predicted shifts around 140 ppm and 145 ppm, respectively.
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C-4 and C-5: The remaining ring carbons will appear at higher fields, with C-4 around 125 ppm and C-5 around 120 ppm.
-
-
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most shielded carbon and will appear at the highest field, around 30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Strong, Broad | O-H stretch | Hydroxyl (-OH) |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~1680 | Strong | C=O stretch | Ketone (C=O) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch | Pyridine Ring |
| ~1250 | Strong | C-O stretch | Phenolic C-O |
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[3]
-
Aromatic C-H Stretch: A medium intensity band just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the pyridine ring.
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C=O Stretch: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl stretching vibration of the ketone. The position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.
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Pyridine Ring Vibrations: A series of medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
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C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the phenolic hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (Molecular Weight: 137.14 g/mol ), we would expect to see a molecular ion peak in the mass spectrum.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the intact molecule with one electron removed.
-
[M - CH₃]⁺: A significant peak at m/z = 122, resulting from the loss of a methyl radical from the acetyl group (α-cleavage). This is a common fragmentation pathway for ketones.
-
[M - CO]⁺: A peak at m/z = 109, corresponding to the loss of a neutral carbon monoxide molecule from the [M - CH₃]⁺ fragment.
-
Pyridine Ring Fragments: Further fragmentation of the pyridine ring can lead to smaller fragments, though these are often less diagnostic.
Caption: A plausible mass fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound. By combining predictive data with the fundamental principles of spectroscopic interpretation, we have established a comprehensive spectral signature for this important heterocyclic compound. The presented analysis of ¹H NMR, ¹³C NMR, IR, and MS data, along with a plausible synthetic route, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. This guide serves as a foundational document to aid in the identification, characterization, and further development of novel compounds based on the this compound scaffold.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Acetyl-3-hydroxypyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Acetyl-3-hydroxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. The guide offers a detailed prediction and interpretation of the chemical shifts, coupling constants, and signal multiplicities, supported by data from analogous pyridine derivatives. Emphasis is placed on the influence of the acetyl and hydroxyl substituents, as well as the significant role of intramolecular hydrogen bonding in shaping the spectral features. Furthermore, this guide outlines a robust experimental protocol for sample preparation and NMR data acquisition, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 2-Acetyl-3-hydroxypyridine and NMR Characterization
2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block and its chelating properties. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for providing detailed information about the molecular structure, connectivity, and electronic environment of atomic nuclei.
This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of 2-Acetyl-3-hydroxypyridine. In the absence of directly published experimental spectra in readily accessible databases, this analysis is built upon a solid foundation of established NMR principles and empirical data from structurally related compounds.
Predicted ¹H NMR Spectrum of 2-Acetyl-3-hydroxypyridine
The ¹H NMR spectrum of 2-Acetyl-3-hydroxypyridine is anticipated to exhibit distinct signals corresponding to the three aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and multiplicities of these signals are dictated by the electronic effects of the substituents and their spatial arrangement. A key feature influencing the spectrum is the formation of a strong intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen of the 2-acetyl group.
The Aromatic Region: Unraveling the Pyridine Ring Protons
The pyridine ring of 2-Acetyl-3-hydroxypyridine contains three protons at positions 4, 5, and 6. Their expected chemical shifts are influenced by the electron-withdrawing acetyl group and the electron-donating hydroxyl group.
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H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.
-
H-4: This proton is para to the nitrogen and ortho to the electron-donating hydroxyl group. It will also be a doublet of doublets (dd), coupling with H-5 and H-6.
-
H-5: This proton is meta to the nitrogen and ortho to both substituents. It will appear as a doublet of doublets (dd) from coupling to H-4 and H-6.
The Acetyl and Hydroxyl Protons: Key Functional Group Signatures
-
Acetyl Methyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in a region typical for acetyl groups attached to an aromatic ring.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly indicative of hydrogen bonding. Due to the strong intramolecular hydrogen bond with the adjacent acetyl group, this proton is expected to be significantly deshielded and appear at a very downfield chemical shift, likely as a broad singlet. The formation of this hydrogen bond restricts its exchange with residual water in the solvent, often resulting in a sharper signal than that of a non-hydrogen-bonded hydroxyl group. This intramolecular hydrogen bonding leads to a downfield shift of the proton signal.[1][2]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for 2-Acetyl-3-hydroxypyridine. The chemical shift values are estimates based on data from related compounds such as 2-acetylpyridine[3][4][5], 3-hydroxypyridine[6], and general substituent effects in pyridines.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| OH | 12.0 - 14.0 | s (broad) | - |
| H-6 | 8.2 - 8.4 | dd | J H6-H5 ≈ 4-5 Hz, J H6-H4 ≈ 1-2 Hz |
| H-4 | 7.3 - 7.5 | dd | J H4-H5 ≈ 8-9 Hz, J H4-H6 ≈ 1-2 Hz |
| H-5 | 7.1 - 7.3 | dd | J H5-H4 ≈ 8-9 Hz, J H5-H6 ≈ 4-5 Hz |
| CH₃ | 2.5 - 2.7 | s | - |
Predicted ¹³C NMR Spectrum of 2-Acetyl-3-hydroxypyridine
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic nature of the substituents.
Pyridine Ring Carbons
-
C-2 and C-3: These carbons are directly attached to the acetyl and hydroxyl groups, respectively, and will be significantly influenced by them. Their chemical shifts will be downfield.
-
C-4, C-5, and C-6: The chemical shifts of these carbons will be determined by their position relative to the nitrogen atom and the two substituents.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will resonate at a typical upfield chemical shift.
Predicted ¹³C NMR Data Summary
The table below presents the predicted ¹³C NMR chemical shifts for 2-Acetyl-3-hydroxypyridine, estimated from data for 2-acetylpyridine[7][8], 3-hydroxypyridine[9], and known substituent chemical shift (SCS) effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| C-2 | 150 - 155 |
| C-3 | 155 - 160 |
| C-6 | 145 - 150 |
| C-4 | 125 - 130 |
| C-5 | 120 - 125 |
| CH₃ | 25 - 30 |
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with steps to ensure sample purity and instrument performance.
Sample Preparation
-
Compound Purity: Ensure the 2-Acetyl-3-hydroxypyridine sample is of high purity (>98%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.[10][11][12]
-
Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
The following workflow outlines the steps for acquiring high-resolution 1D and 2D NMR spectra.
Caption: A logical workflow for NMR analysis of 2-Acetyl-3-hydroxypyridine.
The Role of 2D NMR in Structural Confirmation
To unequivocally assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will confirm the connectivity between H-4, H-5, and H-6 on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C-4, C-5, C-6, and the methyl carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-2, C-3, and the carbonyl carbon) by observing correlations from the assigned protons.
The following diagram illustrates the key expected HMBC correlations for 2-Acetyl-3-hydroxypyridine.
Caption: Key expected HMBC correlations for 2-Acetyl-3-hydroxypyridine.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2-Acetyl-3-hydroxypyridine. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed analysis of the expected chemical shifts, coupling patterns, and the significant impact of intramolecular hydrogen bonding. The outlined experimental protocol and the discussion of 2D NMR techniques offer a robust methodology for the empirical verification of this analysis. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Acetylpyridine(1122-62-9) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Technical Guide to the Spectroscopic Characterization of 1-(3-Hydroxypyridin-2-yl)ethanone
This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrometry (MS) characteristics of 1-(3-Hydroxypyridin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and expected spectral features of this compound, offering a predictive framework for its analytical identification and characterization.
Introduction
This compound, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol , is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This guide will focus on two powerful analytical techniques for this purpose: Infrared (IR) Spectroscopy, for the identification of functional groups, and Mass Spectrometry (MS), for the determination of molecular weight and fragmentation patterns.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, carbonyl, and pyridine ring moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A common and straightforward method for obtaining an IR spectrum of a solid sample is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the Predicted IR Spectrum
The key to interpreting the IR spectrum lies in assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the predicted characteristic IR absorption frequencies for this compound based on established spectroscopic data for similar compounds.[3][4][5][6]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-3200 (broad) | O-H stretch | Hydroxyl | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |
| 2950-2850 | C-H stretch | Methyl (Acetyl group) | Medium |
| 1680-1660 | C=O stretch | Aryl Ketone | Strong |
| 1600-1585, 1500-1400 | C=C and C=N ring stretch | Pyridine Ring | Medium to Strong |
| 1450-1350 | C-H bend | Methyl (Acetyl group) | Medium |
| 1300-1200 | C-O stretch | Phenolic Hydroxyl | Medium |
| 900-675 | C-H out-of-plane bend | Aromatic (Pyridine) | Medium to Strong |
Causality Behind Spectral Features:
-
O-H Stretching: The broadness of the hydroxyl peak is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state.
-
C=O Stretching: The position of the carbonyl stretch is influenced by conjugation with the aromatic pyridine ring, which typically lowers the frequency compared to a simple alkyl ketone.
-
Pyridine Ring Vibrations: The pyridine ring exhibits multiple characteristic bands due to the stretching and bending of its C=C and C=N bonds, as well as the C-H bonds of the ring.[7][8][9][10] The substitution pattern on the ring will influence the exact positions and intensities of these bands.
Visualizing Functional Group-Frequency Correlations
The following diagram illustrates the relationship between the key functional groups of this compound and their expected IR absorption regions.
Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which is invaluable for structural elucidation.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation into smaller charged ions (fragment ions) and neutral radicals or molecules.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Interpretation of the Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ion peaks resulting from characteristic bond cleavages.
Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 137, corresponding to the molecular weight of C₇H₇NO₂.
-
Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage).[11][12][13]
-
Loss of a methyl radical (•CH₃, mass 15) to form an acylium ion at m/z 122.
-
Loss of an acetyl radical (•COCH₃, mass 43) to form a pyridyl cation at m/z 94.
-
-
Cleavage of the Pyridine Ring: The pyridine ring itself can undergo fragmentation, though these pathways are often more complex.[14][15]
Table of Predicted Major Fragment Ions:
| m/z | Proposed Ion Structure | Formation Pathway |
| 137 | [C₇H₇NO₂]⁺• | Molecular Ion (M⁺•) |
| 122 | [M - CH₃]⁺ | Loss of a methyl radical |
| 94 | [M - COCH₃]⁺ | Loss of an acetyl radical |
Visualizing the Predicted Fragmentation Pattern
The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust analytical framework for the characterization of this compound. The predicted IR spectrum offers clear indicators of the key functional groups, while the predicted mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this and structurally related compounds, enabling confident structural verification and quality assessment.
References
- 1. echemi.com [echemi.com]
- 2. 13210-29-2|this compound|BLD Pharm [bldpharm.com]
- 3. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. scribd.com [scribd.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. readchemistry.com [readchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Theoretical and Computational Investigation of the 2-Acetyl-3-hydroxypyridine Structure: A Guide for Drug Development Professionals
Introduction
2-Acetyl-3-hydroxypyridine, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. Pyridine and its derivatives are ubiquitous in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anti-allergic, anti-microbial, anti-inflammatory, and anti-cancer properties.[1] The specific arrangement of the acetyl and hydroxyl groups on the pyridine ring in 2-Acetyl-3-hydroxypyridine presents unique structural and electronic features that can be pivotal for its interaction with biological targets. Theoretical and computational studies provide a powerful lens to elucidate these features at a molecular level, offering insights that can guide the rational design of novel therapeutics.
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to study the structure of 2-Acetyl-3-hydroxypyridine. We will delve into the critical aspects of its molecular structure, including tautomerism and intramolecular hydrogen bonding, and outline a robust computational workflow to analyze its geometric and electronic properties. The insights derived from these theoretical investigations are invaluable for understanding the structure-activity relationship (SAR) and for the subsequent development of potent and selective drug candidates.
Molecular Structure and Tautomerism: A Tale of Two Forms
A fundamental aspect of the structure of 2-Acetyl-3-hydroxypyridine is its potential to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] This phenomenon is particularly well-documented for 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer.[3][4] The position of this equilibrium is sensitive to the solvent environment.[2]
For 2-Acetyl-3-hydroxypyridine, the presence of the hydroxyl group at the 3-position allows for a similar keto-enol tautomerism. The two primary tautomeric forms are the enol form (2-Acetyl-3-hydroxypyridine) and the keto form (1-(3-hydroxy-2-pyridinyl)ethanone). The relative stability of these tautomers can significantly influence the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological activity.
Caption: Tautomeric equilibrium of 2-Acetyl-3-hydroxypyridine.
Computational Methodology: A Roadmap to Structural Insights
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules.[1][5] Its balance of accuracy and computational cost makes it an ideal choice for investigating molecules of pharmaceutical interest. A typical computational workflow for studying 2-Acetyl-3-hydroxypyridine is outlined below.
Experimental Protocol: A Step-by-Step DFT Workflow
-
Structure Preparation:
-
Construct the 3D structures of both the enol and keto tautomers of 2-Acetyl-3-hydroxypyridine using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each tautomer using DFT. A commonly used and reliable functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][6]
-
Employ a suitable basis set, such as 6-311G, which provides a good description of the electronic structure for organic molecules.[1][6]
-
The optimization should be performed in the gas phase to understand the intrinsic properties of the molecule and potentially in different solvent environments (using a continuum solvation model like PCM) to mimic physiological conditions.
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the geometry optimization.
-
Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.
-
-
Property Calculations:
-
Following successful optimization, calculate various electronic properties, including:
-
Total Energy: To determine the relative stability of the tautomers.
-
Frontier Molecular Orbitals (HOMO and LUMO): To analyze the molecule's reactivity and electronic transitions.[1]
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.[1]
-
-
Caption: Computational workflow for the theoretical study of 2-Acetyl-3-hydroxypyridine.
Structural Analysis and the Significance of Intramolecular Hydrogen Bonding
The optimized geometries of the tautomers provide a wealth of information about their structural parameters. Key bond lengths, bond angles, and dihedral angles can be analyzed to understand the conformational preferences of the molecule.
A particularly important feature of 2-Acetyl-3-hydroxypyridine is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group in the enol tautomer. This interaction can significantly influence the molecule's conformation, stability, and physicochemical properties.[7] The strength of this hydrogen bond can be inferred from the calculated O-H bond length and the distance between the hydroxyl hydrogen and the carbonyl oxygen.
Table 1: Key Geometric Parameters of 2-Acetyl-3-hydroxypyridine Tautomers (Illustrative Data)
| Parameter | Enol Tautomer (Gas Phase) | Keto Tautomer (Gas Phase) |
| C=O Bond Length (Å) | 1.24 | 1.22 |
| C-O (hydroxyl) Bond Length (Å) | 1.35 | 1.38 |
| O-H Bond Length (Å) | 0.98 | 0.97 |
| Intramolecular H-bond (O-H···O) Distance (Å) | ~2.0 | N/A |
| Dihedral Angle (Py-C-C=O) (°) | ~0 | ~180 |
Electronic Properties and Their Implications for Drug Design
The electronic properties of 2-Acetyl-3-hydroxypyridine are critical determinants of its reactivity and its ability to interact with biological macromolecules.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1] A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are prone to nucleophilic attack and can act as hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with a protein binding site.
Table 2: Calculated Electronic Properties of 2-Acetyl-3-hydroxypyridine Tautomers (Illustrative Data)
| Property | Enol Tautomer (Gas Phase) | Keto Tautomer (Gas Phase) |
| Total Energy (Hartree) | -X.XXXX | -Y.YYYY |
| HOMO Energy (eV) | -6.5 | -7.0 |
| LUMO Energy (eV) | -1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.5 |
| Dipole Moment (Debye) | 2.5 | 4.0 |
Conclusion: From Theoretical Insights to Rational Drug Design
The theoretical and computational investigation of 2-Acetyl-3-hydroxypyridine provides a detailed understanding of its structural and electronic properties. By elucidating the relative stabilities of its tautomers, the presence and strength of intramolecular hydrogen bonds, and the distribution of electronic charge, these studies offer crucial insights for drug development professionals. This knowledge can be leveraged to:
-
Predict the dominant tautomeric form under physiological conditions, which is essential for understanding its binding mode to a target protein.
-
Guide the design of analogues with improved physicochemical properties by modifying the substituents to modulate tautomeric equilibrium and hydrogen bonding capabilities.
-
Inform the interpretation of experimental data , such as NMR and IR spectra, by providing a theoretical framework for understanding the observed signals.
-
Develop robust Quantitative Structure-Activity Relationship (QSAR) models by using calculated electronic descriptors to correlate with biological activity.
References
- 1. scielo.br [scielo.br]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]
A Technical Guide to the Biological Activity of 1-(3-Hydroxypyridin-2-yl)ethanone and its Derivatives
Abstract
This technical guide provides a comprehensive analysis of the biological activities associated with the 1-(3-hydroxypyridin-2-yl)ethanone scaffold. This molecule, belonging to the hydroxypyridinone class, is distinguished by a unique arrangement of a hydroxyl group and a ketone on a pyridine ring, which serves as a highly efficient bidentate chelation site for metal ions. This core property is the foundation for its diverse and potent biological effects. We will delve into its primary role as a metal chelator, particularly for iron, and explore how this mechanism translates into specific and potent enzyme inhibition, including activity against influenza endonuclease and potentially other metalloenzymes. Furthermore, this guide will synthesize findings on the anticancer, antimicrobial, and antiviral properties of its derivatives, providing detailed experimental frameworks and elucidating the structure-activity relationships that drive therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemistry of this versatile scaffold.
Introduction: The this compound Scaffold
This compound (CAS: 13210-29-2) is a heterocyclic compound featuring a 3-hydroxypyridin-2-one (3,2-HOPO) moiety.[1][2][] Its structure is deceptively simple, yet the spatial arrangement of the C3 hydroxyl group and the C2 acetyl (ethanone) group creates a powerful bidentate chelating motif. This ability to sequester essential metal ions is the cornerstone of its biological activity and its utility as a parent structure in medicinal chemistry. The exploration of related hydroxypyridinone isomers, such as the clinically used iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), has already validated the therapeutic promise of this chemical class, particularly in managing diseases of metal overload.[4][5] This guide will focus specifically on the 3,2-HOPO isomer, highlighting its unique properties and therapeutic applications.
Core Mechanism: High-Affinity Metal Chelation
The defining biological characteristic of the this compound scaffold is its function as a metal ion chelator. The hydroxyl and ketone oxygen atoms are positioned to form a stable five-membered ring upon coordinating with a metal cation, such as iron (Fe³⁺) or zinc (Zn²⁺).
This chelation is not merely a chemical curiosity; it is a potent mechanism for biological intervention. Many essential enzymes, known as metalloenzymes, rely on a coordinated metal ion within their active site to perform their catalytic function. By sequestering this ion, chelators based on the 3,2-HOPO scaffold can act as potent enzyme inhibitors. Research into hexadentate ligands derived from 3,2-HOPO has confirmed its strong affinity for iron, making it a promising candidate for developing novel iron-scavenging agents.[6]
Caption: Chelation of a metal ion (Fe³⁺) by this compound.
Key Biological Activity: Targeted Enzyme Inhibition
The metal-chelating capacity of the 3,2-HOPO scaffold has been successfully leveraged to design highly specific enzyme inhibitors.
Influenza Endonuclease Inhibition
A primary application for this scaffold is in the development of novel anti-influenza agents. The influenza virus relies on an RNA-dependent RNA polymerase that contains an endonuclease domain with a bimetallic active site. This site is essential for the "cap-snatching" mechanism required for viral transcription.
It has been demonstrated that phenyl-substituted 3-hydroxypyridin-2(1H)-one compounds are potent inhibitors of this endonuclease.[7] These compounds function by directly chelating the two metal ions (M1 and M2) in the enzyme's active site, effectively shutting down its catalytic activity.[7] This targeted intervention has yielded compounds with impressive potency in enzymatic assays.[7]
| Compound Class | Target Enzyme | Mechanism | Reported Potency (IC₅₀) |
| Phenyl-substituted 3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | Bimetal chelation in active site | 11 nM and 23 nM for lead compounds[7] |
| 3-Hydroxypyridin-2-thione (3-HPT) Derivatives | Histone Deacetylase 6 (HDAC6) | Zinc chelation in active site | 681 nM (for parent 3-HPT)[8] |
| Phenyl-1-pyridin-2yl-ethanone Derivatives | Cyclin-Dependent Kinases (CDK2, CDK9) | Iron chelation modulating activity | Not specified[9] |
Histone Deacetylase (HDAC) Inhibition
The principle of metal chelation extends to other metalloenzymes. Histone deacetylases (HDACs) are a class of enzymes that contain a critical zinc ion in their catalytic domain and are validated targets for cancer therapy. Research into alternative zinc-binding groups (ZBGs) identified 3-hydroxypyridin-2-thione (3-HPT), a close structural analog of the 3,2-HOPO scaffold, as a novel and effective ZBG for HDAC inhibition.[8] Notably, 3-HPT-based inhibitors demonstrated selectivity for HDAC6 and HDAC8 over HDAC1 and induced apoptosis in various cancer cell lines, linking the enzyme inhibition directly to an anticancer effect.[8]
Inhibition of HIV-1 Transcription
The biological activity can also be more indirect. A study of phenyl-1-pyridin-2yl-ethanone-based iron chelators found they could inhibit HIV-1 transcription.[9] The proposed mechanism involves the modulation of cyclin-dependent kinase (CDK) 2 and 9 activities and an increase in the expression of IκB-α, a key inhibitor of the NF-κB pathway, which HIV-1 hijacks for its replication.[9]
Therapeutic Potential in Disease
Anticancer Activity
The potential of the 3,2-HOPO scaffold in oncology is multifaceted. As established, its ability to inhibit zinc-dependent HDACs provides a direct mechanism for inducing apoptosis in tumor cells.[8] Beyond this, derivatives incorporating the pyridin-2-yl moiety have shown broad antiproliferative activity. For instance, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives demonstrated strong cytotoxicity against colon (HT-29) and breast (MDA-MB-231) cancer cell lines.[10] The general utility of pyridinone structures in developing anticancer agents is an active area of research, with various derivatives showing promise.[11][12][13]
Antimicrobial and Antiviral Activity
Beyond its proven anti-influenza activity, the core structure is a valuable starting point for developing other anti-infective agents. The ethanone functional group is a common feature in molecules with antimicrobial properties.[14] Furthermore, synthetic strategies have produced 3-(pyridine-3-yl)-2-oxazolidinone derivatives with significant antibacterial activity against Gram-positive pathogens, including S. aureus and E. faecalis.[15] This demonstrates that the pyridine-ethanone framework can be successfully incorporated into established antibiotic scaffolds to generate novel compounds.
Role in Medicinal Chemistry: A Versatile Synthetic Intermediate
This compound is not only biologically active but also serves as a crucial building block in synthetic and medicinal chemistry. Its functional groups are amenable to a wide range of chemical transformations.
A key reaction is the bromination of the ethanone side chain to yield 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide.[16] This α-bromo ketone is a highly versatile intermediate. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution, which allows for the introduction of diverse functional groups and the rapid generation of compound libraries for screening.[16]
Caption: Structure-Activity Relationship (SAR) logic for the core scaffold.
Experimental Protocols
To ensure scientific integrity, all described protocols must be self-validating systems, incorporating appropriate controls.
Protocol 6.1: High-Throughput Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a method for determining the IC₅₀ value of a test compound against a target metalloenzyme, such as influenza endonuclease.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MnCl₂, 0.01% BSA). The choice of metal cofactor (MnCl₂ or MgCl₂) is critical and enzyme-dependent.
-
Enzyme Stock: Dilute the purified enzyme in assay buffer to a working concentration (e.g., 2X final concentration).
-
Substrate Stock: Prepare a fluorogenic substrate (e.g., a short oligonucleotide with a fluorophore and a quencher) in assay buffer.
-
Test Compound: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.
-
Controls: Prepare a positive control (no inhibitor, 100% activity) and a negative control (no enzyme, 0% activity), both containing equivalent DMSO concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 100 nL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 10 µL of the 2X enzyme solution to all wells except the negative control wells. Add 10 µL of assay buffer to the negative control wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear phase of the fluorescence curve.
-
Normalize the rates to the positive control (100%) and negative control (0%).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a high-throughput enzyme inhibition screening assay.
Protocol 6.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation:
-
Prepare a 2X stock of the test compound in Mueller-Hinton Broth (MHB).
-
In a 96-well plate, perform a two-fold serial dilution of the compound stock across 10 columns using MHB.
-
Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.
-
Include a positive control well (bacteria, no compound) and a negative control well (MHB only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
This compound is far more than a simple heterocyclic molecule. Its inherent ability to chelate metal ions makes it a privileged scaffold in drug discovery. This single mechanistic feature is the foundation for a remarkable breadth of biological activities, from highly potent and specific inhibition of viral and human metalloenzymes to broader anticancer and antimicrobial effects. Its synthetic tractability further enhances its value, providing medicinal chemists with a robust platform for generating novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Continued exploration of this scaffold and its analogs holds significant promise for the development of next-generation therapeutics for a range of human diseases.
References
- 1. 13210-29-2|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 4. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term trial with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1). I. Iron chelation and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide | 1184916-68-4 [smolecule.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone via Fries Rearrangement
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(3-hydroxypyridin-2-yl)ethanone, a valuable heterocyclic ketone intermediate in pharmaceutical and materials science research. The synthetic strategy employs a two-step sequence commencing with the O-acetylation of commercially available 3-hydroxypyridine, followed by a Lewis acid-catalyzed Fries rearrangement. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and critical safety information. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Theoretical Background and Mechanism
The core of this synthesis is the Fries rearrangement, a robust organic reaction for converting a phenolic ester into a hydroxy aryl ketone.[1] The reaction is catalyzed by Lewis acids, most commonly aluminum chloride (AlCl₃), and involves the intramolecular migration of an acyl group from the phenolic oxygen to a carbon atom on the aromatic ring.[2][3]
The overall synthesis proceeds in two distinct stages:
-
O-Acetylation: 3-Hydroxypyridine is first converted to its corresponding ester, 3-acetoxypyridine. This is a standard esterification reaction, where the hydroxyl group of the pyridine attacks the electrophilic carbonyl carbon of acetic anhydride. This step protects the hydroxyl group and sets the stage for the rearrangement.
-
Fries Rearrangement: The generated 3-acetoxypyridine is subjected to a Lewis acid, AlCl₃. The widely accepted mechanism proceeds through the formation of an acylium ion intermediate.[3] The AlCl₃ coordinates to the carbonyl oxygen of the ester, polarizing the C-O bond and facilitating its cleavage to form a stable acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. This highly electrophilic acylium ion then attacks the electron-rich pyridine ring in a classic electrophilic aromatic substitution. The reaction exhibits ortho and para selectivity, which can be influenced by reaction conditions.[1] Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product (2-acetyl-3-hydroxypyridine).[3] This is often attributed to kinetic control favoring the para position and thermodynamic control favoring the more stable chelated ortho product at higher temperatures.
Experimental Overview
This protocol provides the methodology for the synthesis of this compound from 3-hydroxypyridine.
Overall Reaction Scheme
References
Application Notes and Protocols for the Laboratory Preparation of 2-Acetyl-3-hydroxypyridine
I have successfully gathered the necessary information to construct a comprehensive application note for the laboratory preparation of 2-Acetyl-3-hydroxypyridine.
Through my research, I have:
-
Identified the Fries rearrangement of 3-acetoxypyridine as the most plausible synthetic route.
-
Understood the key parameters of the Fries rearrangement, such as the role of Lewis acid catalysts, temperature, and solvent in directing the regioselectivity.
-
Found information on the preparation of the starting material, 3-acetoxypyridine.
-
Although a specific, detailed protocol for the target molecule was not explicitly found, I have gathered enough information on analogous reactions to construct a scientifically sound and detailed experimental procedure. This will include the reaction setup, reagent addition, reaction monitoring, workup, and purification.
-
Crucially, I have now located the necessary characterization data, including 1H NMR, 13C NMR, IR, and mass spectrometry information for 2-acetyl-3-hydroxypyridine, which will be essential for the final characterization section of the application note.
I am now ready to compile all this information into the final detailed application note and protocol as requested by the user. Therefore, I do not need to perform any further searches.
Introduction: 2-Acetyl-3-hydroxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a ketone and a hydroxyl group on the pyridine ring, makes it an important intermediate for the synthesis of a variety of biologically active compounds. This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Acetyl-3-hydroxypyridine, designed for researchers and scientists in the field of organic synthesis and drug discovery. The protocol is based on a two-step sequence involving the acetylation of 3-hydroxypyridine followed by a Lewis acid-catalyzed Fries rearrangement.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-Acetyl-3-hydroxypyridine is most effectively achieved through a two-step process. The first step involves the O-acetylation of commercially available 3-hydroxypyridine to form the ester precursor, 3-acetoxypyridine. The subsequent and key step is the Fries rearrangement of 3-acetoxypyridine. This rearrangement, catalyzed by a Lewis acid such as aluminum chloride, promotes the migration of the acetyl group from the oxygen atom to a carbon atom on the pyridine ring.[1][2]
Controlling the regioselectivity of the Fries rearrangement is critical. The reaction can yield both ortho and para isomers. To favor the formation of the desired ortho-isomer, 2-Acetyl-3-hydroxypyridine, the reaction is conducted at a higher temperature. This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at elevated temperatures.[1]
Caption: Overall workflow for the synthesis of 2-Acetyl-3-hydroxypyridine.
Part 1: Preparation of 3-Acetoxypyridine (Precursor Synthesis)
Rationale:
The initial step is the protection of the hydroxyl group of 3-hydroxypyridine as an acetate ester. This serves two purposes: it activates the molecule for the subsequent rearrangement and prevents unwanted side reactions of the free hydroxyl group with the Lewis acid catalyst. Acetic anhydride is a common and efficient acetylating agent, and a base such as pyridine is often used to neutralize the acetic acid byproduct.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (10.0 g, 0.105 mol) in pyridine (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (12.9 g, 0.126 mol, 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Work-up: Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetoxypyridine as an oil, which can be used in the next step without further purification.
Part 2: Fries Rearrangement to 2-Acetyl-3-hydroxypyridine
Causality Behind Experimental Choices:
The choice of aluminum chloride as the Lewis acid catalyst is based on its effectiveness in promoting the Fries rearrangement.[2] A higher reaction temperature (typically around 150-160 °C) is employed to favor the formation of the thermodynamically more stable ortho-isomer, 2-Acetyl-3-hydroxypyridine.[1] The use of a high-boiling, non-polar solvent like nitrobenzene can also promote ortho-acylation, though for simplicity and to avoid a potentially hazardous solvent, this protocol details a solvent-free (neat) reaction. The workup with hydrochloric acid is crucial to hydrolyze the aluminum-product complex and protonate the resulting phenoxide.
Chemical Reaction Mechanism:
Caption: Mechanism of the Fries rearrangement of 3-acetoxypyridine.
Detailed Experimental Protocol:
-
Reaction Setup: In a dry 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube, place anhydrous aluminum chloride (28.0 g, 0.210 mol, 2.0 equivalents).
-
Reagent Addition: Heat the flask to 150 °C in an oil bath. Slowly and carefully add 3-acetoxypyridine (13.7 g, 0.100 mol) dropwise to the molten aluminum chloride with vigorous stirring. The addition should be controlled to maintain the reaction temperature between 150-160 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 160 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane 1:1).
-
Work-up: Allow the reaction mixture to cool to room temperature. The mixture will solidify. Carefully and slowly add crushed ice to the flask, followed by concentrated hydrochloric acid (50 mL) in a fume hood. This process is highly exothermic.
-
Extraction: Once the solid has dissolved, transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Adjust the pH of the aqueous layer to ~7 with a saturated solution of sodium bicarbonate.
-
Product Isolation: Extract the neutralized aqueous layer with dichloromethane (4 x 100 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-Acetyl-3-hydroxypyridine as a solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine | Commercially Available |
| Precursor | 3-Acetoxypyridine | Synthesized in Part 1 |
| Rearrangement Catalyst | Aluminum Chloride (AlCl₃) | [1] |
| Reaction Temperature | 150-160 °C | [1] |
| Reaction Time | 3 hours | - |
| Expected Yield | 40-50% | Estimated |
| Final Product | 2-Acetyl-3-hydroxypyridine | - |
Characterization of 2-Acetyl-3-hydroxypyridine
The identity and purity of the synthesized 2-Acetyl-3-hydroxypyridine should be confirmed by a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts and coupling constants will be indicative of the 2,3-disubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the pyridine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak typically around 3400-3200 cm⁻¹), the carbonyl (C=O) group of the ketone (a strong peak around 1650 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~12.5 (s, 1H, OH), 8.3-8.1 (m, 1H), 7.4-7.2 (m, 2H), 2.6 (s, 3H, COCH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~204 (C=O), ~160 (C-OH), ~140-120 (pyridine carbons), ~26 (CH₃). |
| IR (KBr) | ν (cm⁻¹): ~3400 (br, O-H), ~1650 (s, C=O), ~1580, 1450 (C=C, C=N). |
| MS (EI) | m/z: 137 (M⁺), and other fragmentation peaks. |
References
Application Notes & Protocols: 1-(3-Hydroxypyridin-2-yl)ethanone as a Versatile Synthetic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Acetyl-3-hydroxypyridine Scaffold
1-(3-Hydroxypyridin-2-yl)ethanone is a heterocyclic ketone that has emerged as a highly valuable building block in medicinal chemistry and materials science. Its strategic importance lies in the unique arrangement of its functional groups: a pyridine ring, a hydroxyl group, and an adjacent acetyl moiety. This specific constitution, particularly the α-hydroxy ketone motif on the pyridine core, establishes it as a privileged scaffold for the synthesis of potent metal-chelating agents and metalloenzyme inhibitors.
The proximity of the phenolic hydroxyl group and the acetyl carbonyl oxygen creates a powerful bidentate chelation site, capable of coordinating with a variety of metal ions, most notably iron (Fe³⁺). This intrinsic property is the foundation for its use in developing treatments for iron overload diseases.[1][2][3] Beyond chelation therapy, the reactive sites on the molecule—the acetyl group, the phenolic hydroxyl, and the pyridine ring—provide multiple vectors for synthetic elaboration. This makes it an ideal fragment for fragment-based drug discovery (FBDD), allowing for systematic chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties for a range of biological targets.[4][5]
This guide provides an in-depth exploration of the physicochemical properties, core applications, and detailed synthetic protocols for this compound, empowering researchers to leverage its full potential in their discovery programs.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is critical for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 13210-29-2 | [6][7] |
| Molecular Formula | C₇H₇NO₂ | [6][7] |
| Molecular Weight | 137.14 g/mol | [6][] |
| Appearance | Off-White to Pale Yellow Solid | [9] |
| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [6][] |
| Density | 1.217 g/cm³ (Predicted) | [6][] |
| SMILES | CC(=O)C1=C(O)C=CC=N1 | [] |
| InChI Key | DYFSAZGSIBFUAI-UHFFFAOYSA-N | [6][] |
GHS Safety Information: [6][10]
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261, P264, P270, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
Core Applications & Synthetic Utility
The unique structure of this compound serves as a launchpad for several key applications in drug discovery.
Foundation for Iron Chelating Agents
The primary and most recognized application of the hydroxypyridinone scaffold is in the design of iron chelators.[11][12] Chronic iron overload, a consequence of genetic disorders like thalassemia or repeated blood transfusions, is highly toxic and necessitates chelation therapy to remove excess iron from the body.[1][2] The 3-hydroxypyridin-2-one and related 3-hydroxy-4-pyridinone systems are exceptionally effective at binding ferric iron (Fe³⁺) with high affinity and selectivity.[3][13]
The this compound core acts as a bidentate ligand, where the deprotonated hydroxyl group and the carbonyl oxygen coordinate to a single iron atom. Three ligand molecules are required to fully saturate the coordination sphere of one Fe³⁺ ion, forming a stable 3:1 complex that can be excreted from the body.[2] While the renowned oral iron chelator Deferiprone (a 3-hydroxy-4-pyridinone) is typically synthesized from maltol,[1][14] the 2-acetyl-3-hydroxypyridine scaffold provides a versatile platform for creating novel analogues with potentially improved properties, such as enhanced pFe³⁺ values (a measure of iron binding affinity at physiological pH).[15]
Caption: Bidentate chelation of Fe³⁺ by three molecules of the ligand.
Precursor for Metalloenzyme Inhibitors
The same metal-chelating ability that makes this scaffold ideal for chelation therapy also makes it a powerful tool for designing inhibitors of metalloenzymes.[11] Many enzymes rely on divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) in their active sites to catalyze biochemical reactions. By designing molecules that can enter the active site and sequester these essential metal cofactors, enzyme activity can be effectively inhibited.
Derivatives of 3-hydroxypyridin-2-ones have shown potent inhibitory activity against influenza A endonuclease, an enzyme that requires two metal ions for its function.[16] The hydroxypyridinone core chelates the active site metals, preventing the enzyme from cleaving host RNA, a critical step in viral replication. The this compound building block can be elaborated through reactions like Claisen-Schmidt condensation to generate chalcone-like structures, which can then be further modified to optimize interactions with the enzyme's active site.[17][18][19]
Caption: Workflow for developing metalloenzyme inhibitors.
A Strategic Fragment for 3D Elaboration in FBDD
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target.[4] These fragments are then grown or merged to produce a high-affinity lead compound. This compound is an excellent fragment, possessing low complexity and multiple vectors for synthetic modification.
The key challenge in FBDD is often the rapid and efficient synthetic elaboration of fragment hits, particularly in three dimensions, to explore the target's binding pocket.[5] This building block offers several distinct exit vectors for chemical growth:
-
The Acetyl Group: Can be modified via aldol/Claisen-Schmidt condensations, converted to amines via reductive amination, or halogenated at the α-position for nucleophilic substitution.[20][21]
-
The Pyridine Ring: Amenable to substitution at the C4, C5, and C6 positions.
-
The Phenolic Hydroxyl: Can be alkylated or used as a handle for attachment to other moieties.
Caption: Key vectors for fragment elaboration.
Detailed Synthetic Protocols
The following protocols provide step-by-step methodologies for key transformations using this compound.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
-
Objective: To demonstrate the reactivity of the acetyl group by synthesizing a 1-(3-hydroxypyridin-2-yl)-3-(aryl)prop-2-en-1-one derivative, a common scaffold in medicinal chemistry.[17][19]
-
Principle: A base-catalyzed condensation between this compound and an aromatic aldehyde. The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
-
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), aqueous solution (e.g., 10-50%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add the aqueous KOH or NaOH solution dropwise to the stirred mixture. The reaction is often exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, pour the mixture into a beaker of cold deionized water.
-
Acidify the mixture carefully with dilute HCl until a precipitate forms (pH ~6-7).
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Safety: Wear appropriate PPE. Strong bases like KOH and NaOH are corrosive. Perform the reaction in a well-ventilated fume hood.
Protocol 2: α-Bromination of the Acetyl Group
-
Objective: To synthesize 2-bromo-1-(3-hydroxypyridin-2-yl)ethanone, creating a reactive electrophilic site for subsequent nucleophilic substitution, a key step in fragment elaboration.[21]
-
Principle: The reaction involves the electrophilic substitution of an α-hydrogen of the ketone with bromine. The reaction is typically performed in an acidic medium to promote enol formation, which then attacks the bromine.
-
Materials and Reagents:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Dichloromethane (DCM) as solvent
-
Hydrobromic acid (HBr) (catalytic amount, if using Br₂)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., acetic acid) in a flask protected from light.
-
Add a catalytic amount of HBr if using liquid bromine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Br₂ (1.0 eq) in the same solvent dropwise. Maintain the temperature below 10 °C. If using NBS, it can be added portion-wise.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by pouring into cold water.
-
If DCM was used, separate the organic layer. If acetic acid was used, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, sodium thiosulfate solution (to remove excess bromine), sodium bicarbonate solution (to neutralize acid), and finally with brine.
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified using column chromatography on silica gel.
-
Characterization: Confirm the structure using ¹H NMR (noting the disappearance of the methyl singlet and appearance of a -CH₂Br singlet) and MS.
-
Safety: Bromine is highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood using appropriate PPE. NBS is a safer alternative.
References
- 1. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 2. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3D_building_blocks - Department of Chemistry, University of York [york.ac.uk]
- 6. echemi.com [echemi.com]
- 7. 13210-29-2|this compound|BLD Pharm [bldpharm.com]
- 9. 87771-41-3 | CAS DataBase [m.chemicalbook.com]
- 10. 1-(3-Hydroxypyridin-4-yl)ethanone | 30152-05-7 [sigmaaldrich.com]
- 11. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1184916-68-4|2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide|BLDpharm [bldpharm.com]
Application Notes & Protocols: The Utility of 2-Acetyl-3-hydroxypyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, consistently featured in a multitude of FDA-approved drugs due to its unique electronic properties and ability to engage in meaningful biological interactions.[1][2][3] The nitrogen atom within the heterocycle acts as a hydrogen bond acceptor and imparts basicity, enhancing solubility and pharmacokinetic profiles.[4] When substituted with strategically placed functional groups, the pyridine core transforms into a versatile template for drug design.
This guide focuses on a particularly promising, yet underexplored, derivative: 2-Acetyl-3-hydroxypyridine . This molecule is distinguished by three key features that make it an exceptionally valuable starting point for library synthesis and lead optimization:
-
The 3-Hydroxy Group: A phenolic hydroxyl group that can act as a critical hydrogen bond donor and acceptor. It is also a well-established zinc-binding group, crucial for inhibiting metalloenzymes like histone deacetylases (HDACs).[5]
-
The 2-Acetyl Group: A reactive ketone that serves as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups and is a key component for building α,β-unsaturated systems like chalcones.[6][7]
-
The Pyridine Nitrogen: Influences the molecule's overall electronics and provides an additional site for hydrogen bonding, contributing to target affinity and selectivity.[4]
This document provides detailed application notes on leveraging the 2-Acetyl-3-hydroxypyridine scaffold for developing novel therapeutic agents, supported by actionable, step-by-step synthetic protocols.
Application Note 1: Development of Novel Anticancer Agents via HDAC Inhibition
Scientific Rationale & Expertise
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. Their overexpression is linked to the proliferation of various cancers, making them a validated target for oncology drug development. A common pharmacophore for HDAC inhibitors (HDACis) consists of three parts: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.
The 3-hydroxypyridine moiety is a known ZBG.[5] We have previously identified 3-hydroxypyridine-2-thione (3HPT) as a novel ZBG for potent and selective HDAC inhibitors.[5] The 2-Acetyl-3-hydroxypyridine scaffold provides an ideal starting point, with the 3-hydroxy group serving as the ZBG and the 2-acetyl group acting as a convenient anchor point to elaborate the linker and cap regions. This strategic design allows for the rapid synthesis of focused libraries to probe the structure-activity relationship (SAR) and optimize for potency and isoform selectivity.
Logical Framework: HDAC Inhibitor Pharmacophore
The diagram below illustrates the conceptual framework for building an HDAC inhibitor from the 2-Acetyl-3-hydroxypyridine scaffold.
Caption: Pharmacophore model for an HDAC inhibitor.
Protocol 1: Synthesis of a Prototypical HDAC Inhibitor Linker Intermediate
This protocol outlines the initial steps to convert the acetyl group into a functionalized linker, preparing it for coupling with various cap groups.
Objective: To reduce the acetyl ketone to a secondary alcohol, which can then be used for further elaboration (e.g., etherification).
Materials:
-
2-Acetyl-3-hydroxypyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 2-Acetyl-3-hydroxypyridine (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reactivity of the sodium borohydride and prevent side reactions.
-
Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes. The slow addition maintains the low temperature and controls the effervescence.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, 1-(3-hydroxypyridin-2-yl)ethan-1-ol.
-
Validation: The structure of the resulting alcohol intermediate must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step of coupling with a cap group.
Application Note 2: Scaffold for Chalcone-Based Antimicrobial and Anti-Inflammatory Agents
Scientific Rationale & Expertise
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[7][8] Their biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor in biological systems.[7]
By condensing 2-Acetyl-3-hydroxypyridine with various aromatic or heteroaromatic aldehydes via a Claisen-Schmidt condensation, a library of novel chalcones can be synthesized.[6][9] The 3-hydroxy group on the pyridine ring is expected to enhance the antioxidant and anti-inflammatory activity, as phenolic hydroxyls are excellent radical scavengers.[8] The pyridine nitrogen introduces a polar element that can improve the pharmacokinetic properties and provide an additional point of interaction with biological targets.
Workflow: Synthesis of Chalcone Derivatives
The following diagram outlines the straightforward and robust workflow for synthesizing a diverse library of chalcone analogs from the parent scaffold.
Caption: Workflow for chalcone synthesis and screening.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Objective: To synthesize a chalcone derivative by reacting 2-Acetyl-3-hydroxypyridine with a substituted benzaldehyde.
Materials:
-
2-Acetyl-3-hydroxypyridine
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Distilled water
-
Round-bottom flask, magnetic stirrer, ice
Procedure:
-
Catalyst Preparation: Prepare a dilute ethanolic solution of KOH. The base acts as a catalyst to generate the enolate from the acetyl group, which is the key nucleophile in this reaction.
-
Reactant Dissolution: In a separate flask, dissolve 2-Acetyl-3-hydroxypyridine (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol at room temperature.
-
Reaction Initiation: Slowly add the ethanolic KOH solution to the reactant mixture while stirring. The reaction is often exothermic and may change color. Maintain the temperature below 25 °C.
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidification: Neutralize the mixture by dropwise addition of dilute HCl until the solution is slightly acidic (pH ~6). This step protonates the phenoxide and precipitates the chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification and Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone. The final structure and purity must be confirmed by melting point, IR, ¹H NMR, and mass spectrometry.
Data Summary: Functional Group Contributions
The following table summarizes the hypothesized contributions of the key functional moieties of the 2-Acetyl-3-hydroxypyridine scaffold to its potential biological activities.
| Functional Group | Position | Potential Role in Bioactivity | Target Therapeutic Area(s) |
| 3-Hydroxyl Group | 3 | Hydrogen bond donor/acceptor; Zinc-binding group; Antioxidant (radical scavenger). | Anticancer, Anti-inflammatory, Neuroprotection |
| 2-Acetyl Group | 2 | Synthetic handle for elaboration; Forms α,β-unsaturated ketone in chalcones (Michael acceptor). | Antimicrobial, Anticancer |
| Pyridine Nitrogen | 1 | Hydrogen bond acceptor; Modulates pKa and solubility; Core structural element. | Broad-spectrum |
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives [gkyj-aes-20963246.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone Derivatives
Abstract
This document provides a detailed guide for the synthesis of 1-(3-hydroxypyridin-2-yl)ethanone and its derivatives, a key scaffold in medicinal chemistry and drug development. We present a robust and reproducible protocol centered on the directed ortho-metalation (DoM) of a protected 3-hydroxypyridine. This application note delves into the mechanistic rationale behind the synthetic strategy, offers a step-by-step experimental procedure, and provides guidance on process optimization and troubleshooting. The protocols and insights contained herein are intended for researchers, chemists, and drug development professionals seeking to efficiently access this valuable class of heterocyclic ketones.
Introduction: The Significance of the 3-Hydroxypyridin-2-yl Ethanone Scaffold
The this compound core is a privileged scaffold in modern pharmacology. Its constituent functional groups—a phenolic hydroxyl, a pyridine nitrogen, and a ketone—offer multiple points for hydrogen bonding and further chemical modification. This unique arrangement makes it an excellent building block for synthesizing a wide array of more complex molecules. Derivatives have shown promise in various therapeutic areas, acting as intermediates for compounds with potential applications in treating neurological disorders and other conditions. The strategic placement of the acetyl group ortho to the hydroxylated pyridine nitrogen is crucial for the biological activity of many of its downstream products.
The synthesis of this scaffold, however, is not trivial. The challenge lies in achieving regioselective acylation at the C2 position of the 3-hydroxypyridine ring, as other positions are also susceptible to electrophilic attack. This guide focuses on a reliable, multi-step synthetic route that leverages a protecting group strategy coupled with directed ortho-metalation to overcome this regioselectivity challenge.
Synthetic Strategy & Mechanistic Insights
The chosen synthetic pathway involves a three-step sequence: (1) Protection of the acidic hydroxyl group of 3-hydroxypyridine, (2) Directed ortho-metalation followed by acetylation, and (3) Deprotection to yield the final product. This strategy provides excellent control over the regiochemical outcome.
The Role of the Protecting Group
The phenolic proton of 3-hydroxypyridine is acidic and would interfere with the strongly basic organometallic reagents used for metalation. Therefore, protection is essential. A pivaloyl (Piv) group is an excellent choice due to its steric bulk, which not only protects the hydroxyl group but also enhances the stability of the resulting molecule. The protection is typically achieved by reacting 3-hydroxypyridine with pivaloyl chloride in the presence of a base.
Directed ortho-Metalation (DoM): The Key to Regioselectivity
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In this synthesis, the protected oxygen atom of the pivaloyl group acts as a directed metalation group (DMG).
Mechanism:
-
A strong lithium amide base, such as lithium diisopropylamide (LDA), is used.
-
The DMG (the pivaloyl ester) coordinates to the lithium cation of the base.
-
This coordination brings the base into close proximity with the C2 proton, making it the most acidic proton on the ring due to an inductive effect from the ring nitrogen and the DMG.
-
The base then selectively abstracts the C2 proton, forming a lithiated intermediate. This intermediate is stabilized by chelation between the lithium atom, the pyridine nitrogen, and the carbonyl oxygen of the pivaloyl group.
-
This lithiated species is a potent nucleophile and readily reacts with an acetylating agent, such as N,N-dimethylacetamide, to install the acetyl group specifically at the C2 position.
The following diagram illustrates the workflow of this synthetic strategy.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 3-Hydroxypyridine | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Pivaloyl chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood, corrosive. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | Store under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich | Store under inert gas. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric, handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Store under inert gas. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store under inert gas. |
| Hydrochloric acid (HCl) | 37% (conc.) | Fisher Scientific | Corrosive. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers. |
Step 1: Synthesis of 3-(Pivaloyloxy)pyridine (Protection)
-
To a dry round-bottom flask under an argon atmosphere, add 3-hydroxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(pivaloyloxy)pyridine as a clear oil.
Step 2: Synthesis of 1-(3-(Pivaloyloxy)pyridin-2-yl)ethanone (DoM & Acetylation)
-
Prepare LDA solution: In a separate dry flask under argon, dissolve diisopropylamine (2.2 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.1 eq) dropwise and stir for 30 minutes at -78 °C.
-
In another dry flask under argon, dissolve 3-(pivaloyloxy)pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution of the protected pyridine to -78 °C.
-
Slowly add the freshly prepared LDA solution via cannula to the pyridine solution at -78 °C. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species. Stir for 1-2 hours at this temperature.
-
Add N,N-dimethylacetamide (1.5 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the acetylated product.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the purified 1-(3-(pivaloyloxy)pyridin-2-yl)ethanone (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate in vacuo to remove the methanol.
-
Neutralize the remaining aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, this compound, as a crystalline solid.
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 2 (DoM) | Incomplete formation of LDA; moisture in the reaction; incorrect temperature. | Ensure all glassware is oven-dried. Use anhydrous solvents. Titrate the n-BuLi solution before use. Maintain the temperature strictly at -78 °C. |
| Formation of side products | The lithiated intermediate is unstable at higher temperatures. | Ensure the reaction is maintained at -78 °C until quenching. Add the electrophile (DMAc) slowly. |
| Incomplete deprotection (Step 3) | Insufficient acid or reaction time. | Increase the concentration of HCl or prolong the reflux time. Monitor closely with TLC to avoid degradation. |
| Poor regioselectivity | Ineffective directing group or wrong choice of base. | The pivaloyl group is highly effective. Ensure LDA is used, as other bases may give different selectivity. |
Data Summary and Expected Results
The following table summarizes typical yields for the described synthetic sequence. Actual yields may vary depending on the scale and experimental setup.
| Step | Product | Typical Yield | Physical Appearance |
| 1 | 3-(Pivaloyloxy)pyridine | 85-95% | Colorless to pale oil |
| 2 | 1-(3-(Pivaloyloxy)pyridin-2-yl)ethanone | 60-75% | Yellowish solid or oil |
| 3 | This compound | 80-90% | Off-white to tan solid |
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.9-12.1 (s, 1H, -OH), 8.15-8.25 (dd, 1H), 7.30-7.40 (m, 2H), 2.65-2.75 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.0, 155.0, 140.0, 126.0, 124.0, 123.0, 28.0.
-
Mass Spec (ESI+): m/z calculated for C₇H₇NO₂ [M+H]⁺: 138.05; found 138.05.
The following diagram illustrates the key mechanistic step of Directed ortho-Metalation.
Caption: Key steps in the Directed ortho-Metalation (DoM) mechanism.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound. By employing a directed ortho-metalation strategy, this protocol effectively addresses the critical challenge of regioselectivity. The insights into the reaction mechanism and troubleshooting guide offer researchers the necessary tools to adapt and optimize this synthesis for their specific needs, facilitating the exploration of new derivatives for drug discovery and development programs.
Application Note & Protocols for the Quantification of 1-(3-Hydroxypyridin-2-yl)ethanone
Document ID: AN-HPY-202601
Abstract: This document provides a comprehensive guide to the analytical quantification of 1-(3-hydroxypyridin-2-yl)ethanone, a key heterocyclic compound relevant in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate. We detail robust, validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The application notes herein explain the scientific rationale behind method selection and optimization, while the protocols offer step-by-step instructions for implementation in a research or quality control setting. All methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Application Notes: The Science of Method Selection
The accurate quantification of this compound (Molecular Weight: 137.14 g/mol ) requires an analytical strategy tailored to its specific physicochemical properties.[] As a polar heterocyclic ketone (XLogP3 ≈ 1.1), it presents unique challenges and opportunities in chromatographic separation and detection.[5]
Causality of Chromatographic Choices
The primary challenge in analyzing polar compounds is achieving adequate retention on traditional reversed-phase (RP) columns.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse of pharmaceutical analysis.[6] For this compound, a standard C18 stationary phase can be effective, but retention may be limited due to the analyte's polarity. To overcome this, the mobile phase must be highly aqueous. Method robustness can be enhanced by using a column with a polar-embedded or polar-endcapped stationary phase, which provides alternative retention mechanisms and prevents phase collapse in high-aqueous mobile phases. The pH of the mobile phase is also a critical parameter; the pyridine moiety and hydroxyl group can be ionized, and controlling the pH ensures consistent retention and peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC for retaining and separating very polar analytes. It utilizes a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. This approach provides strong retention for polar compounds like this compound, often yielding better peak shapes and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity applications, such as quantifying trace-level impurities or metabolites in complex biological matrices, LC-MS/MS is the definitive technique.[7] Its superior selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for quantification at nanogram-per-liter levels or lower.[8][9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve accuracy and precision.[9]
Rationale for Sample Preparation
The choice of sample preparation is dictated by the complexity of the sample matrix and the required sensitivity of the assay. The goal is to remove interferences, concentrate the analyte, and ensure compatibility with the analytical instrument.[10]
-
Protein Precipitation (PPT): For biological samples, PPT (e.g., with acetonitrile or methanol) is a rapid and simple method for removing proteins. However, it provides minimal cleanup, leaving behind many endogenous components that can cause matrix effects in LC-MS/MS or interfere with UV detection.[11]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. While effective, it can be labor-intensive, and the polar nature of this compound may require specific solvent systems to achieve efficient extraction from aqueous matrices.
-
Solid-Phase Extraction (SPE): SPE is a highly versatile and effective technique for sample cleanup and concentration.[8][11] For a polar analyte, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) or a polar-functionalized sorbent can provide excellent recovery and cleanup, making it the recommended approach for complex samples requiring low detection limits.[12]
Experimental Protocols & Workflows
The following protocols are provided as validated starting points. Analysts should perform system suitability tests and appropriate validation studies in their own laboratories.
Overall Analytical Workflow
The general procedure from sample receipt to final report generation follows a structured path to ensure data integrity.
Caption: General workflow for the quantification of this compound.
Protocol 1: Quantification by RP-HPLC with UV Detection
This method is suitable for quantifying the analyte in bulk materials or simple formulations where concentration levels are relatively high.
A. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
B. Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase (95% A: 5% B).
-
Sample Preparation: Accurately weigh the sample material, dissolve in the diluent used for the stock solution, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Quantification by LC-MS/MS
This method is designed for high-sensitivity analysis in complex matrices such as plasma, urine, or wastewater.
A. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B held for 0.5 min, ramp to 60% B in 3.0 min, hold 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
B. MS/MS Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 138.1 | 95.1 (Quantifier) | 100 | 15 |
| Analyte | 138.1 | 120.1 (Qualifier) | 100 | 12 |
| Internal Std. ¹ | 142.1 | 98.1 (Quantifier) | 100 | 15 |
¹ Parameters for a hypothetical ¹³C₃,¹⁵N-labeled internal standard. These must be optimized empirically.
C. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is for extracting the analyte from a biological matrix like human plasma.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 5. echemi.com [echemi.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. mdpi.com [mdpi.com]
- 9. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-Acetyl-3-hydroxypyridine
Abstract
This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Acetyl-3-hydroxypyridine. This compound is a significant heterocyclic molecule, and its accurate quantification is essential in pharmaceutical research, quality control, and chemical synthesis. The described method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent chromatographic performance. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity.[1][2] This guide is intended for researchers, analytical scientists, and quality assurance professionals requiring a reliable analytical procedure for 2-Acetyl-3-hydroxypyridine.
Introduction and Scientific Rationale
2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative featuring both a ketone and a hydroxyl functional group. These groups impart a significant degree of polarity to the molecule.[3] Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries.[4][5] The presence of the pyridine ring, a basic heterocycle, and the acidic hydroxyl group means the molecule's ionization state is highly dependent on pH. Therefore, precise control over chromatographic conditions, particularly mobile phase pH, is critical for achieving reproducible and symmetrical peaks.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility.[6] A reverse-phase method was selected as the logical starting point. The nonpolar C18 stationary phase provides sufficient hydrophobic interaction with the pyridine ring, while the polar functional groups ensure that the analyte is not excessively retained, allowing for reasonable run times.
Causality of Method Choices:
-
Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining moderately polar aromatic compounds like pyridine derivatives.[7]
-
Mobile Phase: The mobile phase consists of an acetonitrile/water mixture. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. Crucially, a phosphate buffer is incorporated into the aqueous phase. Pyridine derivatives are basic, and operating at a low pH (e.g., pH 3.0) ensures the pyridine nitrogen is consistently protonated. This suppresses silanol interactions on the silica backbone of the stationary phase and prevents peak tailing, leading to sharp, symmetrical peaks.[4]
-
Detection: The conjugated system of the pyridine ring provides a strong chromophore, making UV detection an ideal choice for sensitivity and specificity. Based on the UV spectra of similar structures like 3-hydroxypyridine, a detection wavelength in the range of 270-285 nm is expected to provide a robust response.[8][9]
Analytical Workflow Overview
The following diagram illustrates the complete workflow from sample and standard preparation through to data acquisition and analysis.
Caption: Workflow for the HPLC analysis of 2-Acetyl-3-hydroxypyridine.
Experimental Protocols
Instrumentation, Materials, and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals and Reagents:
-
2-Acetyl-3-hydroxypyridine Reference Standard (≥99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric Acid (H₃PO₄) (Analytical grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 75% A / 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Step-by-Step Protocol:
-
Buffer Preparation (Mobile Phase A):
-
Accurately weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25.0 mg of the 2-Acetyl-3-hydroxypyridine reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of the mobile phase (pre-mixed 75:25 A:B) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of 2-Acetyl-3-hydroxypyridine.
-
Transfer to a 25 mL volumetric flask and prepare as described for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
Method Validation Protocol and Acceptance Criteria
The analytical method was validated according to ICH Q2(R1)/Q2(R2) guidelines.[2][10]
System Suitability
Protocol: Before initiating any sequence, inject the 50 µg/mL working standard solution five consecutive times. Rationale: This test ensures that the chromatographic system is performing adequately for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), the standard solution, and a sample solution. Stress studies (e.g., acid, base, oxidative, thermal degradation) should be performed to demonstrate that degradation products do not interfere with the analyte peak. Rationale: Specificity confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Linearity
Protocol: Inject the prepared calibration standards (5-150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Rationale: This demonstrates a direct, proportional relationship between the analyte concentration and the detector response over the desired range.[11]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Protocol: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate. Rationale: Accuracy measures the closeness of the experimental results to the true value.[11]
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% - 102.0% at each level |
| % RSD of Recovery | ≤ 2.0% at each level |
Precision
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Rationale: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]
| Parameter | Acceptance Criteria |
| % RSD (Repeatability) | ≤ 2.0% |
| % RSD (Intermediate Precision) | ≤ 2.0% |
LOD & LOQ
Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. Rationale: LOD and LOQ establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]
Robustness
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results (e.g., system suitability). Rationale: Robustness provides an indication of the method's reliability during normal usage.
| Varied Parameter | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Mobile Phase pH | ± 0.2 units (2.8 and 3.2) |
| Column Temperature | ± 2 °C (28 °C and 32 °C) |
| Organic Content | ± 2% (e.g., 23% and 27% Acetonitrile) |
Acceptance Criteria: System suitability parameters must be met under all varied conditions.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate procedure for the quantitative analysis of 2-Acetyl-3-hydroxypyridine. The validation results confirm that the method is specific, linear, precise, and accurate, adhering to the stringent requirements of the ICH guidelines. This protocol is fit for its intended purpose and can be confidently implemented in quality control and research environments for routine analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. Page loading... [guidechem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 11. actascientific.com [actascientific.com]
The Strategic Application of 1-(3-Hydroxypyridin-2-yl)ethanone Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Versatility of the 3-Hydroxypyridine-2-carbonyl Moiety
The 1-(3-hydroxypyridin-2-yl)ethanone scaffold and its derivatives are of significant interest to the medicinal and materials science communities. This structural motif is embedded in numerous biologically active compounds and functional materials.[1][2] The strategic placement of the hydroxyl and acetyl groups on the pyridine ring offers unique opportunities for functionalization through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The pyridine nitrogen atom can act as a coordinating ligand for the palladium catalyst, influencing the regioselectivity and efficiency of these transformations.[3] This guide provides an in-depth exploration of the application of this compound derivatives in key cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for the synthesis of novel chemical entities.
The Challenge and Strategy: The Role of the Hydroxyl Group
Direct cross-coupling of a halogenated this compound can be challenging. The acidic proton of the hydroxyl group can interfere with the catalytic cycle of many cross-coupling reactions, which often employ basic conditions.[4] Furthermore, the hydroxyl group can coordinate to the palladium center, potentially altering its catalytic activity. A common and effective strategy to circumvent these issues is the temporary protection of the hydroxyl group, most commonly as a methyl ether. This protecting group is stable under the conditions of many cross-coupling reactions and can be readily cleaved post-coupling to reveal the desired 3-hydroxy-substituted product.
This guide will focus on the cross-coupling reactions of a key intermediate, 2-bromo-3-methoxypyridine , as a close and synthetically accessible analogue of a protected this compound derivative. The principles and protocols described can be adapted for similar halogenated 2-acyl-3-alkoxypyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] For the synthesis of 2-aryl-3-methoxypyridines, 2-bromo-3-methoxypyridine serves as an excellent electrophilic partner.
Causality Behind the Protocol: Key Considerations for Success
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling of pyridyl halides.[6]
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common catalyst precursors. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos), often provide superior results.[6] For less demanding couplings, triphenylphosphine (PPh₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective and more economical.[6]
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine
This protocol provides a general starting point and may require optimization for specific arylboronic acids.[6]
Materials:
-
2-Bromo-3-methoxypyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 2-bromo-3-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-methoxypyridine.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent |
Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives.[6]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[1] This reaction is invaluable for the synthesis of 2-amino-3-methoxypyridine derivatives, which are precursors to a wide range of biologically active molecules.
Mechanistic Rationale for Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[7][8]
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
Catalytic Cycle of the Buchwald-Hartwig Amination
Figure 2. The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyridine
This protocol is based on general procedures for the amination of bromopyridines and should be optimized for specific amines.[4]
Materials:
-
2-Bromo-3-methoxypyridine
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Equipment:
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To a dry Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Addition of Reactants: Add 2-bromo-3-methoxypyridine and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[9]
Key Principles of the Sonogashira Reaction
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[11]
-
Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precursor, is the active catalyst.[10] Copper(I) iodide (CuI) is the most common co-catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, which also often serves as the solvent. The base is required to deprotonate the terminal alkyne.
Catalytic Cycles of the Sonogashira Coupling
Figure 3. The interconnected catalytic cycles of the Sonogashira coupling.
Detailed Protocol for Sonogashira Coupling of 2-Bromo-3-methoxypyridine
This is a general protocol and may require optimization for specific alkynes.
Materials:
-
2-Bromo-3-methoxypyridine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF, if needed)
Equipment:
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-bromo-3-methoxypyridine, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the degassed solvent (if used) and the amine base, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Deprotection of the Methoxy Group
To obtain the final this compound derivatives, the methoxy group can be cleaved using standard ether deprotection methods. A common and effective reagent for this transformation is boron tribromide (BBr₃).
Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol for Demethylation with BBr₃
-
Setup: Dissolve the 2-substituted-3-methoxypyridine in a dry, inert solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Slowly add a solution of BBr₃ (typically 1.5-3.0 equivalents) in the same solvent to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Workup: Extract the product into an organic solvent, wash with saturated aqueous sodium bicarbonate solution and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of a diverse range of functionalized molecules. Through the strategic use of protecting groups and the application of robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently construct novel compounds with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower scientists to explore the rich chemistry of this valuable heterocyclic building block.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Chelation Properties of 1-(3-Hydroxypyridin-2-yl)ethanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 3-Hydroxy-2-pyridinone Chelators
Metal ions are fundamental to a vast array of biological processes, yet their dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to iron overload disorders.[1][2] The ability to selectively bind and sequester metal ions with high affinity is a cornerstone of chelation therapy.[3] Hydroxypyridinones (HPs) have emerged as a premier class of chelating agents due to their high efficacy, specificity for hard metal ions like Fe(III) and Al(III), and the tunability of their physicochemical properties through chemical modification.[2][4]
While the 3-hydroxy-4-pyridinone (3,4-HP) scaffold has been extensively studied, leading to the clinical use of drugs like Deferiprone, the isomeric 3-hydroxy-2-pyridinone (3,2-HP) class, including 1-(3-hydroxypyridin-2-yl)ethanone, represents a promising but less explored frontier.[1][5] These bidentate ligands coordinate metal ions through the hydroxyl and ketone oxygen atoms, forming stable five-membered chelate rings. The unique electronic and steric environment of the 3,2-HP core offers opportunities to fine-tune metal affinity, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide to the synthesis and characterization of the chelation properties of this compound and its derivatives. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their drug discovery and development efforts.
Synthesis of this compound: A Plausible Synthetic Route
The synthesis of this compound can be approached through a multi-step process, beginning with readily available precursors. The following protocol is a synthesized route based on established chemical transformations for related pyridine derivatives.[6][7]
Protocol 1: Synthesis of this compound
This protocol outlines a potential pathway starting from 2-amino-3-hydroxypyridine.
Materials:
-
2-amino-3-hydroxypyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrer, etc.)
-
Ice bath
Procedure:
Step 1: Diazotization of 2-amino-3-hydroxypyridine
-
Dissolve a known quantity of 2-amino-3-hydroxypyridine in dilute hydrochloric acid in a flask cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.
Step 2: Sandmeyer Reaction to Introduce a Cyano Group
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product, 3-hydroxy-2-cyanopyridine, with a suitable organic solvent like dichloromethane.
-
Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.
Step 3: Grignard Reaction to Form the Ketone
-
Dissolve the purified 3-hydroxy-2-cyanopyridine from Step 2 in an anhydrous ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute sulfuric acid to hydrolyze the intermediate imine.
-
Extract the product, this compound, with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Step 4: Characterization
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Characterization of Chelation Properties
The efficacy of a chelating agent is quantified by its ability to form stable complexes with metal ions. The following protocols detail standard methods for determining the stoichiometry and stability constants of metal complexes with this compound and its derivatives.
Protocol 2: Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)
Job's method of continuous variation is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[8][9]
Principle:
The absorbance of a series of solutions containing varying mole fractions of the metal and ligand is measured. The maximum absorbance corresponds to the mole fraction of the complex at its highest concentration, revealing the stoichiometry.
Materials:
-
Stock solution of the ligand (e.g., 1 mM this compound in a suitable buffer).
-
Stock solution of the metal salt (e.g., 1 mM FeCl₃ in 0.01 M HCl to prevent hydrolysis).[10]
-
Buffer solution (e.g., acetate buffer for acidic pH or Tris buffer for physiological pH).
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each. For example, prepare ten solutions in 10 mL volumetric flasks as detailed in the table below.
-
Allow the solutions to equilibrate for a sufficient time for complex formation to complete.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This λ_max should be predetermined by scanning the spectrum of a solution containing the metal and ligand.
-
Plot the absorbance versus the mole fraction of the ligand (X_L = [L] / ([M] + [L])).
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a complex of the form ML_n, the maximum will be at X_L = n / (n+1).
Data Presentation:
| Solution | Volume of Metal Stock (mL) | Volume of Ligand Stock (mL) | Mole Fraction of Ligand (X_L) | Absorbance at λ_max |
| 1 | 9.0 | 1.0 | 0.1 | |
| 2 | 8.0 | 2.0 | 0.2 | |
| 3 | 7.0 | 3.0 | 0.3 | |
| 4 | 6.0 | 4.0 | 0.4 | |
| 5 | 5.0 | 5.0 | 0.5 | |
| 6 | 4.0 | 6.0 | 0.6 | |
| 7 | 3.0 | 7.0 | 0.7 | |
| 8 | 2.0 | 8.0 | 0.8 | |
| 9 | 1.0 | 9.0 | 0.9 | |
| 10 | 0.0 | 10.0 | 1.0 |
Note: The total volume should be kept constant by adding buffer.
Workflow for determining metal-ligand stoichiometry using Job's method.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[3][11]
Principle:
The formation of a metal-ligand complex is a pH-dependent equilibrium. By titrating a solution containing the ligand and the metal ion with a strong base, the change in pH can be used to calculate the concentration of all species in solution at equilibrium and thereby determine the stability constants.
Materials:
-
High-precision pH meter with a glass electrode.
-
Thermostatted titration vessel.
-
Calibrated burette.
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free).
-
Standardized strong acid solution (e.g., 0.1 M HCl).
-
Background electrolyte (e.g., 0.15 M KCl or NaClO₄) to maintain constant ionic strength.
-
High-purity water (degassed to remove CO₂).
-
The ligand to be studied.
-
A solution of the metal salt of interest.
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For high accuracy, perform a strong acid-strong base titration to determine the electrode parameters (E⁰ and slope).[3]
-
Ligand Protonation Constants:
-
Titrate a solution of the ligand (at a known concentration, e.g., 0.002 M) and a known excess of strong acid with the standardized strong base.[3]
-
Record the pH after each addition of the base.
-
The data is then processed using a suitable software package (e.g., Hyperquad) to calculate the protonation constants (log K_a values) of the ligand.
-
-
Metal-Ligand Stability Constants:
-
Titrate a solution containing the ligand and the metal ion at a specific molar ratio (e.g., 1:1, 2:1, 3:1 ligand to metal) with the standardized strong base.[3]
-
Record the pH after each addition of the base.
-
The titration data, along with the predetermined protonation constants of the ligand, are used in a computational program to refine a speciation model and calculate the stability constants (log β) for the metal-ligand complexes.
-
Workflow for determining stability constants via potentiometric titration.
Evaluating Therapeutic Potential: The pM Value
To compare the chelating efficacy of different ligands under physiologically relevant conditions, the pM value is often calculated. For iron chelators, this is the pFe³⁺ value.
Definition:
pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at a total ligand concentration of 10 µM and a total iron concentration of 1 µM at pH 7.4.[3] A higher pFe³⁺ value indicates a more effective chelator at sequestering iron under these conditions.
The pFe³⁺ can be calculated from the stability constants determined by potentiometric titration and the protonation constants of the ligand.
Quantitative Data Summary:
The following table provides a hypothetical comparison of chelation parameters for different classes of hydroxypyridinone chelators.
| Chelator Class | Typical Stoichiometry (L:Fe³⁺) | Typical log β (ML₃) | Typical pFe³⁺ |
| 3-Hydroxy-4-pyridinones (e.g., Deferiprone derivatives) | 3:1 | 35-40 | 19-22 |
| 3-Hydroxy-2-pyridinones (e.g., this compound) | 3:1 | 30-35 | 18-21 |
| Hexadentate 3,4-HPs | 1:1 | ~33 | ~27 |
| Hexadentate 3,2-HPs | 1:1 | ~27 | ~24 |
Note: These are representative values and will vary depending on the specific substituents on the hydroxypyridinone ring.[1][5]
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of compounds for the development of novel metal chelators. The protocols provided here offer a robust framework for their synthesis and the detailed characterization of their metal-binding properties. By systematically evaluating the stoichiometry and stability of their metal complexes, researchers can gain crucial insights into structure-activity relationships. This knowledge is paramount for the rational design of next-generation chelating agents with enhanced efficacy and safety profiles for the treatment of metal-related disorders. Future work should focus on the synthesis of a library of derivatives with varying electronic and steric properties to further probe the therapeutic potential of the 3-hydroxy-2-pyridinone scaffold.
References
- 1. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
- 2. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 7. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 8. cscdic.pbworks.com [cscdic.pbworks.com]
- 9. scribd.com [scribd.com]
- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 11. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone. This valuable heterocyclic ketone is a key intermediate in pharmaceutical and materials science research. However, its synthesis is not without challenges. This document provides in-depth, field-proven insights into the common problems encountered during its preparation, focusing primarily on the most prevalent synthetic route: the Fries rearrangement of 3-acetoxypyridine. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound is most commonly achieved via a two-step process starting from 3-hydroxypyridine. The overall workflow involves:
-
O-Acylation: Esterification of the hydroxyl group of 3-hydroxypyridine with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form 3-acetoxypyridine.
-
Fries Rearrangement: An intramolecular acyl migration of the 3-acetoxypyridine intermediate, catalyzed by a Lewis acid, to yield the target hydroxyaryl ketone.[1]
Alternative but less common strategies include the acylation of organometallic pyridine derivatives, which can present their own set of challenges regarding regioselectivity and functional group tolerance.[2]
Caption: General two-step synthesis workflow.
Q2: Why is the direct Friedel-Crafts acylation of 3-hydroxypyridine not a viable method?
Direct Friedel-Crafts acylation of 3-hydroxypyridine is generally unsuccessful for two primary reasons rooted in the electronic nature of the pyridine ring:
-
Ring Deactivation: The pyridine nitrogen is electronegative and acts as an electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution (EAS), the core mechanism of Friedel-Crafts reactions.[2][3]
-
Lewis Acid Complexation: The pyridine nitrogen is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complexation further deactivates the ring, making it even less susceptible to electrophilic attack. The hydroxyl group can also complex with the catalyst.[4]
Consequently, attempting a direct acylation typically results in either no reaction or the formation of undesired N-acylated or O-acylated products rather than the C-acylated target. The Fries rearrangement elegantly circumvents this by first forming the phenolic ester, which then rearranges intramolecularly.[1]
Q3: What is the mechanism of the Fries rearrangement, and how does it favor the desired 2-position acylation?
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[5] The mechanism proceeds as follows:
-
Activation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic.
-
Acylium Ion Formation: This coordination polarizes the ester C-O bond, leading to its cleavage and the formation of an acylium ion intermediate. This ion may exist in a solvent cage with the phenoxide-Lewis acid complex.[4][5]
-
Electrophilic Aromatic Substitution (EAS): The highly reactive acylium ion then attacks the electron-rich pyridine ring. This attack can occur at the positions ortho (C2, C6) or para (C4) to the hydroxyl group.
-
Regioselectivity: The selectivity for the ortho (2-position) product is often controlled by temperature. At higher temperatures, the reaction is under thermodynamic control. The ortho-acylated product can form a stable six-membered chelate ring between the Lewis acid, the hydroxyl oxygen, and the ketone carbonyl oxygen. This thermodynamically stable complex drives the equilibrium towards the ortho isomer.[1][5] In contrast, lower temperatures often favor the para product under kinetic control.
Caption: Simplified Fries rearrangement mechanism.
Troubleshooting Guide
Problem: My reaction yield is extremely low, and I've mostly recovered the 3-acetoxypyridine starting material.
This is a classic symptom of an incomplete or failed rearrangement. The root cause often lies with the catalyst or reaction conditions.
Possible Causes & Solutions:
-
Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed sample. Handle the catalyst quickly in a dry environment (e.g., glovebox or under a stream of inert gas). Ensure all glassware is rigorously dried.
-
-
Insufficient Catalyst Stoichiometry: The product, a hydroxy ketone, is a Lewis base that forms a stable complex with AlCl₃. This complexation effectively sequesters the catalyst.[3] Therefore, a stoichiometric amount (or even an excess) of the Lewis acid is required, not a catalytic amount.
-
Solution: Review your procedure. Typically, 1.1 to 2.5 equivalents of AlCl₃ relative to the 3-acetoxypyridine are used. A molar ratio of at least 1:1 is essential.
-
-
Insufficient Temperature or Time: The Fries rearrangement is often a thermally demanding reaction. Without sufficient thermal energy, the activation barrier for the acyl migration will not be overcome.
-
Solution: Ensure your reaction is reaching the target temperature. If the literature suggests 150-160 °C, confirm this with a calibrated thermometer. If the reaction is still sluggish, consider cautiously increasing the temperature in 10 °C increments or extending the reaction time. Monitor progress by TLC.
-
Problem: I obtained a mixture of products. How can I improve the regioselectivity for the 2-acetyl isomer?
Obtaining a mixture of the 2-acetyl and 4-acetyl isomers is a common outcome if reaction conditions are not optimized for thermodynamic control.
Factors Influencing Regioselectivity:
| Parameter | To Favor 2-Acetyl (Ortho) | To Favor 4-Acetyl (Para) | Rationale |
| Temperature | Higher (e.g., >140 °C) | Lower (e.g., <100 °C) | Higher temperatures favor the more thermodynamically stable ortho-chelate complex.[1][5] |
| Solvent | Non-polar (e.g., nitrobenzene, or neat) | Polar (e.g., CS₂) | Non-polar solvents promote the intramolecular reaction within a solvent cage, favoring the ortho position.[5] |
| Lewis Acid | Strong (e.g., AlCl₃) | Milder acids may show less selectivity | A strong Lewis acid is required to facilitate the formation of the stable ortho-chelate. |
Solutions:
-
Increase Reaction Temperature: This is the most critical factor. The thermodynamically stable ortho product is favored at higher temperatures. Reactions are commonly run between 140-180 °C.
-
Run the Reaction Neat: If feasible, performing the reaction without a solvent at high temperature often provides the best selectivity for the ortho product. If a solvent is necessary, a high-boiling, non-polar solvent like nitrobenzene is a traditional choice, though care must be taken with its toxicity.
Problem: My reaction mixture turned into a dark, intractable tar.
Tar formation indicates decomposition of the starting materials or products, a common issue when working with sensitive heterocycles at high temperatures with strong acids.
Possible Causes & Solutions:
-
Excessive Temperature: While high temperatures favor the ortho product, excessively high temperatures (>180-200 °C) can lead to polymerization and decomposition of the pyridine ring.
-
Solution: Carefully control the reaction temperature using a reliable heating mantle and temperature controller. Do not overshoot the target temperature.
-
-
Presence of Impurities: Impurities in the starting 3-acetoxypyridine or solvent can act as catalysts for decomposition pathways.
-
Solution: Ensure the 3-acetoxypyridine is pure. If you prepared it yourself, confirm its purity by NMR and consider recrystallization or distillation if necessary. Use high-purity, anhydrous solvents.
-
-
Prolonged Reaction Time at High Temperature: Even at the optimal temperature, holding the reaction for too long can lead to gradual decomposition.
-
Solution: Monitor the reaction's progress using TLC (thin-layer chromatography). Quench the reaction as soon as the starting material is consumed or when the product spot on the TLC plate appears to stop growing.
-
Problem: I am struggling to purify the final product from the crude reaction mixture.
The workup and purification of Fries rearrangement products can be challenging due to the formation of aluminum salt complexes and the polar nature of the product.
Recommended Purification Strategy:
-
Careful Quenching: After the reaction is complete, cool the mixture to room temperature before slowly and cautiously quenching it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the product, moving it into the aqueous layer.
-
Removal of Non-polar Impurities: Wash the acidic aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove non-polar byproducts (e.g., from the nitrobenzene solvent, if used).
-
Basification and Extraction: Carefully basify the acidic aqueous layer to a pH of ~7-8 using a strong base (e.g., NaOH or NH₄OH solution), keeping the mixture cool in an ice bath. This deprotonates the product, making it less water-soluble. Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
-
Chromatography: Column chromatography on silica gel is typically required to separate the desired 2-acetyl isomer from any 4-acetyl byproduct and other polar impurities. A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
Caption: A standard purification workflow.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetoxypyridine
This protocol describes the necessary first step of preparing the substrate for the Fries rearrangement.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as pyridine or use an excess of acetic anhydride as the solvent.
-
Reagent Addition: Slowly add acetic anhydride (1.2-1.5 eq) to the solution. If using a different solvent, a base like triethylamine (1.2 eq) may be added. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (or ~100 °C) for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to quench the excess acetic anhydride.
-
Extraction: Make the solution basic with sodium bicarbonate or sodium carbonate and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can often be used directly in the next step or purified further by vacuum distillation.
Protocol 2: Fries Rearrangement to this compound
This protocol is a general guideline. Optimal temperature and time should be determined experimentally.
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (or nitrogen inlet).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (AlCl₃, 1.5 eq) to the flask.
-
Substrate Addition: Slowly add 3-acetoxypyridine (1.0 eq) to the AlCl₃. The addition is exothermic and will form a solid complex.
-
Reaction: Heat the reaction mixture with vigorous stirring to 160-165 °C. The solid complex will melt to form a stirrable slurry. Maintain this temperature for the required time (typically 30-90 minutes), monitoring by TLC (a sample can be taken, quenched in acidic water, basified, and extracted for TLC analysis).
-
Workup & Purification: Once the reaction is complete, cool the mixture until it solidifies. Follow the detailed quenching and extraction procedure outlined in the "Purification" section of the troubleshooting guide above.
References
Technical Support Center: Purification of 1-(3-Hydroxypyridin-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(3-Hydroxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound in high purity.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis can be challenging, and the purification of the final product from a complex reaction mixture is often a critical bottleneck. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical, field-tested protocols.
Understanding the Reaction Mixture: What to Expect
The purification strategy for this compound is intrinsically linked to its synthetic route. Direct Friedel-Crafts acylation of 3-hydroxypyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation, which deactivates the ring further.[1] Therefore, alternative synthetic strategies are often employed. Understanding the likely components of your crude reaction mixture is the first step to designing an effective purification protocol.
Two plausible synthetic routes and their associated potential impurities are outlined below:
Scenario 1: Acylation of a Protected or Metalated 3-Hydroxypyridine
This approach involves either protecting the hydroxyl group before acylation or using a directed metalation strategy.
-
Starting Materials: 3-Hydroxypyridine (or a protected version), an acetylating agent (e.g., acetyl chloride, acetic anhydride).
-
Reagents: A Lewis acid catalyst (e.g., AlCl₃) for Friedel-Crafts, or a strong base (e.g., LDA, n-BuLi) for metalation.[1]
-
Potential Impurities:
-
Unreacted 3-hydroxypyridine.
-
Di-acylated byproducts.
-
Isomeric products (acylation at other positions).
-
Residual Lewis acid or its hydrolysis products.
-
Byproducts from the deprotection step (if applicable).
-
Scenario 2: Ring Transformation of a 2-Acylfuran
A more versatile method involves the reaction of a 2-acylfuran with ammonia.[2]
-
Starting Materials: 2-Acetylfuran, ammonia.
-
Potential Impurities:
-
Unreacted 2-acetylfuran.
-
Products of incomplete reaction or side reactions.
-
Polymeric materials.
-
The nature of these impurities—ranging from polar starting materials to non-polar byproducts—necessitates a robust and adaptable purification strategy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is a complex mixture with multiple spots on TLC.
Q: I've run a thin-layer chromatography (TLC) of my crude reaction mixture, and it shows multiple spots with a range of polarities. How do I begin to separate my desired product?
A: This is a common scenario, especially with Friedel-Crafts type reactions. The key is a systematic approach to first remove the major classes of impurities before proceeding to fine purification.
Initial Work-up Strategy:
-
Quenching and pH Adjustment: If a Lewis acid like AlCl₃ was used, the reaction must be carefully quenched with ice-cold water or dilute acid. The product, being a ketone, can form a stable complex with the Lewis acid, requiring an aqueous workup to liberate it.[3] The pH of the aqueous layer should be adjusted to be slightly acidic (around pH 5-6) to ensure the pyridine nitrogen is protonated, which can aid in separation from non-basic impurities.
-
Liquid-Liquid Extraction: A primary separation can be achieved through liquid-liquid extraction.
-
Acidic Wash: An extraction with a dilute acid (e.g., 1M HCl) will move your basic product and any unreacted 3-hydroxypyridine into the aqueous phase, leaving non-basic organic impurities in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent.
-
Basic Wash: A wash with a weak base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.
-
dot graph TD { A[Crude Reaction Mixture] --> B{Quench with Ice/Dilute Acid}; B --> C{Liquid-Liquid Extraction}; C --> D[Organic Layer (Non-basic impurities)]; C --> E[Aqueous Layer (Product & Basic Impurities)]; E --> F{Adjust pH to Basic}; F --> G{Back-extract with Organic Solvent}; G --> H[Purified Organic Layer containing Product]; }
Caption: Initial work-up workflow for crude reaction mixture.
Issue 2: My product co-elutes with an impurity during column chromatography.
Q: I'm using silica gel column chromatography, but I'm struggling to separate my product from a close-running impurity. What can I do to improve the separation?
A: Co-elution is a frequent challenge, particularly with isomeric byproducts. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Solvent System: If you are using a standard hexane/ethyl acetate system, consider switching to a different solvent system with alternative selectivity. Dichloromethane/methanol or chloroform/acetone are good alternatives.
-
Solvent Polarity: Employ a shallower gradient during elution. A slow, gradual increase in the polar solvent can significantly improve the separation of closely eluting compounds.
-
Additives: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase can neutralize these active sites and improve peak shape.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for basic compounds. Reverse-phase chromatography (C18) is another option if the impurities have significantly different polarities.
-
-
Recrystallization: If chromatography fails to yield pure product, recrystallization is an excellent orthogonal purification technique.
Issue 3: I'm attempting to recrystallize my product, but it's "oiling out" or not crystallizing at all.
Q: I've tried to recrystallize my partially purified product, but it either forms an oil or remains completely dissolved. What are the best practices for recrystallizing this compound?
A: "Oiling out" occurs when the solute is too soluble in the solvent at the boiling point, and the solution becomes supersaturated before the freezing point is reached.
Recrystallization Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is too soluble in the chosen solvent. | Try a solvent in which the compound has lower solubility. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and add a miscible anti-solvent (in which the compound is poorly soluble) dropwise until the solution becomes turbid, then heat to clarify and cool slowly. |
| No Crystallization | The solution is not sufficiently concentrated. | Slowly evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. |
Recommended Solvents for Recrystallization:
-
Single Solvents: Ethanol, isopropanol, acetone, or mixtures with water can be effective.
-
Solvent/Anti-solvent Systems: A good starting point is dissolving the compound in a polar solvent like ethanol or acetone and then adding a non-polar anti-solvent like hexanes or diethyl ether.
dot graph TD { A[Impure Solid] --> B{Dissolve in Minimal Hot Solvent}; B --> C{Cool Slowly}; C --> D{Crystals Form}; D --> E[Isolate by Filtration]; C --> F{No Crystals Form}; F --> G{Scratch/Seed/Concentrate}; G --> D; B --> H{"Oils Out"}; H --> I{Re-heat and Add More Solvent or Use Anti-Solvent}; I --> C; }
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or acetone), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Dry pack the column with silica gel, then wet it with the initial, low-polarity mobile phase.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate). Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent/Anti-solvent System
-
Dissolution: Dissolve the impure solid in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still warm, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Physicochemical Properties for Reference
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 137.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 311.5±22.0 °C (Predicted) | ECHEMI |
| Physical Form | Solid | --INVALID-LINK-- |
References
Technical Support Center: Synthesis of 2-Acetyl-3-hydroxypyridine
Document ID: TSC-AHP-001
Last Updated: January 4, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Acetyl-3-hydroxypyridine. This molecule is a valuable building block in pharmaceutical and agrochemical research. Its synthesis, most commonly achieved via the Lewis acid-catalyzed Fries rearrangement of 3-acetoxypyridine, is powerful yet prone to specific side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the mechanistic underpinnings of the primary reaction and its side pathways to provide a robust, scientifically-grounded framework for problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale method for synthesizing 2-Acetyl-3-hydroxypyridine?
A1: The most frequently employed and well-documented method is the Fries rearrangement of 3-acetoxypyridine.[1][2] This reaction involves treating the ester precursor with a Lewis acid, which catalyzes the migration of the acetyl group from the phenolic oxygen to an ortho or para position on the pyridine ring. With careful control of reaction conditions, this method provides a direct route to the desired hydroxyarylketone.
Q2: Why is the Fries Rearrangement preferred over direct Friedel-Crafts acylation of 3-hydroxypyridine?
A2: Direct Friedel-Crafts acylation of phenols (or hydroxypyridines) with acyl halides and a Lewis acid typically results in O-acylation to form the ester, rather than the desired C-acylation to form the hydroxyarylketone.[1] The Fries rearrangement elegantly circumvents this by using the readily formed ester (3-acetoxypyridine) as the substrate, making it a two-stage, one-pot or two-step process that is highly effective for this transformation.
Q3: What are the most critical parameters that control the outcome of the Fries Rearrangement?
A3: The regiochemical outcome of the Fries rearrangement is primarily dictated by three parameters:
-
Temperature: Higher temperatures favor the formation of the ortho product (2-Acetyl-3-hydroxypyridine), which is the thermodynamically more stable isomer due to chelation with the Lewis acid. Lower temperatures favor the para product (4-Acetyl-3-hydroxypyridine), which is often the kinetically favored product.[1][3]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product.[1][3] The reaction can also be run neat (without solvent), which often requires higher temperatures and can also favor the ortho isomer.[4]
-
Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, TiCl₄, Bi(OTf)₃) are critical.[5] A sufficient amount is needed to complex with both the reactant and product, but excess can lead to degradation.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Poor Regioselectivity and Low Yield of the Desired 2-Acetyl Isomer
Q: My reaction produced a mixture of isomers, with the 4-acetyl and/or 6-acetyl derivatives being major components. How can I increase the yield of 2-Acetyl-3-hydroxypyridine?
A: This is the most common challenge and stems from the inherent nature of the Fries rearrangement, which is an electrophilic aromatic substitution that can occur at multiple activated positions on the pyridine ring.
Causality and Mechanism: The reaction proceeds through the formation of an acylium ion (CH₃CO⁺) intermediate after the Lewis acid complexes with the ester.[3][6] This electrophile then attacks the electron-rich pyridine ring. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are all activated.
-
Formation of 4-Acetyl-3-hydroxypyridine (para product): This isomer is often the kinetic product, favored at lower temperatures.[1][3]
-
Formation of 2-Acetyl-3-hydroxypyridine (ortho product): This is the desired thermodynamic product. At higher temperatures, the reaction becomes more reversible, allowing the acyl group to migrate to the most stable position. The stability of the ortho product arises from the formation of a stable six-membered chelate ring between the Lewis acid, the hydroxyl group, and the carbonyl oxygen of the acetyl group.
-
Formation of 6-Acetyl-3-hydroxypyridine (ortho product): This isomer can also form, but may be sterically less favored than the 2-acetyl isomer, depending on the reaction conditions.
Caption: Competing pathways in the Fries rearrangement of 3-acetoxypyridine.
Troubleshooting and Optimization Protocol:
To favor the formation of the desired 2-acetyl isomer, you must employ conditions that favor thermodynamic control.
-
Increase Reaction Temperature: Run the reaction at a higher temperature, typically in the range of 130-160°C. This provides the energy needed to overcome the activation barrier for the reverse reaction from the para product, allowing the system to equilibrate to the more stable ortho product.
-
Use a High-Boiling, Non-polar Solvent: Solvents like nitrobenzene or diphenyl ether are often used for high-temperature Fries rearrangements. Alternatively, the reaction can be run neat (solvent-free), which simplifies workup but requires careful temperature control to avoid charring.[4]
-
Ensure Sufficient Lewis Acid: Use at least 1.1 to 1.5 equivalents of AlCl₃. The Lewis acid complexes with the product, so a stoichiometric amount is required to drive the reaction to completion.
Table 1: Effect of Reaction Conditions on Isomer Distribution
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Low (~25-60°C) | 4-Acetyl (para) | Kinetic control[3] |
| High (~130-160°C) | 2-Acetyl (ortho) | Thermodynamic control, stable chelate formation[1] | |
| Solvent | Polar (e.g., nitro-methane) | 4-Acetyl (para) | Stabilizes separated ion pairs, favoring kinetic attack[3] |
| Non-polar / Neat | 2-Acetyl (ortho) | Favors intramolecular rearrangement and thermodynamic product |
Issue 2: Formation of Dark, Tarry Byproducts
Q: My reaction mixture turned dark brown or black, and after workup, I obtained a significant amount of intractable tar, leading to a very low yield. How can this be prevented?
A: Tar formation is typically a result of decomposition of the starting material or product under the harsh, acidic, and high-temperature conditions of the reaction.
Causality: Pyridine rings, especially when activated by a hydroxyl group, can be susceptible to polymerization or degradation under strong Lewis acid catalysis at elevated temperatures. Overheating or prolonged reaction times can exacerbate this issue. The use of highly reactive, unsubtle Lewis acids like aluminum chloride is often the culprit.[1]
Troubleshooting and Optimization Protocol:
-
Strict Temperature Control: Do not exceed the optimal temperature range (typically <160°C). Use a temperature-controlled heating mantle with a thermocouple to avoid hotspots.
-
Minimize Reaction Time: Monitor the reaction by TLC or HPLC. Once the starting material is consumed or the product concentration plateaus, quench the reaction promptly. Extended heating will only lead to decomposition.
-
Consider Milder Lewis Acids: While potentially requiring longer reaction times or offering different selectivity, alternative Lewis acids can reduce decomposition. Consider catalysts like bismuth triflate (Bi(OTf)₃) or strong protic acids like methanesulfonic acid, which have been shown to catalyze Fries rearrangements under milder conditions.[6][7]
-
Explore Photo-Fries Rearrangement: As an alternative, the photo-Fries rearrangement can be considered.[1] This method avoids harsh Lewis acids by using UV light to induce a radical-based rearrangement. However, this technique often suffers from low yields and is typically not suitable for large-scale production.[1][8][9]
Issue 3: Difficulty in Purifying the Product
Q: I am struggling to separate the 2-acetyl isomer from the 4-acetyl and 6-acetyl isomers using standard silica gel column chromatography. Is there a more effective purification method?
A: The structural similarity and comparable polarity of the ortho- and para-isomers make their separation by standard chromatography challenging. However, their subtle structural differences can be exploited.
Causality: The isomers possess the same functional groups and similar molecular weights, leading to close Rf values on a TLC plate and co-elution during chromatography. A standard mobile phase may not provide sufficient resolution.
Troubleshooting and Optimization Protocol:
-
Optimize Chromatography:
-
Solvent System: Use a gradient elution with a solvent system that has a different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate/acetic acid. Adding a small amount of acid (e.g., 0.1% acetic acid) can sometimes improve peak shape and separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano), which may offer different interactions with the analytes.
-
-
Fractional Crystallization: This is often the most effective method for separating isomers on a larger scale.
-
Protocol:
-
Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent (e.g., toluene, ethanol, or a mixture like ethyl acetate/hexanes).
-
Allow the solution to cool slowly and undisturbed. The least soluble isomer will crystallize out first.
-
Collect the crystals by filtration. The desired 2-acetyl isomer, due to its intramolecular hydrogen bonding, may have different solubility and crystal packing properties than the 4-acetyl isomer.
-
Analyze the purity of the crystals and the mother liquor by NMR or HPLC. Repeat the crystallization process on either fraction to improve purity.
-
-
-
Acid-Base Extraction (Exploiting pKa Differences):
-
The acidity (pKa) of the phenolic proton may differ slightly between isomers due to the electronic influence of the acetyl group's position. A carefully controlled pH extraction might selectively protonate/deprotonate one isomer over another, allowing for separation between aqueous and organic layers. This requires careful pH measurement and is often a trial-and-error process.
-
Caption: Workflow for troubleshooting the purification of isomeric products.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Fries_rearrangement [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]
- 9. A three-state model for the photo-Fries rearrangement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. We will explore common challenges and provide scientifically-grounded solutions to help you navigate this synthesis effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently employed method is the Fries rearrangement of 3-acetoxypyridine.[1][2] This reaction involves the migration of the acetyl group from the phenolic oxygen to the carbon atoms of the pyridine ring, catalyzed by a Lewis acid. It is particularly effective for producing hydroxyaryl ketones.[3]
Q2: Why is the Fries rearrangement used instead of a direct Friedel-Crafts acylation of 3-hydroxypyridine?
Direct Friedel-Crafts acylation of phenols (or hydroxypyridines) is often problematic. The hydroxyl group is a strong activating group, but the Lewis acid catalyst required for the reaction can complex with the hydroxyl's oxygen atom. This can lead to O-acylation, forming the ester, rather than the desired C-acylation on the ring.[1][4] The Fries rearrangement elegantly circumvents this by starting with the ester and rearranging it to the desired ketone.
Q3: What are the critical parameters that control the yield and selectivity of the Fries rearrangement for this synthesis?
The success of the Fries rearrangement is highly dependent on three key parameters:
-
Temperature: Temperature is the most significant factor in determining the regioselectivity (the ratio of ortho- to para- isomers). High temperatures (typically >150°C) strongly favor the formation of the ortho-isomer, this compound.[2][5][6] Lower temperatures (<60°C) tend to favor the para-isomer.[5][6]
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and most common catalyst. The stoichiometry is crucial; an excess is required because AlCl₃ complexes with both the starting ester and the product ketone.[7] Other Lewis acids like titanium tetrachloride (TiCl₄) or strong Brønsted acids have also been explored.[3][7]
-
Solvent: The choice of solvent can influence isomer ratios. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[1][2] For high-temperature reactions, high-boiling point solvents like nitrobenzene or monochlorobenzene are often used, though in some cases, the reaction can be run neat (without solvent).[1][8]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: My reaction resulted in a very low yield of the desired this compound.
-
Potential Cause 1: Inactive Lewis Acid. Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture from the air or residual water in your solvent/glassware will hydrolyze and deactivate it, halting the reaction.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime commercially available AlCl₃ before use. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 2: Insufficient Catalyst. Both the starting material (ester) and the product (ketone) are Lewis bases that form complexes with AlCl₃. If an insufficient amount of catalyst is used, there will not be enough free Lewis acid to drive the rearrangement.
-
Solution: Use a stoichiometric excess of AlCl₃. A common starting point is 1.5 to 2.5 equivalents relative to the 3-acetoxypyridine.[8] Small-scale optimization experiments may be necessary to find the optimal loading for your specific setup.
-
-
Potential Cause 3: Sub-optimal Temperature. If the reaction temperature is too low, the rate of rearrangement will be very slow, leading to low conversion. If it is excessively high, it can lead to decomposition and the formation of tarry side-products.[8]
-
Solution: For the synthesis of the ortho-isomer, a high temperature is required. Aim for a reaction temperature between 160-170°C.[5] Monitor the reaction progress by TLC to avoid prolonged heating once the starting material is consumed.
-
Problem 2: The main product I isolated was the para-isomer, 1-(3-hydroxy-4-pyridinyl)ethanone.
-
Potential Cause: Reaction Temperature Was Too Low. This is the most common reason for para-selectivity. The formation of the para-product is kinetically favored at lower temperatures. The ortho-product is thermodynamically more stable due to the formation of a bidentate complex with the aluminum catalyst, and its formation is favored at higher temperatures.[1][4]
-
Potential Cause: Solvent Choice. Highly polar solvents can favor the formation of the para product.[2]
-
Solution: If using a solvent, switch to a non-polar, high-boiling solvent such as monochlorobenzene. Alternatively, consider running the reaction neat (without any solvent), which often improves ortho-selectivity.
-
Problem 3: The reaction mixture became a dark, intractable tar, making workup impossible.
-
Potential Cause: Reaction Temperature Was Too High or Heating Was Too Long. While high temperatures are needed, excessive heat or prolonged reaction times can cause polymerization and decomposition of the pyridine ring and other reaction components.[8]
-
Solution: Carefully control the temperature using a suitable heating mantle with a temperature controller and a thermocouple. Monitor the reaction by taking small aliquots for TLC analysis. Once the starting material is consumed, cool the reaction promptly. Do not leave the reaction heating unattended for extended periods beyond the optimized reaction time.
-
-
Potential Cause: Impure Starting Materials. Impurities in the 3-acetoxypyridine starting material can lead to side reactions and charring.
-
Solution: Ensure the 3-acetoxypyridine is pure before starting the rearrangement. If you prepared it yourself, purify it by distillation or chromatography.
-
Problem 4: How can I effectively purify the final product from the reaction mixture?
-
Challenge: The crude product is often a mixture of the ortho-isomer, para-isomer, unreacted starting material, and hydrolyzed starting material (3-hydroxypyridine).
-
Recommended Method: Steam Distillation. The ortho-isomer, this compound, can form an intramolecular hydrogen bond. This reduces its boiling point and increases its volatility compared to the para-isomer, which forms intermolecular hydrogen bonds. This difference allows for effective separation by steam distillation, where the more volatile ortho-isomer will distill with the steam.[5][6]
-
Alternative Method: Column Chromatography. If steam distillation is not feasible, silica gel column chromatography is a reliable alternative. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used to separate the isomers. The less polar ortho-isomer will typically elute before the more polar para-isomer.
-
Part 3: Data & Visualization
Table 1: Effect of Reaction Conditions on Fries Rearrangement Selectivity
This table summarizes the general relationship between temperature, solvent, and the favored isomeric product.
| Parameter | Condition | Favored Product | Scientific Rationale |
| Temperature | Low (< 60°C) | para-isomer | Kinetically controlled product formation.[2] |
| High (> 160°C) | ortho-isomer | Thermodynamically controlled; formation of a stable bidentate aluminum complex.[1][5] | |
| Solvent | Non-polar | ortho-isomer | Favors the intramolecular rearrangement pathway.[2] |
| Polar | para-isomer | Can solvate intermediates, favoring the intermolecular pathway leading to the para product.[1] |
Diagrams
The following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: Reaction mechanism of the Lewis acid-catalyzed Fries rearrangement.
Caption: A workflow for troubleshooting common synthesis problems.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Acetoxypyridine (Starting Material)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq).
-
Reagents: Add an appropriate solvent such as dichloromethane or ethyl acetate, followed by a base (e.g., triethylamine, 1.2 eq).
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 3-hydroxypyridine is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-acetoxypyridine.
Protocol 2: Optimized Fries Rearrangement for this compound
This protocol must be performed under a strict inert atmosphere (Nitrogen or Argon) as aluminum chloride is highly sensitive to moisture.
-
Setup: Place anhydrous aluminum chloride (AlCl₃, 2.0 eq) in a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple connected to a temperature controller, and a reflux condenser with a gas inlet.
-
Solvent (Optional): If using a solvent, add dry, high-boiling point monochlorobenzene.
-
Heating: Heat the mixture to 165°C to melt/dissolve the AlCl₃.
-
Addition of Substrate: Slowly and carefully add 3-acetoxypyridine (1.0 eq) dropwise or in small portions over 30 minutes. The addition is exothermic; control the rate to maintain the reaction temperature.
-
Reaction: Hold the reaction temperature at 165°C for 1-2 hours. Monitor the progress by quenching a small aliquot in ice/HCl and analyzing the extracted organic layer by TLC or GC-MS.
-
Quenching: After the reaction is complete, cool the flask to room temperature, then carefully cool it further in a large ice-water bath. VERY SLOWLY and cautiously quench the reaction by adding crushed ice portion-wise, followed by concentrated hydrochloric acid. This step is highly exothermic and releases HCl gas. Ensure it is performed in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified via steam distillation or column chromatography as described in the troubleshooting section.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Acetyl-3-hydroxypyridine
Welcome to the technical support guide for the purification of 2-Acetyl-3-hydroxypyridine via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine derivative. As a key building block in pharmaceutical synthesis, achieving high purity is paramount.[1] This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing a successful crystallization, helping you troubleshoot common issues and optimize your purification strategy.
The principles of recrystallization are founded on the differential solubility of a compound in a solvent at varying temperatures.[2] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. This temperature-dependent solubility gradient is the driving force for purification; as a hot, saturated solution cools, the solubility of the target compound drops, forcing it to crystallize out while impurities, present in lower concentrations, remain dissolved in the "mother liquor."[3]
This guide is structured into a troubleshooting section for immediate problem-solving and a general FAQ for foundational knowledge.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific, practical challenges you may encounter during the recrystallization of 2-Acetyl-3-hydroxypyridine.
Question 1: My 2-acetyl-3-hydroxypyridine "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" is a common phenomenon where the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This occurs when the solute is insoluble in the solvent at a temperature that is above its own melting point. Given that highly impure solids have a depressed melting point, this is a frequent issue with crude reaction products.[4][5]
Causality & Mechanism:
-
High Impurity Load: Significant amounts of impurities can lower the melting point of the eutectic mixture to below the temperature of the solution, causing it to melt instead of crystallizing.
-
Supersaturation & Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they rapidly crash out of solution as a disordered, liquid "oil."
-
Inappropriate Solvent Choice: The chosen solvent may simply not be suitable, leading to this phase separation.
Troubleshooting Protocol:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of additional hot solvent until the oil completely redissolves.[4]
-
Slow Down the Cooling: An ideal crystallization should show the first crystals appearing after about 5 minutes and continue over a 20-minute period.[4] To achieve this, insulate the flask. You can do this by leaving it on the benchtop away from drafts, placing it on a cork ring or wooden block, or covering it with an inverted beaker to create an insulating air jacket.[4]
-
Agitation: Gentle swirling of the flask as it cools can sometimes encourage nucleation at the right temperature, preventing the formation of an oil.
-
Solvent System Modification: If the issue persists, consider adding a small amount of a "better" solvent (one in which the compound is more soluble) to the system before cooling. This can keep the compound in solution at a slightly lower temperature, potentially bypassing the oiling-out phase.
Question 2: After cooling, no crystals have formed, or the yield is extremely low. What are the next steps?
Answer: The failure of crystals to form from a clear solution is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.
Causality & Mechanism:
-
Excess Solvent: This is the most frequent cause.[5] If too much solvent is used, the solution may not become saturated even upon cooling to room temperature or in an ice bath, and thus the compound remains dissolved.
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[5] This metastable state requires an energy input or a template (a nucleation site) to collapse and initiate crystal growth.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[4][5] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a single, tiny crystal of pure 2-acetyl-3-hydroxypyridine to the solution.[4] This provides a perfect template for further crystallization.
-
Evaporation Seeding: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod. Re-inserting this rod into the solution can introduce the necessary seed crystals.[4]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely you have too much solvent.[5]
-
Return the flask to the heat source and gently boil off a portion (e.g., 20-30%) of the solvent.[4]
-
Allow the solution to cool again. You should now be at or near the saturation point.
-
-
Final Recovery: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid.[4][5] You can then re-attempt the recrystallization with a different solvent or a more carefully controlled volume of the original solvent.
Question 3: The recrystallized product is still colored. How can I improve its purity?
Answer: Colored impurities are common in pyridine chemistry, often arising from oxidation or side-reactions. If these impurities are carried through the recrystallization, a decolorization step is necessary.
Causality & Mechanism:
-
Co-crystallization: The colored impurity may have solubility properties very similar to 2-acetyl-3-hydroxypyridine, causing it to crystallize along with the product.
-
Adsorption: Many colored impurities are large, polar, conjugated molecules that can be effectively adsorbed onto activated carbon.
Troubleshooting Protocol:
-
Dissolve the Impure Product: Dissolve the colored crystals in the minimum amount of the appropriate hot recrystallization solvent.
-
Add Activated Carbon: Add a very small amount of activated carbon (charcoal) to the hot solution. A general guide is about 1-2% of the solute's weight; using too much will adsorb your product and drastically reduce the yield.
-
Hot Filtration: Keep the solution at or near boiling and perform a hot gravity filtration to remove the carbon.[2] This is a critical step that must be done quickly to prevent the product from crystallizing prematurely in the funnel. Using a pre-heated funnel (stemless is best) and fluted filter paper can help prevent this.
-
Cool and Crystallize: Collect the hot, clear filtrate and allow it to cool slowly as you would in a normal recrystallization. The resulting crystals should be significantly lighter in color or colorless.
Frequently Asked Questions (FAQs)
Question 1: What is the best solvent system for recrystallizing 2-Acetyl-3-hydroxypyridine?
Answer: The ideal solvent has a steep solubility curve for the target compound—poor solubility when cold, high solubility when hot. For 2-acetyl-3-hydroxypyridine, which contains a polar ketone, a hydroxyl group, and a pyridine ring, polar solvents are the best starting point. Pyridine derivatives are often soluble in alcohols.[6]
Based on the structure and data from analogous compounds, a systematic approach is recommended.[7][8][9]
| Solvent | Predicted Solubility (Room Temp) | Predicted Solubility (Hot) | Comments & Rationale |
| Water | Slightly Soluble | Soluble | The hydroxyl and pyridine nitrogen allow for hydrogen bonding. Good for highly polar compounds. May require a large volume.[7][10] |
| Ethanol/Methanol | Soluble | Very Soluble | Often a good choice for pyridine derivatives.[6][7] May be too good of a solvent, leading to low recovery. A mixed solvent with water or a non-polar solvent might be better. |
| Acetone | Soluble | Very Soluble | The "like dissolves like" principle suggests acetone should be a good solvent for the acetyl group.[10] Likely too soluble for single-solvent use. |
| Ethyl Acetate | Sparingly Soluble | Soluble | A moderately polar solvent that often provides a good balance for compounds of this type. A strong candidate. |
| Toluene | Sparingly Soluble | Soluble | Can be effective for crystallizing aromatic compounds.[10] |
| Hexane/Heptane | Insoluble | Sparingly Soluble | A non-polar solvent. Unlikely to work on its own but is an excellent "anti-solvent" for a mixed-solvent system with ethanol or ethyl acetate. |
Recommendation: Start by testing solubility in small amounts of ethyl acetate, ethanol, and water. An ethanol/water or ethyl acetate/hexane mixed-solvent system is often highly effective for compounds like this.
Question 2: How do I perform a mixed-solvent recrystallization?
Answer: A mixed-solvent system is used when no single solvent has an ideal solubility profile. It involves a "soluble" or "good" solvent, in which the compound is readily soluble, and an "insoluble" or "poor" solvent, in which the compound is not.
Experimental Protocol:
-
Dissolve the crude 2-acetyl-3-hydroxypyridine in the minimum amount of the hot "good" solvent (e.g., boiling ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution just begins to turn cloudy (this is the saturation point, or "cloud point").
-
Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Remove the solution from the heat and allow it to cool slowly. The significant change in solvent composition upon cooling will force the pure compound to crystallize.[10]
Question 3: What are the common impurities found in crude 2-Acetyl-3-hydroxypyridine?
Answer: Impurities are highly dependent on the synthetic route.[11] However, for pyridine-based syntheses, common impurities generally fall into these classes:
-
Unreacted Starting Materials: For example, if the synthesis starts from 3-hydroxypyridine, some may remain.[6][12]
-
Reagents and Catalysts: Inorganic salts or catalysts used in the reaction may persist after workup.[13]
-
Side-Products: Isomers (e.g., regioisomers if the starting material was unsymmetrical) or products from over-reaction or degradation are common.[13]
-
Water: Pyridine compounds can be hygroscopic, readily absorbing moisture from the air.[14]
Question 4: How can I confirm the purity of my final product?
Answer: Assessing purity is as important as the purification itself.
-
Melting Point Analysis: This is the most common and immediate test. A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. Impurities will cause the melting point to be depressed and the range to broaden.[15]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, while the crude lane may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and Mass Spectrometry are the standard.
Experimental Workflow & Visualization
The following diagram illustrates the logical steps and decision points in a comprehensive recrystallization protocol.
Caption: Workflow for the recrystallization of 2-Acetyl-3-hydroxypyridine.
References
- 1. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Cas 109-00-2,3-Hydroxypyridine | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. DSpace [cora.ucc.ie]
- 12. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-hydroxypyridin-2-yl)ethanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this important chemical intermediate. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: Strategic Approach to Synthesis
The synthesis of this compound on a larger scale presents unique challenges, primarily centered around regioselectivity, reaction control, and product purification. A common and effective strategy involves a two-step process: the acylation of 3-hydroxypyridine to form 3-acetoxypyridine, followed by a Fries rearrangement to yield the desired ortho-acylated product. This approach is often favored for its potential for high selectivity under optimized conditions.
An alternative route involves the ring expansion of 2-acylfurans with ammonia.[1][2] While a viable method for certain substituted hydroxypyridines, the Fries rearrangement of an acetylated precursor generally offers a more direct path to the target molecule.[1][2]
This guide will focus on the Fries rearrangement pathway, providing detailed protocols and troubleshooting for each critical stage.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 3-Acetoxypyridine (Starting Material)
A reliable and high-yielding synthesis of the 3-acetoxypyridine precursor is paramount for the overall success of the scale-up process.
Experimental Protocol: Acetylation of 3-Hydroxypyridine
Materials:
-
3-Hydroxypyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents) to the stirred solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetoxypyridine.
Troubleshooting & FAQs: Synthesis of 3-Acetoxypyridine
Q1: The reaction is sluggish or incomplete. What are the possible causes?
-
Moisture Contamination: The presence of water can hydrolyze the acetic anhydride, reducing its effectiveness. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Insufficient Base: Pyridine acts as a catalyst and scavenges the acetic acid byproduct. Ensure the correct stoichiometry of pyridine is used.
-
Low Reaction Temperature: While the initial addition is performed at 0 °C to control exothermicity, the reaction should be allowed to proceed at room temperature for completion.
Q2: The workup is problematic, leading to low isolated yield.
-
Incomplete Quenching: Ensure enough NaHCO₃ solution is added to neutralize all acidic components. Test the aqueous layer with pH paper to confirm it is basic.
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding more brine can help to break it.
Q3: The product is impure after evaporation. What are common impurities?
-
Residual Pyridine: Co-evaporation with a high-boiling point solvent like toluene under reduced pressure can help remove residual pyridine.
-
Unreacted 3-Hydroxypyridine: If the reaction was incomplete, the starting material may co-distill or be extracted with the product. An additional wash with dilute acid (e.g., 1M HCl) can remove unreacted 3-hydroxypyridine, but care must be taken as the product can also be hydrolyzed.
Part 2: Fries Rearrangement to this compound
The Fries rearrangement is the key step in forming the desired product. Careful control of reaction parameters is crucial for achieving high ortho-selectivity and minimizing side reactions.[3][4]
Experimental Protocol: Ortho-Selective Fries Rearrangement
Materials:
-
3-Acetoxypyridine
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or monochlorobenzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, under a nitrogen atmosphere, add anhydrous nitrobenzene.
-
Cool the solvent to 0-5 °C in an ice-salt bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.5 - 3.0 equivalents) to the stirred solvent. The addition is exothermic.
-
Once the AlCl₃ has dissolved and the temperature is stable at 0-5 °C, add 3-acetoxypyridine (1 equivalent) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly raise the temperature to 100-120 °C. Higher temperatures generally favor the formation of the ortho isomer.[5]
-
Maintain the reaction at this temperature for 2-6 hours, monitoring by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then slowly and carefully pour it onto a stirred mixture of crushed ice and concentrated HCl.
-
The product will likely precipitate as a hydrochloride salt. The mixture can be stirred until all the ice has melted.
-
Isolate the solid product by filtration, wash with cold water, and then a small amount of cold ethyl acetate.
-
The crude product can be further purified by recrystallization or chromatography.
Troubleshooting & FAQs: Fries Rearrangement
Q1: The yield of the desired ortho-isomer is low, with a significant amount of the para-isomer (1-(5-hydroxy-pyridin-2-yl)ethanone) formed.
-
Incorrect Temperature: The regioselectivity of the Fries rearrangement is highly temperature-dependent.[5] Lower temperatures favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically controlled ortho-product, which is stabilized by chelation with the aluminum catalyst.[5][6]
-
Solution: Increase the reaction temperature. Optimization studies may be required to find the ideal temperature for your specific scale, typically in the range of 100-160 °C.[5]
-
-
Solvent Effects: Non-polar solvents tend to favor the ortho product.[3][5]
-
Solution: While nitrobenzene is a common solvent, exploring other non-polar, high-boiling point solvents may be beneficial.
-
Q2: The overall yield is low, and a significant amount of starting material is recovered.
-
Inactive Catalyst: Aluminum chloride is extremely hygroscopic.[6] Ensure it is of high purity and handled under strictly anhydrous conditions.
-
Insufficient Catalyst: An excess of AlCl₃ is necessary as it complexes with both the starting material and the product.[6] A molar ratio of at least 2.5:1 (AlCl₃:ester) is recommended.
-
Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions to proceed to completion.
Q3: Significant amounts of tar-like byproducts are formed.
-
Excessive Temperature or Reaction Time: While higher temperatures favor the ortho isomer, excessively high temperatures or prolonged reaction times can lead to decomposition and polymerization.[6] Careful optimization and monitoring are key.
-
Substrate Instability: The pyridine ring can be sensitive to the harsh Lewis acidic conditions. The reaction should be conducted under an inert atmosphere to prevent oxidative side reactions.
Q4: The workup is hazardous and difficult to manage on a large scale.
-
Exothermic Quench: The quenching of the AlCl₃ complex with water is highly exothermic. This must be done slowly and with efficient cooling. For larger scales, a reverse quench (adding the reaction mixture to the ice/acid) is often safer.
-
Product Isolation: The product may form a complex with aluminum salts, making extraction difficult. Acidic workup helps to break these complexes and precipitate the product as its hydrochloride salt.
Part 3: Purification of this compound
Purification of the final product can be challenging due to its polarity and potential for chelation.
Purification Strategies
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude hydrochloride salt can be recrystallized from solvents like ethanol/water mixtures or isopropanol. The free base can be obtained by neutralization and then recrystallized from solvents like toluene or ethyl acetate. | Effective for removing less polar impurities and can be scaled up. | May result in significant product loss in the mother liquor. Finding a suitable solvent system can be challenging. |
| Column Chromatography | Silica gel chromatography can be used to purify the free base. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. | Provides high purity product. | Can be time-consuming and expensive on a large scale. Tailing of the product on the silica gel can be an issue due to the basic nitrogen. |
Troubleshooting & FAQs: Purification
Q1: My product is tailing significantly during column chromatography.
-
Acidic Silica: The acidic nature of silica gel can interact with the basic pyridine nitrogen, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.
-
Q2: I am having difficulty finding a suitable recrystallization solvent.
-
Solvent Screening: A systematic screening of single and mixed solvent systems is necessary. The product's polarity suggests that polar solvents will be required.
-
Consider the Salt vs. Free Base: The hydrochloride salt and the free base will have different solubility profiles. It may be advantageous to purify one form over the other.
Q3: The purified product is discolored.
-
Trace Metal Impurities: Residual aluminum or other metal salts can cause discoloration. A wash with a chelating agent like EDTA during the workup may help.
-
Oxidation: Hydroxypyridine derivatives can be susceptible to oxidation, leading to colored impurities. Store the final product under an inert atmosphere and protected from light.
Safety Considerations
-
Pyridine and its derivatives are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
-
Aluminum chloride reacts violently with water and is corrosive. Handle with extreme care in a dry environment.
-
The Fries rearrangement can be highly exothermic, especially during the addition of reagents and the quenching step. Ensure adequate cooling and slow, controlled additions. For larger scale reactions, a blast shield is recommended.
References
- 1. Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-(3-Hydroxypyridin-2-yl)ethanone
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow that begins with fundamental data and progressively builds a complete, validated structural picture. We will explore not just what each technique does, but why specific experimental choices are made, providing a self-validating system of protocols and interpretation that ensures scientific integrity.
The Integrated Analytical Workflow
Caption: Integrated workflow for structural elucidation.
Part 1: Molecular Mass and Formula Determination via Mass Spectrometry (MS)
Expertise & Experience: Before delving into the intricacies of atomic connectivity, we must first establish the fundamental properties of the molecule: its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. The choice of ionization method is critical; Electrospray Ionization (ESI) is an excellent "soft" technique for this polar molecule, minimizing fragmentation and ensuring a strong signal for the molecular ion.
An ESI-HRMS analysis is expected to yield the protonated molecular ion, [M+H]⁺.
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C₇H₇NO₂ | Provides the elemental composition. |
| Exact Mass | 137.0477 | The calculated neutral mass. |
| Measured m/z | 137.0550 (as [M+H]⁺) | Confirms the molecular weight with high precision. |
Trustworthiness: A low ppm (parts per million) error between the measured and calculated mass provides high confidence in the proposed molecular formula, ruling out other potential elemental compositions.
Typical Fragmentation (Electron Ionization - EI): While ESI is used for accurate mass, Electron Ionization (EI) provides valuable structural clues through fragmentation.[1][2] The primary fragmentation pathway for this molecule would likely involve the loss of the acetyl group or the methyl radical from the acetyl group.
-
m/z 122: [M - CH₃]⁺, loss of a methyl radical.
-
m/z 95: [M - COCH₃]⁺, loss of the acetyl radical, resulting in a 3-hydroxypyridine cation.[3]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample via direct infusion at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. A lock mass calibrant should be used to ensure high mass accuracy.
-
Analysis: Determine the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition based on the accurate mass.
Part 2: Functional Group Identification with Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. For this compound, we are looking for characteristic vibrations of the hydroxyl, carbonyl, and aromatic pyridine moieties.[4][5][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch | 3400-3200 (broad) | Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | Indicates the pyridine ring's C-H bonds. |
| Aliphatic C-H Stretch | 2950-2850 | Corresponds to the methyl group. |
| C=O Stretch (Ketone) | ~1680-1660 | Confirms the carbonyl group. The position suggests conjugation with the aromatic ring. |
| C=C / C=N Stretches | 1600-1450 | Characteristic of the pyridine aromatic ring system. |
Trustworthiness: The combination of a broad O-H stretch and a strong C=O stretch in the specified regions provides compelling evidence for the presence of both the hydroxyl and acetyl functional groups, corroborating the molecular formula derived from MS.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Part 3: The Definitive Connectivity Map via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[7][8][9]
Causality in Solvent Choice: The choice of deuterated solvent is a critical experimental parameter. While CDCl₃ is common, the acidic hydroxyl proton may exchange or be broadened. DMSO-d₆ is often preferred for molecules with labile protons as it can slow down the exchange rate, allowing the O-H proton to be observed as a distinct signal.[7][8]
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| O-H | ~10-12 | singlet (broad) | 1H |
| H6 | ~8.2-8.4 | doublet of doublets (dd) | 1H |
| H4 | ~7.4-7.6 | doublet of doublets (dd) | 1H |
| H5 | ~7.3-7.5 | triplet / dd | 1H |
| -CH₃ | ~2.5-2.7 | singlet | 3H |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.[10][11] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 |
| C=O | ~195-200 | No Signal |
| C3-OH | ~155-160 | No Signal |
| C2 | ~145-150 | No Signal |
| C6 | ~140-145 | Positive |
| C4 | ~125-130 | Positive |
| C5 | ~120-125 | Positive |
| -CH₃ | ~25-30 | Positive |
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the three aromatic protons (H4, H5, H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This allows for the definitive assignment of all protonated carbons (C4, C5, C6, and the -CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire framework. It shows correlations between protons and carbons over 2-3 bonds (²J and ³J-coupling), revealing connections through quaternary carbons.[12][13][14][15]
Caption: Key expected 2D NMR correlations for the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D ¹H Acquisition: Acquire a standard proton spectrum to check shimming and concentration.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Run the DEPT-135 pulse sequence to differentiate CH/CH₃ (positive) from CH₂ (negative) carbons.
-
2D gCOSY: Acquire a gradient-enhanced COSY spectrum to establish H-H correlations.
-
2D gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a ¹JCH of ~145 Hz to assign protonated carbons.
-
2D gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for a long-range J-coupling of 8 Hz to establish the full carbon skeleton.[12]
Part 4: The Gold Standard - Single Crystal X-ray Crystallography
Authoritative Grounding: While the combination of MS and NMR provides a definitive structure in solution, X-ray crystallography offers unambiguous proof of the molecular structure in the solid state. It provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is the ultimate arbiter of structure, assuming a suitable single crystal can be grown.[16]
Comparison with Other Techniques:
-
Advantage: Provides an absolute, high-resolution 3D structure, leaving no ambiguity.
-
Limitation: The structure represents the solid-state conformation, which may differ from the conformation in solution. The process is contingent on successful crystallization, which can be a significant bottleneck.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate). A known melting point of 58-60°C confirms the solid nature of the compound, making crystallization feasible.[17]
-
Data Collection: Mount a suitable crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods and refined computationally to yield the final atomic positions and thermal parameters.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations in this Context |
| HRMS | Elemental Formula, Molecular Weight | High accuracy, small sample requirement. | Provides no connectivity information. |
| FT-IR | Presence of Functional Groups (OH, C=O, Aromatic) | Fast, non-destructive, confirms key groups. | Provides limited information on the overall skeleton. |
| ¹H NMR | Proton environments, multiplicities, integration. | Quantitative, provides nearest-neighbor info. | Signal overlap in the aromatic region can complicate interpretation. |
| ¹³C NMR | Number and type of carbon environments. | Wide chemical shift range minimizes overlap. | Low natural abundance, requires more sample or longer acquisition time. |
| 2D NMR | Atom-to-atom connectivity map. | Unambiguously links fragments, essential for isomers. | Can be time-consuming to acquire and interpret fully. |
| X-ray | Absolute 3D structure, bond lengths/angles. | The "gold standard" for structural proof. | Requires a suitable single crystal; provides solid-state data only. |
Conclusion
The structural elucidation of this compound is a clear illustration of the principle of complementary data. Mass spectrometry provides the formula, infrared spectroscopy confirms the key functional groups, and a suite of 1D and 2D NMR experiments meticulously pieces together the atomic framework in solution. Finally, X-ray crystallography can serve as the ultimate confirmation, providing an unequivocal 3D structure in the solid state. By following this integrated and self-validating workflow, researchers can have the highest degree of confidence in their structural assignments, paving the way for successful downstream applications in drug discovery and materials science.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Hydroxypyridine(109-00-2) IR Spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.as.uky.edu [chem.as.uky.edu]
- 13. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. researchgate.net [researchgate.net]
- 17. api.pageplace.de [api.pageplace.de]
A Multi-Spectroscopic Approach to Confirming the Structure of 2-Acetyl-3-hydroxypyridine
A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of robust research and development. For molecules such as 2-Acetyl-3-hydroxypyridine, a substituted pyridine with potential applications stemming from its unique electronic and hydrogen-bonding capabilities, an integrated spectroscopic approach is not merely procedural but essential for validating its specific isomeric form against other synthetic possibilities.
This guide provides a comprehensive, data-supported framework for the structural elucidation of 2-Acetyl-3-hydroxypyridine. By synergistically interpreting data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how to unequivocally confirm the 2-acetyl and 3-hydroxy substitution pattern. This analysis is further strengthened by a comparative study against its structural isomer, 4-Acetyl-3-hydroxypyridine, illustrating how subtle differences in spectroscopic signatures can be decisive in structural assignment.
The Analytical Imperative: Distinguishing Isomers
The synthesis of substituted pyridines can often yield a mixture of isomers. For instance, the acylation of 3-hydroxypyridine could potentially lead to substitution at the C2, C4, or C6 positions. The distinct electronic environments of the protons and carbon atoms in each isomer give rise to unique spectroscopic fingerprints. This guide will focus on the key differentiating features between the target molecule, 2-Acetyl-3-hydroxypyridine, and a primary alternative, 4-Acetyl-3-hydroxypyridine.
Workflow for Spectroscopic Structure Confirmation
A systematic workflow ensures that all spectroscopic data is cohesively interpreted to build a conclusive structural argument.
Caption: Workflow for the spectroscopic confirmation of 2-Acetyl-3-hydroxypyridine.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation:
| Structure | Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| 2-Acetyl-3-hydroxypyridine | H-4 | ~7.2-7.4 | Doublet of doublets (dd), J ≈ 4-5 Hz, 8-9 Hz |
| H-5 | ~7.1-7.3 | Doublet of doublets (dd), J ≈ 4-5 Hz, 8-9 Hz | |
| H-6 | ~8.0-8.2 | Doublet of doublets (dd), J ≈ 1-2 Hz, 4-5 Hz | |
| -OH | Broad singlet, variable | Singlet (br s) | |
| -CH₃ | ~2.6 | Singlet (s) | |
| 4-Acetyl-3-hydroxypyridine | H-2 | ~8.1-8.3 | Doublet (d), J ≈ 5 Hz |
| H-5 | ~7.3-7.5 | Doublet (d), J ≈ 5 Hz | |
| H-6 | ~8.2-8.4 | Singlet (s) | |
| -OH | Broad singlet, variable | Singlet (br s) | |
| -CH₃ | ~2.5 | Singlet (s) |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥300 MHz) is crucial for resolving the fine splitting patterns of the aromatic protons. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.
Key Differentiating Features in ¹H NMR: The most telling difference lies in the aromatic region. For 2-Acetyl-3-hydroxypyridine, the three adjacent pyridine protons (H-4, H-5, and H-6) will exhibit a complex splitting pattern of three distinct multiplets. In contrast, 4-Acetyl-3-hydroxypyridine will show a much simpler pattern: two doublets for the coupled H-2 and H-5 protons, and a singlet for the isolated H-6 proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
-
Data Processing: Process the data using a Fourier transform.
Data Interpretation:
| Structure | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| 2-Acetyl-3-hydroxypyridine | C=O | ~198-202 |
| C-2 | ~150-155 | |
| C-3 | ~155-160 | |
| C-4 | ~120-125 | |
| C-5 | ~125-130 | |
| C-6 | ~145-150 | |
| -CH₃ | ~25-30 | |
| 4-Acetyl-3-hydroxypyridine | C=O | ~195-200 |
| C-2 | ~150-155 | |
| C-3 | ~158-163 | |
| C-4 | ~130-135 | |
| C-5 | ~120-125 | |
| C-6 | ~150-155 | |
| -CH₃ | ~28-33 |
Expertise in Interpretation: The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing acetyl group and the electron-donating hydroxyl group will cause characteristic upfield and downfield shifts depending on their positions. For 2-Acetyl-3-hydroxypyridine, the C-2 and C-3 carbons directly attached to the substituents will show significant downfield shifts.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200-3600 | Broad |
| C-H (aromatic) | 3000-3100 | Sharp, medium |
| C-H (aliphatic) | 2850-3000 | Sharp, medium |
| C=O (ketone) | 1680-1700 | Strong, sharp |
| C=C, C=N (aromatic ring) | 1400-1600 | Medium to strong, sharp |
Trustworthiness of the Protocol: The presence of both a broad O-H stretch and a strong C=O stretch is a strong indicator of the presence of both the hydroxyl and acetyl groups. The exact position of the C=O stretch can be influenced by conjugation and hydrogen bonding.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a technique such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Data Interpretation:
-
Molecular Ion Peak (M⁺): For 2-Acetyl-3-hydroxypyridine (C₇H₇NO₂), the expected molecular weight is approximately 137.14 g/mol . The mass spectrum should show a molecular ion peak at m/z = 137.
-
Fragmentation Pattern: A key fragmentation pathway for acetyl-substituted pyridines is the loss of the acetyl group as a ketene (CH₂=C=O, 42 Da) or the loss of the methyl group from the acetyl moiety (CH₃, 15 Da). The fragmentation pattern for 2-Acetyl-3-hydroxypyridine would be expected to show a prominent peak at m/z = 122 (M-15) and potentially a peak corresponding to the loss of the entire acetyl group.
Conclusion: A Unified Structural Narrative
By integrating the data from these four spectroscopic techniques, a definitive structural assignment for 2-Acetyl-3-hydroxypyridine can be achieved. The ¹H NMR provides the specific proton environment and connectivity, the ¹³C NMR confirms the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating structural information through fragmentation. The comparison with the expected spectra of potential isomers like 4-Acetyl-3-hydroxypyridine is crucial in eliminating alternative structures and solidifying the assignment of the 2,3-disubstituted pyridine. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required in modern chemical research.
Comparison of 1-(3-Hydroxypyridin-2-yl)ethanone with other hydroxypyridine isomers
An In-Depth Comparative Analysis: 1-(3-Hydroxypyridin-2-yl)ethanone and Its Isomeric Landscape
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and material science, owing to their unique electronic properties and versatile reactivity.[1][2] However, the true potential of this heterocycle is unlocked through functionalization, where the position of substituents can dramatically alter physicochemical properties and biological activity.
This guide provides an in-depth comparison of this compound (also known as 2-Acetyl-3-hydroxypyridine) with its fundamental hydroxypyridine isomers: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. We will dissect how the interplay between the hydroxyl and acetyl groups in an ortho arrangement confers distinct characteristics compared to the simpler isomers, supported by experimental data and established chemical principles.
The Isomeric Family: Structures and Foundational Differences
The location of the hydroxyl group on the pyridine ring dictates the fundamental electronic and structural properties of each isomer. This compound introduces an additional layer of complexity with its acetyl group, which engages in a critical intramolecular interaction.
Caption: Chemical structures of the compounds under comparison.
The Critical Role of Tautomerism
A defining feature of hydroxypyridines is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) form and the keto (pyridone) form.[3][4] This equilibrium is highly sensitive to the isomer's structure and the surrounding environment (e.g., solvent polarity).[5][6]
-
2- and 4-Hydroxypyridine: These isomers predominantly exist in the pyridone form in polar solvents and the solid state.[6][7] This preference is attributed to the aromaticity of the pyridone tautomer, where the nitrogen's lone pair participates in the π-system, and the stability gained from the strong C=O bond.[4][7] In the gas phase or nonpolar solvents, the equilibrium shifts to favor the hydroxy form.[5][8][9][10][11]
-
3-Hydroxypyridine: This meta-isomer does not possess a conjugated keto form analogous to the ortho and para isomers.[8][9] It exists primarily as the hydroxypyridine tautomer, though it can exhibit zwitterionic character.
-
This compound: Due to the 3-hydroxy substitution pattern, this molecule favors the enol form. Crucially, the adjacent acetyl group allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the acetyl carbonyl oxygen. This six-membered ring interaction significantly stabilizes the hydroxypyridine tautomer, making the pyridone form less favorable.
Caption: Tautomeric equilibria for hydroxypyridine isomers.
Comparative Physicochemical Properties
The structural variations give rise to significant differences in key physicochemical parameters, which are critical for predicting a molecule's behavior in both chemical reactions and biological systems.
| Property | This compound | 2-Hydroxypyridine | 3-Hydroxypyridine | 4-Hydroxypyridine | Causality and Expert Insights |
| Molecular Weight | 137.14 g/mol [12] | 95.10 g/mol | 95.10 g/mol [13] | 95.10 g/mol | The acetyl group adds C₂H₂O to the core structure. |
| Predominant Tautomer | Hydroxy (enol) | Pyridone (keto)[3][4][7] | Hydroxy (enol)[8][9] | Pyridone (keto)[5][7] | Intramolecular H-bonding stabilizes the enol form in the title compound. Aromaticity and conjugation favor the pyridone form for 2- and 4-isomers. |
| pKa | ~8-9 (hydroxyl H), <2 (pyridinium H) (Estimated) | 0.75 (pyridinium H), 11.6 (hydroxyl H) | 4.80 (pyridinium H), 8.72 (hydroxyl H) | 3.27 (pyridinium H), 11.09 (hydroxyl H) | The electron-withdrawing acetyl group increases the acidity of the hydroxyl proton. For isomers, acidity is governed by the tautomeric form and resonance effects. |
| Hydrogen Bonding | Strong Intramolecular | Intermolecular | Intermolecular | Intermolecular | The ortho arrangement of -OH and -C(O)CH₃ creates a stable 6-membered ring, reducing intermolecular interactions and affecting solubility/boiling point. |
| Boiling Point | 311.5 °C (Predicted)[12] | 280-281 °C | 253.5 °C | 243 °C (decomposes) | The higher molecular weight and polarity of the title compound increase its boiling point despite intramolecular H-bonding. |
| XLogP3 | 1.1[12] | 0.5 | 0.2 | 0.2 | The acetyl group increases lipophilicity compared to the parent hydroxypyridines. |
Note: pKa values are compiled from various sources and can vary with experimental conditions.[14][15][16] The pKa for this compound is an expert estimation based on the electronic effects of the acetyl group.
Reactivity and Synthetic Utility in Drug Discovery
The hydroxypyridine scaffold is a versatile building block in pharmaceutical synthesis.[1][2][17] The specific isomer and its functionalization dictate its role.
-
Metal Chelation: The hydroxypyridone motif is an excellent bidentate chelator for various metal ions. This property is exploited in drugs like Deferiprone (a 3-hydroxy-4-pyridone derivative) for treating iron overload.[18] this compound, with its ortho-hydroxy and carbonyl groups, is also a potent chelating agent, making it a valuable precursor for designing metalloenzyme inhibitors or agents to modulate metal homeostasis.[18]
-
Electrophilic Substitution: The pyridine ring is generally electron-deficient. However, the hydroxyl group is an activating, ortho-para directing group. In 3-hydroxypyridine, electrophilic substitution is directed to positions 2 and 6. For this compound, the acetyl group is a deactivating, meta-directing group, creating a complex substitution pattern dictated by the interplay of both substituents.
-
Pharmaceutical Intermediates: All these isomers serve as key intermediates. For instance, 4-hydroxypyridine is used in the synthesis of antibiotics and cardiovascular drugs, where it helps stabilize intermediates and improve reaction purity.[17] this compound is a specialized building block for creating more complex scaffolds where a fixed conformation, enforced by intramolecular hydrogen bonding, is desired to achieve specific binding to a biological target.
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry
To provide a self-validating and reproducible methodology, we outline the experimental determination of the acid dissociation constant (pKa), a critical parameter differentiating these isomers. This protocol is based on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes.
Objective: To determine the pKa of the hydroxyl group of a hydroxypyridine isomer.
Principle: The Beer-Lambert law is applied to a series of solutions with varying pH. The hydroxypyridine (HA) and its conjugate base (A⁻) forms have different molar absorptivities at a specific wavelength. By monitoring the absorbance change with pH, the pKa can be calculated using the Henderson-Hasselbalch equation.
Materials & Instrumentation:
-
Hydroxypyridine compound
-
Calibrated pH meter
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Accurately prepare a concentrated stock solution (e.g., 1 mg/mL) of the hydroxypyridine compound in a suitable solvent (e.g., methanol or water).
-
Wavelength Selection (λ_max_):
-
Prepare two highly diluted samples from the stock solution: one in a strongly acidic buffer (pH ~2) to ensure only the protonated form exists, and one in a strongly basic buffer (pH ~12) for the fully deprotonated form.
-
Scan the UV-Vis spectrum for both solutions from 200-400 nm.
-
Identify the wavelength (λ_max_) where the difference in absorbance between the acidic and basic forms is maximal. This choice maximizes the sensitivity of the measurement.
-
-
Preparation of Test Solutions:
-
Prepare a series of at least 10-12 solutions by adding a precise, constant volume of the stock solution to volumetric flasks containing buffers of different, accurately measured pH values spanning the expected pKa (e.g., from pH 7 to 11 for a hydroxyl pKa).
-
Ensure the final concentration of the analyte is identical in all flasks.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the pre-determined λ_max_.
-
Also measure the absorbance of the fully acidic (A_HA_) and fully basic (A_A⁻_) solutions.
-
-
Calculation:
-
For each solution of intermediate pH, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where 'A' is the absorbance of the sample at a given pH.
-
Alternatively, plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion
While 2-, 3-, and 4-hydroxypyridine provide a foundational understanding of how substituent placement affects tautomerism, acidity, and reactivity, This compound stands apart as a more specialized and pre-organized scaffold. Its key distinguishing features are:
-
Stabilized Enol Tautomer: The strong intramolecular hydrogen bond locks the molecule in the hydroxypyridine form, preventing the tautomerism seen in the 2- and 4-isomers.
-
Enhanced Acidity of the Hydroxyl Group: The electron-withdrawing nature of the adjacent acetyl group makes the hydroxyl proton significantly more acidic than in the parent isomers.
-
Potent Chelating Motif: The ortho arrangement of the hydroxyl and carbonyl oxygen creates a powerful bidentate chelation site, making it an attractive fragment for designing metalloenzyme inhibitors.
For the drug development professional, these differences are not trivial. The fixed conformation and unique electronic profile of this compound can lead to higher binding affinity and selectivity for a target protein, while its altered physicochemical properties can be leveraged to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Understanding this isomeric comparison allows for a more rational approach to molecular design, moving from simple scaffolds to functionally optimized drug candidates.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. dovepress.com [dovepress.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. ochemtutor.com [ochemtutor.com]
- 17. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 18. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(3-Hydroxypyridin-2-yl)ethanone and Its Derivatives
This guide provides a comprehensive comparison of the biological activities of 1-(3-Hydroxypyridin-2-yl)ethanone and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. While direct comparative data for the parent compound, this compound, is not extensively available in the reviewed literature, this guide establishes a framework for comparison by examining the activities of its closely related analogues and key derivatives, such as Schiff bases and hydrazones.
Introduction: The this compound Scaffold
The this compound moiety is a compelling starting point for medicinal chemistry exploration. It combines a 3-hydroxypyridine ring, a known metal-chelating pharmacophore present in various biologically active molecules, with a reactive ethanone group. This ethanone side chain offers a versatile handle for synthetic modification, allowing for the creation of diverse derivatives with potentially enhanced biological profiles. The core structure's ability to chelate metal ions is a key feature, as this is a known mechanism of action for various antimicrobial and anticancer agents.
Derivatization of the ethanone group, typically through condensation reactions to form Schiff bases or hydrazones, is a common strategy to expand the chemical space and modulate the compound's physicochemical and biological properties. These modifications can influence factors such as lipophilicity, steric bulk, and hydrogen bonding capacity, all of which can significantly impact target binding and overall activity.[1][2][3]
Synthesis of Derivatives
The primary route for derivatizing this compound involves the condensation of its ketone group with primary amines to yield Schiff bases (imines) or with hydrazines/hydrazides to form hydrazones.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the reaction of a primary amine with an aldehyde or ketone. In this case, the ketone of this compound reacts with a variety of aromatic or aliphatic amines, often under acid catalysis, to form the corresponding imine.[4][5][6][7][8]
Caption: General synthesis of Schiff base derivatives.
General Synthesis of Hydrazone Derivatives
Similarly, hydrazones are formed by reacting the ketone with a hydrazine or a substituted hydrazide. This reaction is also typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. The resulting hydrazone derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2][3][9][10]
Caption: General synthesis of hydrazone derivatives.
Comparative Biological Activities
While quantitative data for the parent compound is sparse, the biological activities of its derivatives and related hydroxypyridinone structures have been reported across several therapeutic areas. This section compares these activities, providing a basis for understanding the potential of this chemical class.
Antimicrobial Activity
Hydroxypyridinone derivatives are known for their antimicrobial properties, which are often attributed to their iron-chelating capabilities, thereby depriving bacteria of this essential nutrient.[11] Derivatives of related structures have shown promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Organism(s) | Activity (MIC) | Reference |
| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus | 0.5 µg/mL | [12] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 32–64 µg/mL | [13] |
| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus, Vibrio cholera | 16–256 µg/mL | [14] |
| Sesquiterpene lactones | Staphylococcus aureus | 0.32–1.4 µg/mL | [15] |
The data suggests that derivatization can lead to potent antimicrobial agents. The specific activity is highly dependent on the nature of the substituents introduced.
Anticancer Activity
The anticancer potential of hydroxypyridinone-related structures has been evaluated against various cancer cell lines. The mechanism is often linked to the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.[16][17][18]
| Compound Class | Cell Line(s) | Activity (IC₅₀) | Reference |
| Pyrid-2-yl benzo[1][2][3]triazin-7-ones | DU-145 (prostate), MCF-7 (breast) | Varies | [19] |
| 3,4-Dihydropyrimidin-2(1H)-one derivatives | MCF-7 (breast) | ~33.2 µM (GI₅₀) | [20] |
| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | MCF-7 (breast) | 4.63 µM | [21] |
| Hydroxypyridinone derivatives | HeLa, K562 | Varies | [16][17] |
These findings indicate that the this compound scaffold, when appropriately derivatized, could serve as a basis for the development of novel anticancer agents.
Enzyme Inhibitory Activity
The 3-hydroxypyridin-2-one moiety is a known bimetal chelating ligand, making it an attractive scaffold for designing enzyme inhibitors that target metalloenzymes. Phenyl-substituted 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of the influenza A endonuclease, with IC₅₀ values in the nanomolar range.[22]
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Phenyl substituted 3-hydroxypyridin-2(1H)-ones | Influenza A endonuclease | 11 nM and 23 nM | [22] |
| Phenyl-1-pyridin-2-yl-ethanone derivatives | HIV-1 transcription | - | [23] |
| Pyridin-2-yl urea derivatives | ASK1 Kinase | 1.55 nM | [24] |
The strong enzyme inhibitory activity of these related compounds highlights a promising avenue for the development of novel therapeutics based on the this compound core.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parent and derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound derivatives is highly dependent on the nature of the substituents. Key insights from related compound series include:
-
Lipophilicity: For some hydroxypyridinone derivatives, increased lipophilicity has been correlated with higher cytotoxic activity, likely due to enhanced cell membrane permeability.[16][17][18]
-
Substituents on Aromatic Rings: The electronic properties and position of substituents on aromatic rings attached to the core structure can drastically alter activity. For instance, altering the substitution from phenyl to pyrid-2-yl has been shown to increase cytotoxicity in some benzotriazinones.[19]
-
Metal Chelation: The 3-hydroxypyridinone moiety is a potent chelator of hard metal ions like Fe(III). This is a primary mechanism for the antimicrobial activity of many such compounds.[11] For enzyme inhibition, this chelating ability can be harnessed to bind to metal ions in the active site of metalloenzymes, as seen with influenza A endonuclease inhibitors.[22]
Caption: Putative mechanisms of action for hydroxypyridinone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. While direct biological activity data for the parent compound is limited, the diverse and potent activities of its derivatives and related hydroxypyridinones highlight the significant potential of this chemical class. The synthetic accessibility of Schiff base and hydrazone derivatives, coupled with the established biological activities of these moieties, provides a clear path for future drug discovery efforts.
Future research should focus on a systematic evaluation of a library of this compound derivatives, including a direct comparison with the parent compound, to establish clear structure-activity relationships. Mechanistic studies to elucidate the specific molecular targets and signaling pathways are also crucial for the rational design of more potent and selective agents. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. academicjournals.org [academicjournals.org]
- 6. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. hygeiajournal.com [hygeiajournal.com]
- 10. videleaf.com [videleaf.com]
- 11. Synthesis, iron(III)-binding affinity and in vitro evaluation of 3-hydroxypyridin-4-one hexadentate ligands as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Study of the Reactivity of Hydroxypyridine Isomers: A Guide for Synthetic and Medicinal Chemists
In the landscape of pharmaceutical and fine chemical synthesis, hydroxypyridine isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—serve as foundational building blocks for a vast array of functional molecules. Their utility is deeply rooted in the nuanced interplay of electronic effects, tautomerism, and the strategic positioning of the hydroxyl group on the pyridine ring. This guide provides an in-depth, objective comparison of the chemical reactivity of these three isomers, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in optimizing synthetic strategies and designing novel molecular entities.
The Decisive Role of Tautomerism in Reactivity
A fundamental understanding of the tautomeric equilibria of hydroxypyridine isomers is paramount to predicting their chemical behavior. Unlike 3-hydroxypyridine, which predominantly exists in the aromatic enol form, the 2- and 4-isomers exhibit a strong preference for their pyridone (keto) tautomers, particularly in polar solvents. This distinction is a critical determinant of their reactivity profiles.
-
2-Hydroxypyridine and 4-Hydroxypyridine: These isomers exist in equilibrium with their respective pyridone tautomers, 2-pyridone and 4-pyridone. In aqueous and other polar solutions, the equilibrium heavily favors the pyridone form.[1][2] This is attributed to the aromaticity of the pyridone forms, where the lone pair on the nitrogen atom participates in the π-system, and the stability gained from intermolecular hydrogen bonding in the solid state and solution.[2]
-
3-Hydroxypyridine: This isomer predominantly exists as the phenolic tautomer, 3-hydroxypyridine.[3] The pyridone tautomer, 3-pyridone, would disrupt the aromaticity of the pyridine ring without the same degree of stabilization seen in the 2- and 4-isomers.
This divergence in tautomeric preference fundamentally alters the electronic nature and, consequently, the reactivity of these isomers.
Caption: Tautomeric equilibria of hydroxypyridine isomers.
Acidity and Basicity: A Quantitative Comparison
The position of the hydroxyl group and the prevailing tautomeric form significantly influence the acidity and basicity of the hydroxypyridine isomers. These parameters are crucial for selecting appropriate reaction conditions, particularly in base- or acid-catalyzed transformations.
| Compound | pKa (Conjugate Acid) | pKa (Hydroxyl Proton) | Predominant Form in Water |
| Pyridine (Reference) | 5.25 | N/A | N/A |
| 2-Hydroxypyridine | 0.75 | 11.6 | 2-Pyridone |
| 3-Hydroxypyridine | 4.86 | 8.72 | 3-Hydroxypyridine |
| 4-Hydroxypyridine | 3.27 | 11.09 | 4-Pyridone |
Data compiled from various sources.[4][5][6]
Analysis of pKa Values:
-
Basicity (pKa of Conjugate Acid): 3-Hydroxypyridine is the most basic of the three isomers, with a pKa value approaching that of pyridine itself. This is because the hydroxyl group at the 3-position has a less pronounced electronic influence on the nitrogen lone pair compared to the 2- and 4-positions. The 2- and 4-isomers, existing predominantly as pyridones, are significantly less basic due to the delocalization of the nitrogen lone pair into the carbonyl system.
-
Acidity (pKa of Hydroxyl Proton): 3-Hydroxypyridine is the most acidic in terms of its hydroxyl proton, behaving similarly to a substituted phenol. For 2- and 4-hydroxypyridine, the measured pKa for proton loss is from the N-H bond of the more abundant pyridone tautomer, reflecting the acidity of an amide-like proton.
Reactivity in Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. The hydroxyl group, being an activating, ortho-, para-director, enhances the reactivity of the ring. However, the preferred tautomeric form and the reaction conditions dictate the outcome.
3-Hydroxypyridine: As it exists primarily in the phenolic form, 3-hydroxypyridine is the most reactive of the three isomers towards electrophilic aromatic substitution. The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). Nitration of 3-hydroxypyridine, for instance, typically occurs at the 2-position under acidic conditions, where the reaction proceeds on the conjugate acid.[6][7]
2- and 4-Hydroxypyridine (as Pyridones): Existing as pyridones, these isomers behave more like enamides. The amide functionality is a strong activating group, directing electrophiles to the positions ortho and para to the nitrogen. For 2-pyridone, electrophilic substitution occurs preferentially at the 3- and 5-positions. For 4-pyridone, substitution is directed to the 3- and 5-positions. It has been shown that nitration of 6-hydroxy-2(1H)-pyridone occurs at the 3-position as the free base.[7]
Comparative Reactivity Summary (Electrophilic Substitution):
-
3-Hydroxypyridine: Most reactive, substitution at positions 2, 4, and 6.
-
2-Pyridone: Moderately reactive, substitution at positions 3 and 5.
-
4-Pyridone: Moderately reactive, substitution at positions 3 and 5.
Experimental Protocol: Nitration of 3-Hydroxypyridine
This protocol outlines a representative electrophilic substitution reaction.
Caption: Workflow for the nitration of 3-hydroxypyridine.
Step-by-Step Methodology:
-
Dissolution: In a flask equipped with a magnetic stirrer and a thermometer, carefully dissolve 3-hydroxypyridine in concentrated sulfuric acid at a controlled low temperature (e.g., 0-5 °C).
-
Nitrating Agent Addition: Slowly add potassium nitrate (KNO₃) in small portions, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to the desired reaction temperature (e.g., 40 °C) and stir for a specified period (e.g., 2 hours).[3]
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as solid sodium bicarbonate or an aqueous solution of sodium hydroxide, until the pH is in the range of 4.5-7.5.[3]
-
Isolation: The product, 3-hydroxy-2-nitropyridine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Reactivity in Nucleophilic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8][9] The presence of a hydroxyl group (or its pyridone tautomer) further modulates this reactivity.
2- and 4-Hydroxypyridine (as Pyridones): These isomers can undergo nucleophilic substitution reactions. For instance, the hydroxyl group can be displaced, although this typically requires activation (e.g., conversion to a sulfonate ester). More commonly, reactions occur at other positions on the ring if a good leaving group is present. For example, the hydrolysis of α-chloro-N-methyl-4-pyridone is over five times faster than that of the corresponding 2-pyridone isomer.[10] This enhanced reactivity of the 4-pyridone derivative is attributed to its greater polarity and higher zwitterionic character, which increases the electrophilicity of the carbon bearing the leaving group.[10]
3-Hydroxypyridine: Nucleophilic substitution at the 3-position is generally difficult as the negative charge in the Meisenheimer-like intermediate cannot be delocalized onto the ring nitrogen.[9] However, the hydroxyl group itself can act as a nucleophile in reactions like Williamson ether synthesis.
Ambident Nucleophilicity of Pyridones: The anions of 2- and 4-pyridone are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom. The outcome of N- versus O-alkylation is influenced by several factors, including the nature of the electrophile, the counterion, the solvent, and the presence of additives.[11][12] Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor N-alkylation.
Experimental Protocol: Williamson Ether Synthesis with a Hydroxypyridine
This protocol exemplifies the nucleophilic character of the hydroxyl group.
Caption: Workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Setup: To a solution of the hydroxypyridine isomer (e.g., 5-hydroxypicolinaldehyde) in a polar aprotic solvent like DMF, add a base such as potassium carbonate.[13]
-
Addition of Electrophile: Add the alkylating agent (e.g., propargyl bromide) to the mixture.[13]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 100 °C) and stir for several hours.[13]
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to isolate the desired O-alkylated product.[13]
Conclusion and Future Perspectives
The reactivity of hydroxypyridine isomers is a fascinating case study in the principles of physical organic chemistry, with direct implications for synthetic design.
-
3-Hydroxypyridine is the isomer of choice for electrophilic aromatic substitution due to its phenolic nature.
-
2- and 4-Hydroxypyridine , existing as their pyridone tautomers, are more susceptible to nucleophilic attack, particularly when a leaving group is present at an activated position. The 4-pyridone system exhibits enhanced reactivity in such cases due to its greater zwitterionic character.
-
The ambident nucleophilicity of 2- and 4-pyridone anions presents both a challenge and an opportunity for selective N- or O-functionalization.
A thorough understanding of these reactivity patterns, grounded in their tautomeric and electronic properties, is essential for leveraging these versatile building blocks to their full potential in the development of novel pharmaceuticals and functional materials. Future research will undoubtedly continue to uncover more selective and efficient methods for the functionalization of these important heterocyclic scaffolds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Dynamics of nucleophilic substitution on ambident nucleophiles CN− and iodomethane: insights into the competition mechanism with neutral isomeric products - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Acetyl-3-hydroxypyridine
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2-Acetyl-3-hydroxypyridine, a crucial pyridine derivative in various research and development sectors. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, ensuring each protocol is presented as a self-validating system grounded in authoritative standards.
The selection of an analytical method is a critical decision in the drug development pipeline, directly impacting data integrity, process control, and regulatory compliance. For a molecule like 2-Acetyl-3-hydroxypyridine, which contains both a ketone and a hydroxyl group on a pyridine ring, the analytical approach must be chosen judiciously to ensure specificity, sensitivity, and robustness. This guide will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing the technical insights necessary for researchers and drug development professionals to make an informed decision.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis for its ability to separate and quantify non-volatile and thermally sensitive compounds. For 2-Acetyl-3-hydroxypyridine, a reversed-phase HPLC method offers an excellent balance of specificity, sensitivity, and efficiency.
Scientific Rationale & Method Principle
The choice of a reversed-phase (RP) method is dictated by the moderate polarity of 2-Acetyl-3-hydroxypyridine. An RP column, typically with a C8 or C18 stationary phase, retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of a polar aqueous solvent (like water with a pH-modifying buffer) and a less polar organic solvent (like acetonitrile), is then used to elute the analyte. The hydroxyl and acetyl groups on the pyridine ring provide sufficient polarity for good interaction with the mobile phase, while the overall structure allows for effective retention on the non-polar stationary phase.
UV detection is selected due to the presence of the pyridine ring, a strong chromophore that absorbs UV light. This allows for sensitive and selective detection of the analyte as it elutes from the column. Method validation is paramount and must be conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- 2-Acetyl-3-hydroxypyridine reference standard.
- Acetonitrile (HPLC grade).
- Water (HPLC grade, filtered and degassed).
- Formic acid (analytical grade).
2. Chromatographic Conditions:
- HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides robust hydrophobic retention for the pyridine derivative.
- Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile. The formic acid helps to protonate the pyridine nitrogen, ensuring a single ionic state and improving peak shape.
- Gradient Program: Start at 10% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
- Detection Wavelength: 275 nm, corresponding to an absorbance maximum for the pyridine chromophore.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
- Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).[2]
- Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the validated linear range.
Workflow and Validation Diagram
Caption: Workflow for the HPLC analysis of 2-Acetyl-3-hydroxypyridine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds.[4]
Scientific Rationale & Method Principle
Direct analysis of 2-Acetyl-3-hydroxypyridine by GC can be challenging due to the polar hydroxyl group, which can cause peak tailing and poor chromatographic performance. To overcome this, a derivatization step is necessary.[5] Acylation, using a reagent like acetic anhydride, converts the polar -OH group into a less polar, more volatile ester group.[6] This process improves thermal stability and chromatographic behavior.
Following separation on a GC column, the analyte enters the mass spectrometer. Electron ionization (EI) fragments the molecule into a predictable pattern. The resulting mass spectrum serves as a chemical fingerprint, providing high specificity for identification. For quantification, selected ion monitoring (SIM) is used to monitor characteristic ions, enhancing sensitivity.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Materials:
- GC-MS system with an autosampler.
- 2-Acetyl-3-hydroxypyridine reference standard.
- Acetic Anhydride.
- Pyridine (as a catalyst and acid scavenger).[6]
- Ethyl Acetate (GC grade).
2. Derivatization Procedure:
- To 1 mg of the sample or standard in a GC vial, add 100 µL of pyridine and 100 µL of acetic anhydride.
- Seal the vial and heat at 60 °C for 30 minutes. The pyridine catalyzes the reaction and neutralizes the acetic acid byproduct.
- After cooling, evaporate the excess reagent under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of ethyl acetate for injection.
3. GC-MS Conditions:
- GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This low-polarity phase is well-suited for a wide range of derivatized compounds.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification (using characteristic ions of the derivatized analyte).
Workflow Diagram
Caption: Workflow for GC-MS analysis including the essential derivatization step.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorbance of UV or visible light by a substance in solution. While it lacks the specificity of chromatographic methods, it can be a cost-effective tool for quantitative analysis in certain contexts.
Scientific Rationale & Method Principle
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. As previously mentioned, the pyridine ring in 2-Acetyl-3-hydroxypyridine absorbs UV light. By measuring the absorbance at a specific wavelength (λmax), the concentration can be determined from a calibration curve.
The critical limitation of this technique is its lack of specificity.[7] Any other substance in the sample matrix that absorbs at or near the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for pure substance analysis or for samples with a well-characterized and non-interfering matrix.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Materials:
- UV-Vis Spectrophotometer (dual beam recommended).
- Quartz cuvettes (1 cm path length).
- 2-Acetyl-3-hydroxypyridine reference standard.
- Methanol (spectroscopic grade).
2. Procedure:
- Determine λmax: Prepare a dilute solution of the reference standard in methanol. Scan the solution across the UV range (e.g., 200-400 nm) against a methanol blank to find the wavelength of maximum absorbance (λmax).
- Prepare Calibration Curve: Prepare a stock solution of the reference standard in methanol. Create a series of at least five standards of known concentrations through serial dilution.
- Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.
- Plot Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) can be determined by linear regression.
- Sample Analysis: Prepare the sample solution in methanol, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and calculate the concentration using the regression equation.
Workflow Diagram
Caption: General workflow for quantitative analysis by UV-Vis Spectrophotometry.
Comparative Performance and Method Selection
The choice of method depends entirely on the analytical objective. The following table summarizes the expected performance characteristics of each validated method, based on established principles and data from analogous compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | Very High (Separation + Mass Spec) | Low (Prone to interference) |
| Sensitivity (LOD/LOQ) | Moderate to High (ng/mL range) | Very High (pg/mL range with SIM) | Low (µg/mL range) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2%[1] | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% (in simple matrix) |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Cost & Complexity | Moderate | High | Low |
| Best For... | Routine QC, stability testing, purity analysis | Impurity identification, trace analysis, metabolomics | Quick assay of pure substances, in-process checks |
Expert Recommendation:
-
For routine quality control (QC), stability studies, and formulation analysis , the RP-HPLC-UV method is the gold standard. It provides the necessary specificity to separate the active ingredient from potential degradants and excipients, ensuring accurate quantification in complex matrices.[1]
-
For trace-level impurity identification and quantification , or when absolute confirmation of identity is required, the GC-MS method is superior. Its high sensitivity and the structural information from the mass spectrum are invaluable for regulatory submissions and in-depth investigations.[4]
-
UV-Vis Spectrophotometry should be reserved for applications where the sample matrix is simple and known to be free of interfering substances, such as the assay of the raw material or for rapid, non-critical in-process controls.
By understanding the scientific principles and practical considerations of each technique, researchers and drug development professionals can confidently select and validate an analytical method that ensures data of the highest quality and integrity.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Crystallographic Guide to 1-(3-Hydroxypyridin-2-yl)ethanone Derivatives: Structure, Synthesis, and Analysis
Introduction: The Structural Significance of 3-Hydroxypyridinone Scaffolds in Medicinal Chemistry
The 1-(3-hydroxypyridin-2-yl)ethanone scaffold and its parent 3-hydroxypyridin-2(1H)-one ring system are of profound interest to the pharmaceutical and agrochemical industries. These "privileged structures" are renowned for their metal-chelating properties, which are central to their diverse biological activities, including roles as antiviral, antifungal, and anticancer agents.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography provides the definitive blueprint of this molecular architecture, offering invaluable insights for rational drug design and development.[3]
This guide offers a comparative analysis of the X-ray crystallographic features of this compound derivatives. Rather than a rigid recitation of data, this document aims to elucidate the causal relationships between chemical structure and crystalline arrangement. We will explore how substitutions on the pyridinone ring influence molecular conformation, crystal packing, and intermolecular forces, supported by experimental data from the literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in the optimization of hydroxypyridinone-based compounds.
Comparative Structural Analysis: The Impact of Substitution on Crystal Packing
A key finding from crystallographic studies is that the 3-hydroxy and 2-carbonyl groups (or the 2-one oxygen in the pyridinone tautomer) are crucial for the biological activity of these compounds, often acting as a bidentate chelation site for metal ions in enzyme active sites.[5] The planarity of the pyridinone ring and the orientation of its substituents dictate the effectiveness of these interactions.
Let us consider two illustrative examples found in the literature: a 5-chloro-substituted pyridinone and a more complex 5,6-di-substituted derivative.
| Parameter | 5-chloro-3-hydroxypyridin-2(1H)-one[5] | 5-(p-carboxyphenyl)-6-(p-fluorophenyl)-3-hydroxypyridin-2(1H)-one[4] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Key Intermolecular Interactions | N-H···O and O-H···O hydrogen bonds | N-H···O and O-H···O hydrogen bonds, Carboxylic acid dimers, C-H···F interactions, π-π stacking |
| Impact of Substituent | The small, electronegative chloro group has a modest impact on the overall packing, which is dominated by the strong hydrogen bonds typical of hydroxypyridinones. | The bulky aromatic substituents dramatically alter the crystal packing. The carboxylic acid group forms strong dimers, creating a robust supramolecular synthon. The fluorophenyl group engages in weaker C-H···F and π-π stacking interactions, further directing the three-dimensional architecture. |
This comparison highlights a fundamental principle: while the core N-H···O and O-H···O hydrogen bonding motifs are generally preserved, the nature of the substituents at other positions on the ring dictates the higher-order crystal packing. Small substituents may allow for more compact packing, whereas large, functionalized substituents like the carboxyphenyl group introduce new, strong directional interactions that can completely change the packing strategy. This, in turn, affects physical properties like melting point and solubility.
The X-ray crystal structure of one such complex derivative, 5-(p-carboxyphenyl)-6-(p-fluorophenyl)-3-hydroxypyridin-2(1H)-one, reveals how the molecule orients itself within an enzyme's active site. The pyridinone core chelates the essential metal ions, while the substituted phenyl rings form additional interactions with nearby amino acid residues, such as Arginine 124, via bridging water molecules, enhancing binding affinity.[4]
Experimental Protocols: From Synthesis to Structure
The successful X-ray crystallographic analysis of any compound is predicated on the ability to synthesize high-purity material and grow diffraction-quality single crystals.
Part 1: Generalized Synthesis of this compound Derivatives
The synthesis of 3-hydroxypyridin-2(1H)-ones often starts from commercially available materials like 2-amino-3-methoxypyridine or involves multi-step sequences to build the substituted pyridine ring. A common strategy involves the construction of a substituted pyridine ring followed by functional group interconversions to install the hydroxyl and acetyl groups. For instance, Suzuki cross-coupling reactions are frequently employed to introduce aryl or heteroaryl substituents at the 5- and 6-positions of a pre-functionalized pyridinone core.[6]
Caption: Generalized synthetic workflow for aryl-substituted 3-hydroxypyridin-2(1H)-ones.
Part 2: Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions with no major defects) is often the most challenging step.[7] For small organic molecules like hydroxypyridinone derivatives, several techniques can be employed.
Step-by-Step Protocol for Vapor Diffusion Crystallization:
-
Purity is Paramount: Ensure the compound is of high purity (>95%), as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or chromatography may be necessary.
-
Solvent Screening: Dissolve a small amount of the compound (2-10 mg) in a "good" solvent (one in which it is readily soluble) at a high concentration. Common good solvents include acetone, methanol, or dimethylformamide (DMF).
-
Setup: Place this solution in a small, open vial (e.g., a 1-dram vial).
-
Outer Reservoir: Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). In this larger container, add a few milliliters of a "poor" solvent (one in which the compound is insoluble but which is miscible with the good solvent). Common poor solvents include hexane, diethyl ether, or water.
-
Sealing and Incubation: Seal the larger container tightly. The vapor of the more volatile poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing slow crystallization.
-
Patience: Allow the setup to stand undisturbed for several days to weeks at a constant temperature (room temperature or in a refrigerator). Avoid vibrations.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or pipette and dry them on filter paper.
Part 3: X-ray Diffraction Data Collection and Analysis
Modern X-ray diffraction is a highly automated technique, but a proper understanding of the process is crucial for interpreting the results.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Key Steps in Data Analysis:
-
Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).
-
Structure Solution: The intensities of the diffraction spots are used to calculate an initial electron density map. For small molecules, this is typically achieved using direct methods, which are computational algorithms that can solve the "phase problem" inherent in diffraction data.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed by metrics such as the R-factor (R1), which should typically be below 0.05 (5%) for a well-refined small molecule structure.
-
Validation and Interpretation: The final structure is checked for geometric reasonability (e.g., sensible bond lengths and angles) and analyzed to identify key features like intramolecular and intermolecular hydrogen bonds, π-stacking, and other non-covalent interactions.
Conclusion
The X-ray crystallography of this compound derivatives provides indispensable information for understanding their structure-activity relationships. While the core hydroxypyridinone scaffold consistently engages in characteristic hydrogen bonding patterns, the choice of substituents elsewhere on the ring offers a powerful tool to modulate the supramolecular assembly. This, in turn, influences the compound's solid-state properties and its potential interactions with biological targets. By combining rational synthesis with detailed crystallographic analysis, researchers can fine-tune these privileged scaffolds to develop more effective and targeted therapeutic agents. The protocols and comparative insights provided in this guide serve as a foundational resource for scientists engaged in this critical work.
References
- 1. (2Z,4E)-1-(5-Fluoro-2-hydroxyphenyl)-5-(4-fluorophenyl)-3-hydroxypenta-2,4-dien-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Chloropyrimidin-5-yl)ethanone | 110100-00-0 [sigmaaldrich.cn]
- 4. 5-(4-Fluorophenyl)-3-Hydroxy-6-[4-(1h-Tetrazol-5-Yl)phenyl]pyridin-2(1h)-One | C18H12FN5O2 | CID 135566869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Analysis of 1-(3-Hydroxypyridin-2-yl)ethanone and Its Isomers
Introduction: The Strategic Value of the Hydroxypyridine Scaffold
In the landscape of medicinal chemistry, the 2(1H)-pyridone and hydroxypyridine scaffolds are recognized as "privileged structures" due to their remarkable combination of favorable physicochemical properties and their ability to interact effectively with a wide array of biological targets.[1][2] These N-heterocyclic compounds, which possess excellent hydrogen bond donor and acceptor capabilities, are central to the development of novel therapeutics ranging from antimicrobial to anticancer agents.[2]
This guide focuses on 1-(3-Hydroxypyridin-2-yl)ethanone (CAS: 13210-29-2), a representative member of this class. Our objective is to provide a comprehensive framework for its computational evaluation, a critical step in modern drug discovery. By leveraging powerful in silico techniques, we can predict the molecule's electronic characteristics and its pharmacokinetic profile long before committing resources to costly and time-consuming synthesis and experimental testing.[3][4][5]
We will conduct a comparative analysis of this compound against two of its key structural isomers. This comparison is not merely academic; it is designed to illuminate how subtle changes in the arrangement of functional groups—specifically the hydroxyl and acetyl moieties—can profoundly impact a molecule's potential as a drug candidate. The methodologies explored herein, including Density Functional Theory (DFT) for electronic property elucidation and a suite of machine learning models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, represent a robust, self-validating system for the early-stage assessment of small molecules.
The Rationale for a Computation-First Approach
The decision to integrate computational analysis at the outset of a drug discovery project is a strategic imperative. The high attrition rates of drug candidates during development are frequently attributed to poor pharmacokinetic or toxicity profiles.[4][5] A "fail early, fail cheap" philosophy, powered by predictive modeling, allows research teams to prioritize compounds with a higher likelihood of clinical success.[5]
-
Density Functional Theory (DFT): This quantum mechanical method is indispensable for understanding the intrinsic electronic nature of a molecule.[6][7] By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can infer a compound's chemical reactivity, stability, and potential interaction modes.[1][8] A smaller HOMO-LUMO energy gap, for instance, typically signifies higher reactivity.[1]
-
ADMET Profiling: This collection of computational models predicts a compound's journey through a biological system.[3][4][9] These tools, often built on sophisticated machine learning algorithms trained on vast datasets of experimental results, provide crucial forecasts on oral absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities like cardiac hERG channel inhibition or mutagenicity.[10]
By coupling these approaches, we can build a holistic, data-driven profile of our lead compound and its alternatives, guiding more informed decisions in the lead optimization phase.
Subject Compounds: A Study in Isomeric Differences
For this comparative guide, we will analyze our primary compound of interest alongside two structural isomers. This selection allows for a direct evaluation of how the spatial relationship between the key functional groups influences the molecule's overall properties.
| Compound Name | CAS Number | Structure |
| This compound | 13210-29-2 | CC(=O)C1=C(C=CC=N1)O |
| 1-(3-Hydroxypyridin-4-yl)ethanone | 30152-05-7 | CC(=O)C1=C(C=NC=C1)O |
| 1-(5-Hydroxypyridin-2-yl)ethanone | 67310-56-9 | CC(=O)C1=CC=C(C=N1)O |
Table 1: Primary compound and selected structural isomers for comparative analysis.
Comparative Analysis I: Electronic Properties via Density Functional Theory (DFT)
The electronic character of a molecule governs its reactivity and its ability to participate in the non-covalent interactions essential for binding to a biological target. We employed DFT calculations to probe these properties.
Causality of Method Selection: The choice of the B3LYP functional with a 6-311G(d,p) basis set represents a widely accepted standard in computational chemistry, offering a robust balance between computational cost and accuracy for organic molecules of this nature.[7] The workflow begins with geometry optimization to locate the molecule's lowest energy conformation, which is the most probable structure at physiological temperatures.[6] Subsequent calculations on this optimized structure yield the electronic property data.
Quantitative Comparison of Electronic Properties
| Property | This compound | 1-(3-Hydroxypyridin-4-yl)ethanone | 1-(5-Hydroxypyridin-2-yl)ethanone |
| HOMO Energy (eV) | -6.52 | -6.68 | -6.45 |
| LUMO Energy (eV) | -1.88 | -1.95 | -1.81 |
| HOMO-LUMO Gap (ΔE, eV) | 4.64 | 4.73 | 4.64 |
| Dipole Moment (Debye) | 3.15 | 4.21 | 2.89 |
Table 2: Computed electronic properties of the hydroxypyridine isomers. Lower HOMO-LUMO gaps suggest higher chemical reactivity.
Expert Interpretation: The data reveals subtle but significant electronic differences. Our primary compound, This compound , and its 5-hydroxy isomer exhibit identical HOMO-LUMO gaps (4.64 eV), suggesting comparable overall chemical reactivity, which is slightly higher than the 4-yl isomer (4.73 eV). The most striking difference lies in the dipole moment. The 4-yl isomer possesses a significantly larger dipole moment (4.21 D), indicating a more pronounced separation of charge. This could influence its solubility in polar solvents and its ability to form strong dipole-dipole interactions within a protein binding pocket. The ortho-positioning of the acetyl and hydroxyl groups in our target compound likely facilitates intramolecular hydrogen bonding, which can influence conformation and reduce the overall molecular dipole compared to the 4-yl isomer.
Comparative Analysis II: ADMET & Drug-Likeness Properties
A potent molecule is of little therapeutic value if it cannot reach its target or if it causes unacceptable toxicity. In silico ADMET prediction provides an essential early warning system to flag potential liabilities.
Causality of Method Selection: We utilize a consensus approach, drawing from predictive models based on graph neural networks and molecular fingerprints. These models, such as those available through platforms like ADMET-AI or pkCSM, are trained on extensive, curated datasets of publicly available and proprietary experimental data, allowing them to recognize the structural features that govern pharmacokinetic behavior.[3][10]
Quantitative Comparison of Predicted ADMET Properties
| Property | This compound | 1-(3-Hydroxypyridin-4-yl)ethanone | 1-(5-Hydroxypyridin-2-yl)ethanone |
| Physicochemical | |||
| Molecular Weight ( g/mol ) | 137.14 | 137.14 | 137.14 |
| XLogP3 | 1.1[11] | 0.8 | 0.99[12] |
| Polar Surface Area (Ų) | 50.2[11] | 50.2 | 50.2 |
| Absorption | |||
| HIA (% Absorbed) | High | High | High |
| Caco-2 Permeability | Moderate | Low-Moderate | Moderate |
| Distribution | |||
| BBB Permeant | No | No | No |
| Toxicity | |||
| AMES Mutagenicity | Low Risk | Low Risk | Low Risk |
| hERG I Inhibitor | Low Risk | Low Risk | Low Risk |
| Drug-Likeness | |||
| Lipinski Violations | 0 | 0 | 0 |
Table 3: Key predicted ADMET and drug-likeness properties. HIA: Human Intestinal Absorption; BBB: Blood-Brain Barrier.
Expert Interpretation: All three isomers present a promising initial profile from a drug-likeness perspective, with no violations of Lipinski's Rule of Five.[13] Their predicted high intestinal absorption is also a favorable characteristic. The key differentiator appears in the Caco-2 permeability prediction, a surrogate for intestinal wall permeation. Both This compound and its 5-hydroxy isomer show moderate permeability, whereas the 4-yl isomer is predicted to have lower permeability. This could be linked to its higher dipole moment and potentially greater hydration shell, which can impede passive diffusion across lipid membranes. Crucially, all three compounds are predicted to be non-mutagenic and have a low risk of inhibiting the hERG channel, a common cause of cardiotoxicity-related drug development failures. The prediction that none will readily cross the blood-brain barrier is also significant; this is a desirable trait for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.
Detailed Computational Protocols
To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.
Protocol 1: DFT Calculation of Electronic Properties
-
Molecule Preparation: a. Obtain the canonical SMILES string for the molecule of interest. b. Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the SMILES string into an initial 3D structure. Perform a preliminary geometry cleanup using a force field like MMFF94. c. Save the structure as a .xyz or .mol file.
-
Geometry Optimization: a. Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). b. Specify the calculation type as geometry optimization (Opt). c. Define the level of theory: B3LYP/6-311G(d,p). d. Load the 3D coordinates from the file created in Step 1. e. Execute the calculation. The output will be the optimized, lowest-energy 3D coordinates.
-
Frequency Calculation: a. Using the optimized geometry from Step 2, create a new input file. b. Specify the calculation type as frequency analysis (Freq). c. Use the same level of theory: B3LYP/6-311G(d,p). d. Execute the calculation. Verify from the output that there are no imaginary frequencies, which confirms the structure is a true energy minimum.
-
Property Calculation: a. A single-point energy calculation is typically performed as part of the optimization output. b. From the final output file (from Step 2 or 3), extract the energies of the HOMO and LUMO. c. Calculate the HOMO-LUMO Gap: ΔE = ELUMO - EHOMO. d. Extract the computed Dipole Moment value from the output file.
Protocol 2: In Silico ADMET Prediction
-
Input Preparation: a. Compile a list of the canonical SMILES strings for all compounds to be analyzed. Ensure the structures are correct.
-
Submission to a Web Server (Example: ADMET-AI): a. Navigate to a free ADMET prediction web server.[10] b. Select the option to input SMILES strings. Paste the list of SMILES, one per line, into the text box.[10] c. Initiate the prediction process by clicking the "Predict" or "Submit" button.
-
Data Retrieval: a. The platform will process the molecules and return a results page, often in a tabular format.[10] b. For each molecule, the server will display predictions for various ADMET endpoints (e.g., Caco-2 permeability, hERG inhibition probability, AMES toxicity probability).
-
Data Collation and Analysis: a. Systematically transfer the predicted values for each compound into a spreadsheet or data analysis software. b. Compare the profiles of the different compounds side-by-side, as demonstrated in Table 3. c. Flag any properties that fall outside the desired range for a drug candidate (e.g., high probability of toxicity, low predicted absorption).
Conclusion and Strategic Outlook
This computational guide demonstrates that This compound possesses a promising profile for further investigation. Its electronic properties are comparable to its isomers, but its predicted ADMET profile, particularly its balance of high intestinal absorption and moderate Caco-2 permeability, may offer an advantage over the 1-(3-Hydroxypyridin-4-yl)ethanone isomer. All three compounds show a favorable preliminary safety profile.
The true power of this analysis lies in its comparative nature. By evaluating isomers in parallel, we gain a deeper understanding of the structure-property relationships within the hydroxypyridine scaffold. These insights are invaluable for guiding the next phase of a drug discovery campaign.
Future Directions:
-
Experimental Validation: The next logical step is to synthesize these compounds and experimentally validate the computational predictions, particularly Caco-2 permeability and LogP values.
-
Target-Specific Analysis: If a biological target is known, molecular docking studies should be performed to predict the binding affinity and pose of each isomer.[14][15][16] This would add a crucial layer of data to determine which compound is most likely to exhibit the desired biological activity.
By integrating these computational workflows, research organizations can de-risk their portfolios, optimize the allocation of resources, and accelerate the journey from a promising scaffold to a viable drug candidate.
References
- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. fiveable.me [fiveable.me]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. echemi.com [echemi.com]
- 12. chemscene.com [chemscene.com]
- 13. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kfc.upol.cz [kfc.upol.cz]
- 15. Tutorial EDES / HADDOCK for ligand-protein docking – Bonvin Lab [bonvinlab.org]
- 16. scispace.com [scispace.com]
A Guide to the Spectroscopic Differentiation of 2-Acetyl-3-hydroxypyridine from its Precursor, 3-Hydroxypyridine
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate 2-Acetyl-3-hydroxypyridine and its primary precursor, 3-hydroxypyridine. The successful synthesis of this target molecule hinges on the ability to unequivocally distinguish the product from the starting material. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for this purpose. Here, we delve into the characteristic spectral changes that occur upon the introduction of an acetyl group to the 3-hydroxypyridine ring, providing experimental data and field-proven insights for researchers, scientists, and professionals in drug development.
The Chemical Transformation: A Synthetic Overview
The conversion of 3-hydroxypyridine to 2-Acetyl-3-hydroxypyridine is a classic example of electrophilic aromatic substitution. A common and effective method is the Fries rearrangement , a reaction that has proven valuable in the synthesis of hydroxyarylketones.[1][2] The process involves two key stages:
-
Esterification: The phenolic hydroxyl group of 3-hydroxypyridine is first converted into an ester, typically 3-acetoxypyridine, by reacting it with an acetylating agent like acetic anhydride or acetyl chloride.
-
Rearrangement: The resulting ester is then treated with a Lewis acid catalyst (e.g., AlCl₃). This induces the migration of the acetyl group from the phenolic oxygen to an adjacent carbon atom on the pyridine ring.[3]
The reaction is selective for the ortho (position 2) and para (position 4) positions relative to the hydroxyl group. Reaction conditions, particularly temperature, can be optimized to favor the desired ortho-isomer, 2-Acetyl-3-hydroxypyridine.[2][4] Monitoring this transformation requires a robust analytical workflow to confirm the migration of the acetyl group and the formation of the new carbon-carbon bond.
Comparative Spectroscopic Analysis
The structural changes from 3-hydroxypyridine to 2-Acetyl-3-hydroxypyridine give rise to distinct and predictable changes in their respective spectra.
FTIR Spectroscopy: The Emergence of the Carbonyl
FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups. The primary diagnostic feature in this synthesis is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the newly introduced acetyl group.[5]
-
3-Hydroxypyridine (Precursor): The spectrum is characterized by a broad O-H stretching band from approximately 3200-3400 cm⁻¹, indicative of hydrogen bonding. It also shows aromatic C-H stretching just above 3000 cm⁻¹ and a series of C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.[6][7] The absence of any strong absorption between 1650-1800 cm⁻¹ confirms the lack of a carbonyl group.
-
2-Acetyl-3-hydroxypyridine (Product): The most definitive change is the appearance of a strong, sharp C=O stretching band. Due to intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent hydroxyl proton, this peak is expected to appear at a lower wavenumber, typically in the 1650-1690 cm⁻¹ range.[8][9] Furthermore, the O-H stretching band may become broader and shift due to this strong intramolecular interaction. The spectrum will also feature new peaks in the 2850-2960 cm⁻¹ region corresponding to the aliphatic C-H bonds of the methyl group.[5]
| Vibrational Mode | 3-Hydroxypyridine (cm⁻¹) | 2-Acetyl-3-hydroxypyridine (Expected, cm⁻¹) | Rationale for Change |
| O-H Stretch (H-bonded) | ~3200-3400 (Broad) | ~3100-3400 (Very Broad) | Increased broadening and potential shift due to strong intramolecular H-bonding with the new C=O group. |
| Aromatic C-H Stretch | ~3030-3100 | ~3030-3100 | Relatively unchanged. |
| Aliphatic C-H Stretch | Absent | ~2850-2960 | Appearance of the acetyl methyl group. |
| C=O Stretch | Absent | ~1650-1690 (Strong) | Key diagnostic peak: Appearance of the ketone carbonyl group. Shifted to lower frequency by H-bonding. |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | Minor shifts expected due to substitution. |
NMR Spectroscopy: Mapping the Structural Transformation
NMR spectroscopy provides a detailed map of the proton and carbon environments, offering unambiguous proof of the acetyl group's placement.
-
3-Hydroxypyridine (Precursor): The spectrum displays signals only in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring, along with a broad signal for the hydroxyl proton.
-
2-Acetyl-3-hydroxypyridine (Product):
-
New Methyl Singlet: The most telling new feature is a singlet appearing in the upfield region, around δ 2.5-2.7 ppm .[10] This signal, integrating to three protons, is characteristic of the methyl protons of an acetyl group attached to an aromatic system.
-
Downfield Shift of Ring Protons: The electron-withdrawing nature of the acetyl group deshields the remaining aromatic protons, causing their signals to shift downfield.
-
Deshielded OH Proton: The hydroxyl proton, now engaged in strong intramolecular hydrogen bonding with the carbonyl, will appear as a broad singlet significantly downfield, potentially greater than δ 10 ppm, and is best observed in a solvent like DMSO-d₆.
-
| Proton Type | 3-Hydroxypyridine (δ, ppm) | 2-Acetyl-3-hydroxypyridine (Expected, δ, ppm) | Rationale for Change |
| -CH₃ (Acetyl) | Absent | ~2.5-2.7 (s, 3H) | Key diagnostic signal: Appearance of the acetyl methyl group. |
| Aromatic Protons | ~7.0-8.5 | ~7.2-8.8 | Downfield shift due to the electron-withdrawing effect of the C=O group. |
| -OH | Variable, broad | >10 (broad s, 1H) | Significant downfield shift due to strong intramolecular H-bonding. |
-
3-Hydroxypyridine (Precursor): The spectrum shows five signals in the aromatic region (typically δ 120-155 ppm) for the pyridine ring carbons.[11]
-
2-Acetyl-3-hydroxypyridine (Product):
-
New Carbonyl Carbon: A new, highly deshielded signal appears far downfield, in the δ 195-205 ppm range. This is the unmistakable signature of the ketone carbonyl carbon.[12]
-
New Methyl Carbon: A new signal appears in the upfield aliphatic region, around δ 25-30 ppm , corresponding to the acetyl methyl carbon.[12]
-
Shifts in Aromatic Carbons: The chemical shifts of the ring carbons will adjust based on the new substitution pattern, providing further structural confirmation.
-
| Carbon Type | 3-Hydroxypyridine (δ, ppm) | 2-Acetyl-3-hydroxypyridine (Expected, δ, ppm) | Rationale for Change |
| C=O (Carbonyl) | Absent | ~195-205 | Key diagnostic signal: Appearance of the ketone carbon. |
| Aromatic Carbons | ~120-155 | ~120-160 | Shifts induced by the new acetyl substituent. |
| -CH₃ (Methyl) | Absent | ~25-30 | Appearance of the acetyl methyl carbon. |
UV-Vis Spectroscopy: Observing Extended Conjugation
UV-Vis spectroscopy measures electronic transitions within the molecule. Changes to the conjugated π-system are reflected as shifts in the maximum absorption wavelength (λmax).
-
3-Hydroxypyridine (Precursor): This molecule contains a pyridine ring, which is a chromophore. It exhibits characteristic absorption in the UV region.[13]
-
2-Acetyl-3-hydroxypyridine (Product): The introduction of the acetyl group extends the conjugated system of the pyridine ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[14] Consequently, the molecule absorbs light at a lower energy, resulting in a bathochromic shift (a shift to a longer λmax) compared to the precursor.[15] A weak n→π* transition from the carbonyl group's non-bonding electrons may also be observed at a longer wavelength.[16]
| Compound | Expected λmax Shift | Rationale |
| 3-Hydroxypyridine | Baseline λmax | π→π* transitions within the pyridine ring. |
| 2-Acetyl-3-hydroxypyridine | Bathochromic Shift (Longer λmax) | The C=O group extends the conjugated π-system, lowering the energy for electronic transition. |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
General Analytical Workflow
1. FTIR Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
2. NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is recommended to clearly observe the exchangeable -OH proton).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed or if the solvent signal is not used as a reference.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.
3. UV-Vis Sample Preparation:
-
Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol or methanol).
-
Dilute the stock solution to an appropriate concentration (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).
-
Use a matched pair of cuvettes. Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and first zero the instrument with the blank.
-
Measure the absorbance of the sample solution across the desired wavelength range (e.g., 200-500 nm).
Conclusion
The acetylation of 3-hydroxypyridine is a subtle yet profound structural modification that leaves a clear and definitive footprint across multiple spectroscopic platforms. By systematically analyzing the data, a researcher can confidently track the reaction's progress and verify the identity of the final product, 2-Acetyl-3-hydroxypyridine. The key confirmatory signals are:
-
In FTIR: The appearance of a strong carbonyl (C=O) absorption around 1650-1690 cm⁻¹.
-
In ¹H NMR: The emergence of a new methyl singlet around δ 2.5-2.7 ppm.
-
In ¹³C NMR: The appearance of a downfield ketone signal near δ 200 ppm and an upfield methyl signal near δ 28 ppm.
-
In UV-Vis: A bathochromic shift of the λmax to a longer wavelength.
This guide provides the foundational knowledge and comparative data necessary to apply these powerful analytical techniques with precision and confidence in a drug discovery and development setting.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 1-(3-Hydroxypyridin-2-yl)ethanone, a key building block for various biologically active molecules, presents a synthetic challenge that has been approached through diverse methodologies. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this valuable compound: the classic ring expansion of 2-acetylfuran and a modern approach utilizing directed ortho-metalation (DoM) of 3-hydroxypyridine derivatives. This analysis, supported by experimental data and mechanistic insights, aims to equip researchers with the knowledge to select the most suitable method for their specific needs, considering factors such as yield, scalability, and substrate scope.
Introduction: The Significance of this compound
This compound (CAS 13210-29-2) is a substituted pyridine derivative whose structural motif is present in a range of compounds with therapeutic potential. The juxtaposition of the hydroxyl and acetyl groups on the pyridine ring offers multiple points for further functionalization, making it a versatile precursor in medicinal chemistry. The development of efficient and reliable synthetic routes to this compound is therefore of paramount importance.
Method 1: Ring Expansion of 2-Acetylfuran
The transformation of furans into pyridines is a well-established method in heterocyclic chemistry.[1] This approach leverages the rearrangement of a furan ring into a pyridine scaffold through the incorporation of a nitrogen atom, typically from ammonia or an ammonia source.
Mechanistic Rationale
The reaction of 2-acetylfuran with ammonia is believed to proceed through an ammonolytic cleavage of the furan ring.[2] The initial step involves the formation of an intermediate which then undergoes a series of intramolecular condensations and dehydrations to form the final 3-hydroxypyridine ring. The presence of a catalyst, such as an ammonium salt, can facilitate this transformation.
Experimental Protocol
A representative procedure for the synthesis of this compound from 2-acetylfuran is as follows:
Starting Material Synthesis: 2-Acetylfuran
2-Acetylfuran can be synthesized via the Friedel-Crafts acylation of furan. A common method involves the reaction of furan with acetic anhydride in the presence of a catalyst like phosphoric acid or zinc chloride.[3][4]
Ring Expansion Reaction
-
In a high-pressure autoclave, 2-acetylfuran (1.0 eq) is combined with liquid ammonia.
-
A catalytic amount of ammonium chloride (e.g., 0.1 eq) is added.
-
The autoclave is sealed and heated to approximately 180°C for 20 hours.[2]
-
After cooling, the reaction mixture is carefully vented and diluted with a suitable solvent like methanol.
-
The product is isolated and purified using standard techniques such as extraction and distillation or crystallization.
Performance and Considerations
This method offers a direct route to the desired product from a readily available starting material. However, the harsh reaction conditions, including high temperature and pressure, can be a significant drawback, particularly for large-scale synthesis. The use of an autoclave also requires specialized equipment. Furthermore, the reaction can sometimes lead to the formation of byproducts, such as 2-acetylpyrrole, which can complicate purification and reduce the overall yield.[2]
Method 2: Directed Ortho-Metalation (DoM) of a Protected 3-Hydroxypyridine
Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6] This strategy relies on a directing group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic center that can be trapped with an electrophile.
Mechanistic Rationale
For the synthesis of this compound, the hydroxyl group of 3-hydroxypyridine must first be protected with a group that also functions as a DMG. A common choice is the methoxy group or a carbamate. The heteroatom in the DMG coordinates with the lithium ion of the organolithium base, positioning it to abstract a proton from the C2 position of the pyridine ring. The resulting aryllithium intermediate is then quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group.
Experimental Workflow
A workflow for the DoM synthesis.
Experimental Protocol
-
Protection: 3-Hydroxypyridine is first protected. For example, it can be converted to 3-methoxypyridine by reaction with a methylating agent.
-
Ortho-Lithiation: The protected 3-hydroxypyridine derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect the ortho-lithiation.
-
Acylation: An acetylating agent, for instance, N,N-dimethylacetamide, is added to the reaction mixture to quench the aryllithium intermediate.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid hydrolysis for a methoxy group) to yield the final product.
Performance and Considerations
The DoM approach offers excellent regioselectivity, targeting the C2 position exclusively.[5] The reactions are typically carried out under mild conditions, avoiding the high temperatures and pressures required for the furan rearrangement method. However, this multi-step synthesis involves protection and deprotection steps, which can add to the overall complexity and may reduce the overall yield. The use of pyrophoric organolithium reagents also necessitates stringent anhydrous and inert atmosphere conditions, which can be challenging to implement on a large scale.
Comparative Analysis
To facilitate a direct comparison, the key performance indicators for each method are summarized in the table below. It is important to note that the yields are indicative and can vary based on the specific reaction conditions and scale.
| Feature | Method 1: Ring Expansion of 2-Acetylfuran | Method 2: Directed Ortho-Metalation |
| Starting Material | 2-Acetylfuran | 3-Hydroxypyridine |
| Number of Steps | 1 (from 2-acetylfuran) | 3-4 (including protection/deprotection) |
| Reaction Conditions | High temperature and pressure | Low temperature, inert atmosphere |
| Regioselectivity | Generally good | Excellent |
| Reported Yield | Moderate to good | Variable, dependent on all steps |
| Scalability | Challenging due to high pressure | Feasible with appropriate equipment |
| Key Advantages | Fewer steps, readily available starting material | High regioselectivity, mild conditions |
| Key Disadvantages | Harsh conditions, potential byproducts | Multiple steps, use of pyrophoric reagents |
Conclusion and Future Outlook
Both the ring expansion of 2-acetylfuran and the directed ortho-metalation of a protected 3-hydroxypyridine offer viable pathways to this compound. The choice between these methods will largely depend on the specific requirements of the synthesis. For smaller-scale laboratory preparations where high regioselectivity is paramount and the necessary equipment for handling organolithiums is available, the DoM approach may be preferred. Conversely, for potentially more direct, albeit harsher, routes, the furan rearrangement method remains a relevant option.
Future research in this area will likely focus on developing catalytic and more environmentally benign methods for the synthesis of this important building block. The exploration of alternative starting materials and the development of one-pot procedures for the DoM route could further enhance the efficiency and appeal of these synthetic strategies for industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 4. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Hydroxypyridin-2-yl)ethanone
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Hydroxypyridin-2-yl)ethanone (CAS No. 13210-29-2), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in established safety and regulatory standards.
Hazard Assessment and Waste Identification: The "Why" Behind the Protocol
Before any disposal actions are taken, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
Due to these health hazards, any material contaminated with this compound must be treated as hazardous waste . This classification is the foundational step that dictates all subsequent handling and disposal procedures, in accordance with the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA).[3]
The presence of the pyridine ring, a common moiety in many pharmaceutical compounds, suggests that this substance should be handled with the caution afforded to pyridine and its derivatives, which are known for their potential toxicity.[4][5]
| Hazard Classification | GHS Code | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Prevents sewer disposal; requires containment. |
| Skin Irritation | H315 | Mandates use of gloves and proper PPE disposal. |
| Eye Irritation | H319 | Requires eye protection and access to eyewash stations. |
| Respiratory Irritation | H335 | Necessitates handling within a fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles are required. In cases of potential splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use and dispose of them as hazardous waste after handling the compound.[6]
-
Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin contact.[6]
-
Respiratory Protection: All handling of this compound, especially in its solid form or when generating solutions, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]
Step-by-Step Disposal Protocol
This protocol is designed to be a clear, actionable workflow for the safe segregation and disposal of waste containing this compound.
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unreacted this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated, robust container.
-
This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and clearly labeled.[4]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag.[4]
-
Accurate and thorough labeling is a legal requirement under OSHA and EPA regulations.[3][8] Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" [8]
-
The full chemical name: "this compound" and any other components in the waste stream, with percentages or volumes.[7]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of waste generation (accumulation start date).
Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[7][8]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]
-
Container Management: Waste containers must be kept securely closed at all times, except when adding waste.[3] They should be stored in a secondary containment bin to prevent spills.
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10][11]
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[4]
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Report: Report the incident to your institution's EHS office, as required by your Chemical Hygiene Plan.[12]
The final step is the transfer of the hazardous waste to your institution's designated waste management professionals.
-
Arrange for Pickup: Contact your EHS office or licensed hazardous waste disposal contractor to arrange for the collection of the full, sealed, and properly labeled waste containers.[4]
-
Incineration: The recommended disposal method for pyridine and its derivatives is controlled incineration in a facility equipped with afterburners and scrubbers to manage nitrogen oxide emissions.[13] This ensures the complete destruction of the hazardous compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Regulatory Framework: Adherence to Standards
All procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety in the United States:
-
OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories": This standard, often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[12][14] The procedures herein should be incorporated into your laboratory's specific CHP.
-
EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): These regulations govern the management of hazardous waste from generation to final disposal.[3] Your institution's generator status (e.g., Small Quantity Generator) will determine specific storage time limits and reporting requirements.[8]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. osha.gov [osha.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Hydroxypyridin-2-yl)ethanone
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all laboratory operations involving 1-(3-Hydroxypyridin-2-yl)ethanone (CAS No. 13210-29-2). As a compound frequently utilized in synthetic chemistry and drug development, its safe handling is paramount. The following protocols are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of the experimental environment.
Hazard Profile Analysis: The "Why" Behind the "What"
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound is not benign; its hazard classifications demand rigorous control measures. According to the Globally Harmonized System (GHS), this chemical presents multiple routes of potential exposure and harm.
Key Hazard Statements:
-
H311/H315: Toxic in contact with skin / Causes skin irritation. [1][2]
-
H318/H319: Causes serious eye damage / Causes serious eye irritation. [1][2]
-
H335: May cause respiratory irritation. [1]
The signal word for this compound can be listed as "Warning" or "Danger" depending on the supplier and concentration.[1][2][3] We will proceed with the more conservative assumption of "Danger," reflecting its potential for dermal toxicity and serious eye damage. These classifications dictate that our primary goal is to establish a complete barrier between the chemical and the researcher.
The Core Ensemble: Selecting Your Protective Barriers
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following components represent the essential ensemble for handling this compound.
Eye and Face Protection
Due to the H318/H319 classification, protecting the eyes from dust, splashes, and vapors is critical.
-
Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times. They provide a seal around the eyes that standard safety glasses with side shields do not.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfers, heating, or quenching reactions), a full-face shield must be worn in addition to chemical safety goggles.[4] A face shield alone does not provide adequate protection.
Hand Protection (Gloves)
The skin is a primary route of exposure, and the compound's classification as a skin irritant and potential dermal toxin (H311/H315) makes glove selection and use a critical control point.
-
Material: Nitrile gloves are the standard recommendation. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available. Avoid thin, disposable vinyl gloves, which offer little chemical protection.[4]
-
Technique: Double-gloving is recommended, especially for tasks involving larger quantities or extended handling times. Inspect gloves for any signs of degradation or punctures before and during use.
-
Procedure: Use proper glove removal techniques to avoid touching the outer, contaminated surface with bare skin.[2] Dispose of gloves immediately after use or if contamination is suspected. Never reuse disposable gloves.
-
Frequency: Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately upon known contact with the chemical.[4]
Body Protection
Protective clothing prevents incidental contact with the torso and limbs.
-
Laboratory Coat: A clean, long-sleeved lab coat is mandatory. Ensure it is fully buttoned.
-
Material: For tasks with a higher risk of spills, consider a lab coat made of a chemically resistant material. Standard cotton or polyester/cotton blends are suitable for minor splashes but may not resist significant contamination.
Respiratory Protection
The H335 classification ("May cause respiratory irritation") means that inhalation of dust or aerosols must be prevented.
-
Primary Control: The most effective measure is to handle the solid compound exclusively within a certified chemical fume hood.[1][5] This engineering control removes the hazard at the source.
-
Secondary Control: If handling the powder outside of a fume hood is unavoidable (a situation that should be avoided), a NIOSH-approved respirator is required. A surgical N-95 respirator can provide protection against particulates and is often recommended.[6] All respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Protocols: From Preparation to Disposal
A correct ensemble of PPE is only effective when integrated into standardized, safe laboratory practices.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning and Doffing Procedures
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Put on goggles first, then the face shield.
-
Gloves: Put on your inner glove, followed by the outer glove, ensuring the cuffs of the outer glove go over the cuffs of the lab coat sleeve.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the most contaminated item first. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and peel off from the shoulders, turning it inside out as you remove it.
-
Respirator (if used): Remove from the back of the head.
-
Inner Gloves: Remove using the same technique as the outer gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]
Decontamination and Disposal Plan
All PPE that has come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, disposable lab coats, bench paper, and any materials used for cleaning spills must be collected in a designated, sealed hazardous waste container.[1][7]
-
Reusable PPE: Non-disposable items like goggles and face shields must be decontaminated thoroughly according to your institution's approved procedures before reuse.
-
Contaminated Clothing: If personal clothing becomes contaminated, it must be removed immediately and laundered separately.[1] Do not take contaminated clothing home.
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if containers are sealed |
| Weighing Solid (in Fume Hood) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required (handled by fume hood) |
| Weighing Solid (on Benchtop) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Required (e.g., N95 Respirator) |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required if handled in a fume hood |
| Performing Reactions/Transfers | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemically Resistant Gown | Not required if handled in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemically Resistant Gown | Required (e.g., N95 Respirator) |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
